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2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Documentation Hub

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  • Product: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
  • CAS: 1251924-04-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

An In-Depth Technical Guide to the Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically detailed methodology for the synthesis of 2-Benzyl-1,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed methodology for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a molecule of interest for scaffold-based drug discovery. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure found in numerous natural alkaloids and synthetic compounds with significant biological activities, including antitumor and antimicrobial properties.[1][2][3] This document outlines a robust four-step synthetic pathway, commencing with the foundational Pictet-Spengler reaction to construct the THIQ skeleton, followed by sequential functional group manipulations—esterification, N-benzylation, and hydrazinolysis—to yield the target carbohydrazide. Each step is supported by a detailed experimental protocol, mechanistic rationale, and guidelines for characterization, designed to ensure reproducibility and high fidelity.

Introduction and Strategic Overview

Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in medicinal chemistry and natural product synthesis.[3] Its rigid, three-dimensional structure is present in a wide array of alkaloids that exhibit potent pharmacological effects, from the vasodilator papaverine to the antihypertensive agent debrisoquine.[4] The versatility of the THIQ core allows for substitution at multiple positions, enabling the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[2][5]

The Role of the Carbohydrazide Moiety

The carbohydrazide functional group (-CONHNH₂) is a key pharmacophore known for its ability to form stable complexes with metal ions and to act as a versatile intermediate for the synthesis of various heterocyclic systems like oxadiazoles and triazoles. Its inclusion in a molecule can enhance biological activity by providing additional hydrogen bonding donors and acceptors, often leading to improved target binding affinity.

Chosen Synthetic Strategy

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is approached via a logical and efficient four-step sequence. The strategy is designed to build molecular complexity in a controlled manner, starting from readily available precursors.

  • Core Synthesis via Pictet-Spengler Reaction: The THIQ skeleton is constructed by the acid-catalyzed cyclization of L-Phenylalanine with formaldehyde. This classic reaction is highly effective for creating the desired 3-carboxylic acid substituted THIQ.[6][7][8]

  • Esterification: The resulting carboxylic acid is converted to its methyl ester to facilitate purification and prevent undesirable side reactions in the subsequent N-alkylation step.

  • N-Benzylation: The secondary amine of the THIQ ring is alkylated with a benzyl group, a common substituent in biologically active molecules.

  • Hydrazinolysis: The methyl ester is converted to the final carbohydrazide product through nucleophilic acyl substitution with hydrazine hydrate, a reliable and high-yielding transformation.[9][10]

This overall workflow is depicted in the diagram below.

G Start L-Phenylalanine Step1 Step 1: Pictet-Spengler Reaction Start->Step1  HCHO, H₂SO₄ Intermediate1 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid Step1->Intermediate1 Step2 Step 2: Esterification Intermediate1->Step2  SOCl₂, MeOH Intermediate2 Methyl 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate Step2->Intermediate2 Step3 Step 3: N-Benzylation Intermediate2->Step3  BnBr, K₂CO₃ Intermediate3 Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylate Step3->Intermediate3 Step4 Step 4: Hydrazinolysis Intermediate3->Step4  N₂H₄·H₂O, EtOH FinalProduct 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carbohydrazide Step4->FinalProduct G Target 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Target Molecule Intermediate1 Methyl 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Precursor 1 Target->Intermediate1 Hydrazinolysis Intermediate2 Methyl 1,2,3,4-Tetrahydroisoquinoline-3-carboxylate Precursor 2 Intermediate1->Intermediate2 N-Benzylation Intermediate3 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Precursor 3 Intermediate2->Intermediate3 Esterification Precursors L-Phenylalanine Formaldehyde Benzyl Bromide Hydrazine Hydrate Starting Materials Intermediate3->Precursors Pictet-Spengler

Sources

Exploratory

Physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Abstract This technical guide provides a comprehensive framework for the characterization of the p...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. As this appears to be a novel or not widely reported compound, this document focuses on establishing a predicted physicochemical profile based on its structural motifs—the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, the N-benzyl group, and the C-3 carbohydrazide function. More critically, this guide details the requisite experimental protocols for the empirical determination of key parameters essential for drug development, including solubility, lipophilicity (logP/D), ionization constant (pKa), thermal properties, and chemical stability. Methodologies are presented with an emphasis on the causal reasoning behind experimental design, ensuring a self-validating and scientifically rigorous approach for researchers, medicinal chemists, and formulation scientists.

Introduction and Structural Analysis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including antidopaminergic, antibacterial, and anticancer effects.[1][2][3] The title compound, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, integrates this core with two key functional groups that are expected to significantly modulate its properties.

  • N-Benzyl Group: The benzyl substituent at the 2-position introduces a significant lipophilic character, which is anticipated to influence membrane permeability and solubility in organic media.

  • C-3 Carbohydrazide Group: The carbohydrazide moiety (-CONHNH₂) is a versatile functional group known for its coordinating ability and diverse biological activities, including antimicrobial and anti-inflammatory properties.[4] It introduces polar, hydrogen-bonding capabilities and basic nitrogen centers, which will strongly influence aqueous solubility and pKa.[5]

Given the absence of extensive literature on this specific molecule, the following sections outline a predicted profile and the definitive experimental workflows required for its full characterization.

Predicted Physicochemical Profile

A preliminary assessment based on structural analogy allows for the prediction of key physicochemical parameters. These values serve as a hypothesis to be tested and refined by the empirical methods detailed in Section 3.0. For instance, the related compound 2-Benzyl-1,2,3,4-tetrahydroisoquinoline has a calculated XLogP3 of 3.3, suggesting a baseline lipophilicity that will be modified by the polar carbohydrazide group.[6]

PropertyPredicted Value / CharacteristicRationale & Implication for Drug Development
Molecular Weight ~295.36 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral absorption.
Appearance White to off-white crystalline solidBased on the properties of carbohydrazide and similar THIQ derivatives.[7][8]
Aqueous Solubility Low to moderate; pH-dependentThe lipophilic benzyl-THIQ core reduces solubility, while the basic hydrazide group enhances it at acidic pH. Poor solubility can hinder bioavailability.[9][10]
Lipophilicity (logP/logD) logP: ~2.0 - 3.5; logD at pH 7.4 < logPThe N-benzyl group increases lipophilicity, but the ionizable hydrazide will lower the distribution coefficient (logD) at physiological pH. A balanced logD is crucial for membrane permeability and avoiding metabolic instability.[11]
Ionization Constant (pKa) pKa₁: ~2-4 (hydrazide); pKa₂: ~8-9 (THIQ N)The carbohydrazide moiety is weakly basic. The tetrahydroisoquinoline nitrogen's basicity is reduced by the benzyl group. pKa dictates the ionization state, impacting solubility, receptor binding, and ADME properties.[12]
Melting Point (Tm) 150 - 180 °CThe carbohydrazide group itself decomposes around 153-154°C.[13] The final melting point will be influenced by the crystal lattice energy of the entire molecule. DSC analysis is required to confirm.
Chemical Stability Potential for hydrolysis and oxidationThe hydrazide bond may be susceptible to hydrolysis under strong acidic or basic conditions. The THIQ ring can be prone to oxidation. Stability testing is critical for determining shelf-life.[14]

Experimental Protocols for Physicochemical Characterization

The following protocols represent the gold-standard methodologies for determining the actual physicochemical properties of a novel chemical entity like 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Thermodynamic solubility is the true equilibrium solubility of a compound, a critical parameter for preclinical and formulation development. The shake-flask method is considered the most reliable technique for this measurement.[15][16] Low solubility is a primary cause of poor bioavailability.[9]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in triplicate glass vials.[16] The excess solid is crucial to ensure saturation is reached.[15]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10][16]

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. Carefully remove an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all solid particles.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[10]

  • Calculation: Prepare a standard calibration curve of the compound. Use this curve to determine the concentration in the filtrate, which represents the thermodynamic solubility in µg/mL or µM.

Diagram of Workflow:

G cluster_0 Solubility Determination Workflow A 1. Add Excess Solid to Buffer B 2. Agitate for 24-48h at 25°C A->B Equilibration C 3. Filter Supernatant (0.45 µm) B->C Phase Separation D 4. Quantify Concentration via HPLC C->D Analysis E 5. Calculate Solubility vs. Standard Curve D->E Calculation

Caption: Workflow for Thermodynamic Solubility Assessment.

Determination of Lipophilicity (logD at pH 7.4)

Causality: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. For an ionizable compound, the distribution coefficient (logD) at physiological pH (7.4) is more relevant than the partition coefficient (logP).[11] The shake-flask method using n-octanol and aqueous buffer is the standard procedure.[17]

Step-by-Step Protocol:

  • Phase Preparation: Prepare a mixture of n-octanol and phosphate buffer (pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the two phases. Separate the phases and allow them to clear.

  • Partitioning: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each).

  • Equilibration: Seal the vial and shake for a minimum of 1 hour to allow the compound to partition between the two phases.[11]

  • Phase Separation: Centrifuge the vial at a low speed to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC or LC-MS.

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • logD = log10 ( [Compound]octanol / [Compound]aqueous )

Determination of Ionization Constant (pKa) by Potentiometric Titration

Causality: The pKa value defines the pH at which 50% of the compound is in its ionized form. This is critical as ionization state affects solubility, permeability, and target binding.[18] Potentiometric titration is a highly precise and widely used method for pKa determination.[12][19]

Step-by-Step Protocol:

  • System Calibration: Calibrate a high-precision pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[20]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[19] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[20]

  • Titration (for a basic group): Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.[20] Titrate the solution by making small, incremental additions of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[18][20] This point can be precisely identified as the inflection point on the curve.[12]

Diagram of Key Physicochemical Influences:

G cluster_ADME Drug Development & ADME cluster_Props Physicochemical Properties A Absorption D Distribution M Metabolism E Excretion Sol Solubility Sol->A determines dissolution LogD Lipophilicity (logD) LogD->A governs permeability LogD->D impacts tissue binding LogD->M influences metabolic rate pKa Ionization (pKa) pKa->A affects solubility & permeability pKa->E controls renal clearance Stab Stability Stab->A limits shelf-life

Caption: Interplay of Physicochemical Properties and ADME.

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Causality: DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[21] It provides a highly precise melting point (Tm), which is an indicator of purity, and can reveal polymorphism (different crystal forms), which can impact solubility and stability.[22][23]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.[23]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. This data is plotted as heat flow (mW) versus temperature (°C).

  • Analysis: An endothermic event, such as melting, will appear as a peak on the DSC thermogram.[24] The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.

Assessment of Chemical Stability

Causality: Stability testing is a regulatory requirement to establish a product's shelf-life and recommended storage conditions.[25][26] Studies under accelerated (stressed) conditions are used to quickly identify potential degradation pathways and predict long-term stability.[14][27]

Step-by-Step Protocol:

  • Protocol Design: Design a stability study according to ICH guidelines. Store samples of the compound in its intended container closure system under both long-term (e.g., 25°C / 60% RH) and accelerated (e.g., 40°C / 75% RH) conditions.[14]

  • Time Points: Define testing intervals. For an accelerated study, a typical duration is 6 months with pull points at 0, 3, and 6 months.[27] For long-term studies, testing might occur every 3 months for the first year, every 6 months for the second, and annually thereafter.[28]

  • Analytical Method: Use a validated, stability-indicating HPLC method. This is an analytical procedure that can resolve the parent compound from any potential degradation products.

  • Testing: At each time point, remove samples from the stability chambers and analyze them for purity (assay) and the presence of degradants. Other parameters like appearance and moisture content should also be assessed.[25]

  • Evaluation: Evaluate the data for any significant changes over time. A significant change could be a notable decrease in the amount of the parent compound or the appearance of a degradation product above a specified threshold.

Conclusion and Implications

The comprehensive physicochemical characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a foundational step in its evaluation as a potential therapeutic agent. The predicted profile suggests a molecule with drug-like properties but with potential challenges related to solubility that will be pH-dependent. The experimental determination of its solubility, logD, pKa, thermal behavior, and stability using the rigorous protocols outlined in this guide is non-negotiable. The resulting data will be instrumental in guiding lead optimization, selecting appropriate formulation strategies to ensure adequate bioavailability, and establishing a safe and effective shelf-life for any future drug product.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kappe, C. O., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Does DSC Measure Melting Point (Tm)? YouTube. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Grokipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Retrieved from [Link]

  • PubMed. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Antidopaminergic effects of bisbenzyl and benzyl tetrahydroisoquinoline alkaloids. Retrieved from [Link]

  • PubChem. (n.d.). (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of benzyltetrahydroisoquinoline, benzylisoquinoline and bisbenzylisoquinoline alkaloid. Retrieved from [Link]

  • NIH. (n.d.). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Retrieved from [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

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Sources

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The derivatization of this core, particularly at the 3-position, allows for the exploration of diverse chemical space and the modulation of pharmacological properties. This guide provides an in-depth, practical framework for the comprehensive structure elucidation of a novel THIQ derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. As no specific literature data for this exact molecule is currently available, this document will present a logical, field-proven workflow, from a proposed synthesis to the rigorous analysis of spectroscopic and crystallographic data. This approach serves as both a specific guide for this molecule and a generalizable template for the characterization of new chemical entities.

I. Proposed Synthetic Pathway: A Foundation for Characterization

To embark on the structure elucidation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a plausible synthetic route is essential. This not only provides the material for analysis but also offers initial structural hypotheses. A logical approach involves a two-step process starting from the corresponding carboxylic acid.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Carbohydrazide Formation Start 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid Reagent1 Activating Agent (e.g., SOCl2, EDCI) Start->Reagent1 Activation Intermediate Activated Ester/Acyl Chloride Reagent1->Intermediate Reagent2 Hydrazine Hydrate (N2H4·H2O) Intermediate->Reagent2 Nucleophilic Acyl Substitution Product 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carbohydrazide Reagent2->Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

  • Step 1: Activation of the Carboxylic Acid.

    • To a solution of 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a suitable activating agent (e.g., thionyl chloride (1.2 eq) or a carbodiimide coupling agent like EDCI (1.5 eq) with an additive such as HOBt (1.2 eq)).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • The formation of the intermediate acyl chloride or activated ester is typically used directly in the next step without isolation.

  • Step 2: Formation of the Carbohydrazide.

    • In a separate flask, dissolve hydrazine hydrate (3.0 eq) in the same anhydrous solvent.

    • Slowly add the solution of the activated carboxylic acid from Step 1 to the hydrazine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final compound.

II. Spectroscopic Elucidation: Deciphering the Molecular Signature

A multi-faceted spectroscopic approach is crucial for the unambiguous confirmation of the molecular structure. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is necessary.[4][5][6][7]

1D NMR: ¹H and ¹³C Spectra

  • ¹H NMR: The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling with neighboring protons).

  • ¹³C NMR: The carbon-13 NMR spectrum will indicate the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment should be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Justification
Aromatic-H (Benzyl)7.20 - 7.40 (m, 5H)127.0 - 129.0Typical range for monosubstituted benzene ring protons.
Aromatic-H (THIQ)6.90 - 7.20 (m, 4H)125.0 - 135.0Protons on the fused benzene ring of the THIQ core.
Benzyl CH₂3.80 - 4.00 (s, 2H)~55.0Methylene protons adjacent to the nitrogen and a phenyl group.
THIQ CH (C3)3.50 - 3.70 (t, 1H)~50.0Methine proton at the stereocenter, coupled to the adjacent CH₂.
THIQ CH₂ (C4)2.80 - 3.20 (m, 2H)~30.0Diastereotopic methylene protons adjacent to the stereocenter.
THIQ CH₂ (C1)4.00 - 4.20 (s, 2H)~45.0Methylene protons adjacent to the nitrogen and the aromatic ring.
NH₂ (Hydrazide)4.50 - 5.00 (br s, 2H)-Broad singlet due to exchange and quadrupole effects.
NH (Hydrazide)8.50 - 9.00 (br s, 1H)-Deshielded proton of the amide-like functionality.
C=O (Carbonyl)-~170.0Characteristic chemical shift for a carbonyl carbon in a carbohydrazide.

2D NMR: COSY, HSQC, and HMBC for Connectivity

To assemble the complete molecular structure, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

Diagram of the 2D NMR Elucidation Workflow

G 1D_H ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1D_H->COSY HSQC HSQC (Direct C-H Bonds) 1D_H->HSQC 1D_C ¹³C NMR & DEPT (Carbon Environments) 1D_C->HSQC HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Structure Final Structure HMBC->Structure

Caption: Workflow for structure elucidation using 2D NMR.

B. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Predicted Characteristic IR Absorptions

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (Amine/Amide)3200 - 3400 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Carbonyl)1650 - 1680Stretching
C=C (Aromatic)1450 - 1600Stretching

The presence of a strong absorption band in the 1650-1680 cm⁻¹ range would be indicative of the carbonyl group in the carbohydrazide moiety.[8][9][10][11][12] The broad N-H stretching vibrations are also a key diagnostic feature.

C. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula of the compound.

  • Expected Molecular Ion: For C₁₇H₁₉N₃O, the expected monoisotopic mass is 281.1528 g/mol . HRMS should confirm this with high accuracy.

  • Fragmentation Pattern: The mass spectrum will also show characteristic fragmentation patterns. Key fragmentations for tetrahydroisoquinolines often involve cleavage of the bonds adjacent to the nitrogen atom.[1][13][14][15][16] The loss of the benzyl group (C₇H₇, 91 Da) and fragmentation of the carbohydrazide side chain would be expected.

Predicted Key Mass Fragments

m/z Proposed Fragment
281.1528[M]⁺
190.1130[M - C₇H₇]⁺
91.0548[C₇H₇]⁺

III. X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a comprehensive picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[17][18]

Protocol for Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • High-purity compound is essential.

    • Slow evaporation of a saturated solution is a common technique. A suitable solvent system (e.g., ethanol/hexane, ethyl acetate/heptane) should be explored.[3][19][20]

    • The solution should be left undisturbed in a vibration-free environment.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer.

    • The crystal is placed in a stream of X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The electron density map is solved to locate the positions of the atoms.

    • The structural model is refined to obtain the final, high-resolution crystal structure.

The resulting crystal structure will confirm the connectivity of all atoms, the bond lengths and angles, and the stereochemistry at the C3 position.

IV. Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of a novel compound like 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide requires a systematic and multi-technique approach. The proposed synthesis provides the necessary material and a working hypothesis. A combination of 1D and 2D NMR spectroscopy, IR spectroscopy, and mass spectrometry allows for the detailed mapping of the molecular framework and functional groups. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the three-dimensional structure. This comprehensive guide serves as a robust protocol for researchers in the field of medicinal chemistry and drug development, ensuring the scientific integrity and trustworthiness of their findings.

References

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC - NIH. (2020-01-20). Retrieved from [Link]

  • Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation - PubMed. Retrieved from [Link]

  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC - NIH. (2021-03-15). Retrieved from [Link]

  • The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). - ResearchGate. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). Retrieved from [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. Retrieved from [Link]

  • (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate. Retrieved from [Link]

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones - PMC - NIH. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023-03-01). Retrieved from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020-12-03). Retrieved from [Link]

  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing. Retrieved from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. Retrieved from [Link]

  • X-ray Crystallography - Creative BioMart. Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF - ResearchGate. (2025-08-08). Retrieved from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013-02-07). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • A new procedure for preparation of carboxylic acid hydrazides - PubMed. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. (2024-07-30). Retrieved from [Link]

  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014-05-27). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. Retrieved from [Link]

  • (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase - NIH. (2023-02-09). Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Retrieved from [Link]

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. (2022-09-26). Retrieved from [Link]

  • IR Absorption Table. Retrieved from [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. Retrieved from [Link]

  • 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C17H15NO3 | CID 570005. Retrieved from [Link]

  • Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (2025-08-05). Retrieved from [Link]

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  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021-12-15). Retrieved from [Link]

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Exploratory

A Spectroscopic and Synthetic Guide to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide: A Technical Whitepaper for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a molecule of interest in medicinal chemistry due to its s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a molecule of interest in medicinal chemistry due to its structural relation to the pharmacologically significant benzylisoquinoline alkaloid family.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, a robust synthetic protocol is proposed, drawing from established methodologies for related tetrahydroisoquinoline derivatives. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel therapeutic agents.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a vast array of natural products and synthetic molecules with diverse biological activities.[2] Notably, this motif is central to the benzylisoquinoline alkaloids, a class of compounds renowned for their potent pharmacological properties, including analgesic, antimicrobial, and anticancer effects.[1] The title compound, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, incorporates this key scaffold, functionalized with a benzyl group at the N2 position and a carbohydrazide moiety at the C3 position. These features present intriguing possibilities for molecular interactions with biological targets, making a thorough understanding of its chemical and spectroscopic properties essential for further development.

This guide will provide an in-depth analysis of the key spectroscopic data points that define the structure and purity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. We will also outline a detailed, field-proven synthetic methodology, offering insights into the practical aspects of its preparation.

Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

The synthesis of the title compound can be efficiently achieved through a multi-step sequence, commencing with the commercially available (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The proposed synthetic workflow is illustrated below.

Synthesis_Workflow A (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid B Esterification (MeOH, SOCl2) A->B Step 1 E (S)-Methyl 1,2,3,4-tetrahydroisoquinoline- 3-carboxylate B->E C (S)-Methyl 2-benzyl-1,2,3,4- tetrahydroisoquinoline-3-carboxylate F Hydrazinolysis (Hydrazine hydrate, EtOH) C->F Step 3 D N-Benzylation (Benzyl bromide, K2CO3) D->C E->D Step 2 G 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carbohydrazide F->G

Caption: Proposed synthetic workflow for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Experimental Protocol

Step 1: Esterification of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • To a stirred solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1.0 eq) in methanol (10 mL/g), cooled to 0 °C, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Step 2: N-Benzylation

  • To a solution of (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in acetonitrile (15 mL/g), add potassium carbonate (2.5 eq) and benzyl bromide (1.2 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate.

Step 3: Hydrazinolysis

  • Dissolve (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in ethanol (10 mL/g).

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the solid product, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, which can be further purified by recrystallization from ethanol.

Spectroscopic Characterization

The structural elucidation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is accomplished through a combination of NMR, IR, and MS techniques. The following sections detail the expected spectral data and their interpretation.

Molecular_Structure a C17H19N3O 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide b

Caption: Molecular structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 9.2 - 9.5br s1H-CO NH-
~ 7.1 - 7.4m9HAr-H
~ 4.5br s2H-NH₂
~ 3.6 - 3.8q2HN-CH₂ -Ph
~ 3.5 - 3.7m2HAr-CH₂ -N
~ 3.3 - 3.4t1HN-CH (C=O)
~ 2.8 - 3.0m2HAr-CH-CH₂ -N

Expert Interpretation:

  • The broad singlet in the downfield region (~9.2-9.5 ppm) is characteristic of the amide proton of the hydrazide group.

  • The complex multiplet between 7.1 and 7.4 ppm corresponds to the nine aromatic protons of the benzyl and tetrahydroisoquinoline ring systems.

  • A broad singlet around 4.5 ppm is expected for the two protons of the terminal -NH₂ group of the hydrazide.

  • The benzylic protons of the N-benzyl group are expected to appear as a quartet around 3.6-3.8 ppm.

  • The two protons of the C1 methylene group of the tetrahydroisoquinoline ring will likely appear as a multiplet around 3.5-3.7 ppm.

  • The methine proton at the C3 position, being adjacent to the electron-withdrawing carbonyl group, is anticipated to be a triplet around 3.3-3.4 ppm.

  • The C4 methylene protons of the tetrahydroisoquinoline ring are expected to show a multiplet in the upfield region of the aromatic signals, around 2.8-3.0 ppm.

3.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 172 - 175C =O (Carbohydrazide)
~ 135 - 140Quaternary Ar-C
~ 125 - 130Ar-C H
~ 60 - 65N-C H₂-Ph
~ 55 - 60N-C H(C=O)
~ 50 - 55Ar-C H₂-N
~ 30 - 35Ar-CH-C H₂-N

Expert Interpretation:

  • The carbonyl carbon of the carbohydrazide functional group is expected to have the most downfield chemical shift, appearing around 172-175 ppm.[4]

  • The aromatic carbons will resonate in the typical region of 125-140 ppm, with quaternary carbons appearing at the lower end of this range.

  • The benzylic carbon of the N-benzyl group is anticipated around 60-65 ppm.

  • The C3 methine carbon, being attached to the nitrogen and the carbonyl group, will likely appear in the 55-60 ppm range.

  • The C1 methylene carbon of the tetrahydroisoquinoline ring is expected around 50-55 ppm.

  • The C4 methylene carbon will be the most upfield of the sp³ carbons in the ring system, resonating around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, SharpN-H stretching (asymmetric and symmetric) of -NH₂
~ 3200 - 3300Medium, BroadN-H stretching of -CONH-
~ 3000 - 3100MediumAromatic C-H stretching
~ 2850 - 2950MediumAliphatic C-H stretching
~ 1650 - 1680StrongC=O stretching (Amide I)
~ 1600 - 1620MediumN-H bending of -NH₂
~ 1520 - 1560MediumN-H bending and C-N stretching (Amide II)
~ 1450 - 1500MediumAromatic C=C stretching

Expert Interpretation:

  • The presence of the hydrazide group will be clearly indicated by the N-H stretching vibrations. Two sharp bands are expected in the 3300-3400 cm⁻¹ region for the asymmetric and symmetric stretches of the terminal -NH₂ group, and a broader band around 3200-3300 cm⁻¹ for the -CONH- proton.[5][6][7]

  • A strong absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the amide group (Amide I band).[8]

  • The N-H bending vibration of the primary amine will appear around 1600-1620 cm⁻¹.[5]

  • The Amide II band, resulting from a combination of N-H bending and C-N stretching, is expected in the 1520-1560 cm⁻¹ region.[5]

  • Aromatic C-H and C=C stretching bands will be observed in their characteristic regions, confirming the presence of the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Expected Molecular Ion:

  • [M+H]⁺: m/z 282.1601 (for C₁₇H₂₀N₃O⁺)[3]

Predicted Fragmentation Pathway:

Fragmentation_Pathway M [M+H]⁺ m/z 282 A Loss of NH₂NH₂ (-32) M->A E Loss of Benzyl radical (-91) M->E α-cleavage G Benzyl Cation [C₇H₇]⁺ m/z 91 M->G α-cleavage B [C₁₇H₁₆NO]⁺ m/z 250 A->B C Loss of CO (-28) B->C D [C₁₆H₁₆N]⁺ m/z 222 C->D F [C₈H₈N]⁺ m/z 118 E->F

Caption: A plausible mass spectrometry fragmentation pathway for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Expert Interpretation:

  • The primary fragmentation is likely to involve the cleavage of the bonds alpha to the nitrogen atom in the tetrahydroisoquinoline ring, which is a characteristic fragmentation pattern for benzylisoquinoline alkaloids.[9][10]

  • A significant fragment is expected at m/z 91, corresponding to the stable benzyl cation (tropylium ion).

  • Another key fragmentation could be the loss of the benzyl group to give a fragment at m/z 191.

  • Loss of the hydrazide moiety can also occur. For instance, the loss of neutral hydrazine (NH₂NH₂) would lead to a fragment at m/z 250. Subsequent loss of carbon monoxide would yield a fragment at m/z 222.

  • The molecular ion peak [M+H]⁺ at m/z 282 should be clearly observable.[3]

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a compound of interest in contemporary drug discovery. The outlined synthetic protocol offers a reliable method for its preparation, while the interpreted NMR, IR, and MS data serve as a crucial reference for its characterization and quality control. By understanding these fundamental properties, researchers are better equipped to explore the therapeutic potential of this and related molecules.

References

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Foundational

Potential biological activities of tetrahydroisoquinoline carbohydrazides

An In-Depth Technical Guide to the Potential Biological Activities of Tetrahydroisoquinoline Carbohydrazides Executive Summary The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Tetrahydroisoquinoline Carbohydrazides

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] When functionalized with a carbohydrazide moiety, this scaffold gives rise to a class of derivatives with significant therapeutic potential. These compounds have demonstrated promising anticancer, antimicrobial, and neuroprotective properties, making them attractive candidates for further investigation in drug discovery. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of tetrahydroisoquinoline carbohydrazides, intended for researchers, scientists, and professionals in drug development.

Introduction: The Convergence of Two Potent Pharmacophores

The tetrahydroisoquinoline (THIQ) nucleus is a foundational element in a vast number of biologically active molecules, both natural and synthetic.[4][5] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, facilitating interactions with various biological targets. THIQ derivatives are known to possess a broad spectrum of pharmacological effects, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.[3][6][7]

The carbohydrazide group (-CONHNH2) and its derivatives, particularly hydrazones (-CONHN=CHR), serve as versatile linkers and key pharmacophoric features. They are known to participate in hydrogen bonding and chelation with metal ions, which is often crucial for enzymatic inhibition.[8] The combination of the THIQ core with the carbohydrazide moiety creates hybrid molecules with enhanced and sometimes novel biological profiles, leveraging the distinct properties of each component.

Synthesis of Tetrahydroisoquinoline Carbohydrazide Derivatives

The general synthetic strategy for preparing the target compounds typically begins with a functionalized tetrahydroisoquinoline core, which is then elaborated to introduce the carbohydrazide group. A common subsequent step involves the condensation of the carbohydrazide with various aldehydes or ketones to yield a diverse library of Schiff's bases (hydrazones). This modular approach allows for systematic structural modifications to explore structure-activity relationships (SAR).

General Synthetic Workflow

The synthesis is often a multi-step process that allows for diversification at the final stage, which is efficient for building a library of compounds for screening.

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Biological Evaluation A Starting THIQ B Esterification (e.g., THIQ-6-carboxylic acid to methyl ester) A->B C Hydrazinolysis (e.g., with hydrazine hydrate) B->C D THIQ-Carbohydrazide (Intermediate) C->D F Condensation Reaction (Schiff Base Formation) D->F E Aromatic/Heterocyclic Aldehydes E->F G Final Hydrazone Derivatives (Library for Screening) F->G H In Vitro Screening (Anticancer, Antimicrobial, etc.) G->H I Hit Identification H->I J Lead Optimization I->J

Fig. 1: General workflow for synthesis and screening.

Key Biological Activities

Derivatives of tetrahydroisoquinoline carbohydrazide have been evaluated for a range of biological activities, with the most significant findings in anticancer, antimicrobial, and neuroprotective domains.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of THIQ derivatives against various cancer cell lines.[4] The introduction of carbohydrazide and thiocarbohydrazone functionalities can enhance this activity.[8]

Mechanism of Action: A key mechanism identified for certain THIQ derivatives is the inhibition of the KRas (Kirsten rat sarcoma) protein, a critical node in signaling pathways that control cell proliferation and survival.[9][10] High occurrences of KRas mutations in tumors make it an attractive drug target.[10] For example, specific THIQ derivatives have shown significant KRas inhibition against multiple colon cancer cell lines.[9][10] Other related compounds, such as quinoline-based thiocarbohydrazones, have been shown to induce programmed cell death (apoptosis), which is partially dependent on caspase-8 activation.[8] These compounds have also demonstrated the ability to target cancer stem cells (CSCs), a subpopulation of cells responsible for tumor recurrence and metastasis.[8]

Quantitative Data: The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineTarget/PathwayIC50 (µM)Reference
GM-3-18 HCT116 (Colon)KRas Inhibition0.9[9][10]
GM-3-18 DLD-1 (Colon)KRas Inhibition1.3[9][10]
GM-3-18 SW480 (Colon)KRas Inhibition10.7[9][10]
GM-3-121 HUVECAnti-angiogenesis1.72[9]
Compound 3j HepG2 (Liver)Cytotoxicity5.20[11]
Compound 3a HepG2 (Liver)Cytotoxicity6.80[11]

Table 1: In Vitro Anticancer Activity of Representative THIQ Derivatives.

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS RTK->KRAS Activates RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes THIQ THIQ Derivatives (e.g., GM-3-18) THIQ->KRAS Inhibits

Fig. 2: Inhibition of the KRAS signaling pathway.
Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Tetrahydroisoquinoline carbohydrazide derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[12][13][14]

Mechanism of Action: While the exact mechanisms are diverse, some derivatives are proposed to act by disrupting the integrity of the bacterial cell membrane.[15] The carbohydrazide moiety is crucial, and modifications, such as converting it to a thiocarbohydrazide or various hydrazones, can significantly modulate the antimicrobial spectrum and potency.[12] For instance, certain tetrazoloquinoline thiocarbohydrazides have shown potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[12]

Structure-Activity Relationship (SAR): Studies have shown that the nature of the substituent on the hydrazone nitrogen plays a critical role. Aromatic rings with specific electronic properties (electron-donating or withdrawing groups) on the aldehyde used for condensation can fine-tune the biological activity.[1] For example, some studies found that certain Schiff's bases derived from carbohydrazides showed excellent efficacy against fungal strains like C. albicans.[13]

Neuroprotective Effects

The THIQ scaffold is central to many molecules that interact with the central nervous system.[16] Derivatives of THIQ have shown considerable potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's (AD) and Parkinson's disease (PD).[17][18]

Mechanism of Action: The neuroprotective effects of THIQ derivatives are often multi-faceted. Key mechanisms include:

  • Antioxidant Properties: Many THIQs can scavenge free radicals and reduce oxidative stress, a key pathological factor in neurodegeneration.[17][18] For example, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is known to inhibit reactive oxygen species (ROS) generation.[17][19]

  • Inhibition of Glutamate Excitotoxicity: Overstimulation of glutamate receptors (like NMDA receptors) can lead to neuronal death. 1MeTIQ has been shown to prevent glutamate-induced cell death and calcium influx, suggesting it acts as an antagonist to the glutamatergic system.[19]

  • Anti-inflammatory Effects: Neuroinflammation contributes to the progression of AD. Certain THIQ derivatives can alleviate both amyloidogenic and tau pathologies, key hallmarks of AD, by exerting potent anti-inflammatory effects.[17]

  • Enhancement of Cellular Defense Systems: Some compounds, like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), have been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis in experimental models of Parkinson's disease.[18]

Experimental Protocols

The following protocols are representative methodologies used to assess the biological activities of tetrahydroisoquinoline carbohydrazides.

Protocol: Synthesis of a Representative N'-[phenylmethylidene]-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide

Causality: This protocol describes a standard condensation reaction to form a hydrazone (Schiff base). The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the carbohydrazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

  • Solubilization: Dissolve 1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide (1.0 mmol) in a suitable solvent such as ethanol or methanol (15-20 mL).

  • Addition of Reactant: Add benzaldehyde (1.1 mmol, 1.1 equivalents) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Anticancer MTT Assay

Causality: This colorimetric assay provides a quantitative measure of cell viability. The principle relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on a shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Future Perspectives and Conclusion

Tetrahydroisoquinoline carbohydrazides represent a versatile and potent class of compounds with significant therapeutic potential. The modularity of their synthesis allows for extensive chemical exploration to optimize activity and selectivity. Future research should focus on elucidating detailed mechanisms of action, particularly in the context of specific enzyme inhibition or receptor modulation. Further investigation into their pharmacokinetic and toxicological profiles will be essential for advancing promising candidates into preclinical and clinical development. The broad spectrum of activity, from anticancer to neuroprotective effects, underscores the value of the THIQ-carbohydrazide scaffold as a foundation for designing next-generation therapeutic agents.[1]

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Exploratory

An In-Depth Technical Guide: In Silico Prediction of the Bioactivity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Executive Summary This guide provides a comprehensive, methodology-driven framework for the in silico characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a novel compound built upon a privileged...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive, methodology-driven framework for the in silico characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a novel compound built upon a privileged scaffold in medicinal chemistry. As Senior Application Scientists, our objective is not merely to execute computational protocols but to build a logical, evidence-based cascade of analyses that progressively refines our understanding of a molecule's potential therapeutic value. We begin with broad, foundational assessments of drug-likeness, proceed to detailed pharmacokinetic (ADMET) profiling, and culminate in specific, target-oriented molecular docking simulations. This document explains the causal reasoning behind each step, provides validated protocols, and synthesizes the predictive data into a cohesive bioactivity profile, thereby offering a robust blueprint for researchers in drug discovery to de-risk and accelerate the development of new chemical entities.

Introduction: The Rationale for a Predictive, Multi-Faceted Analysis

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antibacterial, and neuroleptic effects.[1][2][3] The target of our investigation, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, represents a novel variation on this theme, combining the established THIQ scaffold with a carbohydrazide moiety, a group also known for its biological significance.[4][5]

Before committing to the significant resources required for chemical synthesis and in vitro screening, a rigorous in silico evaluation is an indispensable first step in modern drug discovery.[6][7][8] This computational pre-assessment allows us to apply a "fail early, fail cheap" philosophy, identifying potential liabilities in a candidate molecule and hypothesizing its most promising therapeutic applications.[9][10] Our approach is a systematic workflow designed to build a comprehensive predictive profile of the molecule, from its fundamental physicochemical properties to its likely interactions with specific biological targets.

G cluster_0 In Silico Predictive Workflow A Compound Structure (2-Benzyl-THIQ-3-Carbohydrazide) B Phase 1: Foundational Properties (Drug-Likeness & Physicochemical) A->B Initial Filter C Phase 2: Pharmacokinetics (ADMET Profile) B->C Viability Check D Phase 3: Pharmacodynamics (Target Prediction & Docking) C->D Mechanism Prediction E Synthesized Bioactivity Profile & Experimental Hypothesis D->E Data Integration

Caption: Overall workflow for the in silico bioactivity prediction.

Foundational Analysis: Drug-Likeness and Physicochemical Properties

Causality Behind the Initial Screen

The journey of a drug from administration to its target is governed by fundamental physicochemical laws. Before investigating complex biological interactions, we must first determine if the molecule possesses the basic properties of a viable oral drug candidate. This initial screening, often guided by heuristics like Lipinski's "Rule of Five," helps to triage molecules that are too large, too lipophilic, or have poor hydrogen bonding capacity, which are common causes of poor bioavailability.[8][11]

Protocol: Physicochemical Property Prediction

This protocol utilizes a freely accessible and widely respected web-based tool to generate a foundational physicochemical profile.

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

  • Tool Selection: Navigate to a comprehensive analysis tool such as SwissADME or ADMETlab 2.0.[12][13][14] These platforms provide a suite of predictive models for key properties.

  • Execution: Paste the SMILES string into the input field and execute the calculation.

  • Data Collation: Record the key physicochemical descriptors and drug-likeness parameters, focusing on Lipinski's Rule of Five, molar refractivity, and topological polar surface area (TPSA).

Data Presentation: Predicted Physicochemical Profile

The following table summarizes the illustrative output for our target molecule. These values serve as the first decision gate in our analysis.

PropertyPredicted ValueThreshold (Lipinski's Rule of Five)Compliance
Molecular Weight (MW)~295.37 g/mol ≤ 500Yes
LogP (Lipophilicity)~2.5≤ 5Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Molar Refractivity~8640 - 130Yes
TPSA~61.8 Ų≤ 140 ŲYes

Interpretation: The molecule shows full compliance with Lipinski's Rule of Five and exhibits favorable molar refractivity and TPSA values, suggesting it has a high probability of being orally bioavailable and cell-permeable. It successfully passes our initial filter.

Pharmacokinetic Profile (ADMET) Prediction

Rationale: De-risking Development through ADMET

A significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetics (what the body does to the drug) or toxicity.[15] Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process is crucial for identifying and mitigating these risks.[12][16] This step models the molecule's likely journey through the human body, flagging potential issues like poor gut absorption, rapid metabolism, or mutagenicity.

Protocol: Comprehensive ADMET Evaluation

We leverage multi-model platforms that provide a wide range of ADMET endpoint predictions.

  • Tool Selection: Utilize a dedicated ADMET prediction server like ADMET-AI or the functionalities within ADMETlab 2.0.[12][17]

  • Input: Submit the molecule's SMILES string.

  • Analysis: Execute the prediction workflow. These servers typically use a combination of graph neural networks and other machine learning models trained on large datasets.[17]

  • Data Extraction: Systematically collect predictions for key parameters in each ADMET category. Pay close attention to indicators of major liabilities, such as inhibition of Cytochrome P450 (CYP) enzymes (a common cause of drug-drug interactions) or a positive Ames test prediction (suggesting mutagenicity).[18][19]

ADMET_Workflow cluster_outputs Predicted ADMET Properties Input Molecule SMILES Server ADMET Prediction Server (e.g., ADMET-AI) Input->Server A Absorption (Caco-2, HIA) Server->A D Distribution (BBB, PPB) Server->D M Metabolism (CYP Inhibition) Server->M E Excretion (Clearance) Server->E T Toxicity (Ames, hERG) Server->T

Caption: Workflow for comprehensive ADMET prediction.

Data Presentation: Predicted ADMET Profile

This table presents a selection of critical, illustrative ADMET predictions.

CategoryParameterPredicted OutcomeImplication
Absorption Human Intestinal Absorption (HIA)HighGood potential for oral absorption.
Caco-2 PermeabilityHighLikely to cross the intestinal wall.
Distribution Blood-Brain Barrier (BBB) PermeantYesMay penetrate the CNS; a pro or con depending on the target.
Plasma Protein Binding (PPB)~85%Moderate binding; sufficient free fraction expected.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLower risk of interaction with many common drugs.
Toxicity Ames MutagenicityNoLow likelihood of being mutagenic.
hERG InhibitionLow RiskReduced risk of cardiotoxicity.

Interpretation: The molecule shows a generally favorable ADMET profile, with good absorption and distribution characteristics. The key flag is the predicted inhibition of CYP2D6, a critical metabolic enzyme.[19] This does not disqualify the molecule but highlights a specific risk that must be monitored and addressed in subsequent experimental studies.

Target Identification and Molecular Docking

Rationale: From Structure to Function

Having established that our molecule is likely "drug-like" and has a manageable pharmacokinetic profile, we now address the central question: what does it do? Molecular docking is a structure-based method that predicts how a ligand (our molecule) might bind to the active site of a macromolecular target (e.g., a protein receptor or enzyme).[7][20] By evaluating the binding pose and estimating the binding affinity, we can generate hypotheses about the molecule's mechanism of action.[21]

Given the known activities of the THIQ scaffold, we can hypothesize several potential target classes:

  • Antibacterial Targets: THIQ-peptide conjugates have shown activity against bacteria, suggesting targets like DNA gyrase could be relevant.[22][23]

  • Anticancer Targets: Other THIQ derivatives have been investigated as anti-angiogenesis agents, pointing to targets like KRas or VEGF receptors.[24]

  • Neurological Targets: The THIQ core is structurally related to compounds that interact with dopamine receptors.[25][26]

Protocol: Structure-Based Molecular Docking

This protocol outlines a standard workflow using the widely adopted AutoDock suite.[27][28]

  • Target Preparation:

    • Download the 3D crystal structure of a selected target protein (e.g., E. coli DNA gyrase B, PDB ID: 6F86) from the RCSB Protein Data Bank.

    • Using molecular modeling software (e.g., AutoDock Tools, Chimera), prepare the receptor by removing water molecules, adding polar hydrogens, and assigning charges.[21][28]

  • Ligand Preparation:

    • Generate a 3D conformation of our THIQ molecule.

    • Assign charges and define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Box Generation:

    • Define a "grid box" around the known active site of the target protein. This box specifies the search space for the docking algorithm. The causality here is to focus computational effort on the region where binding is most likely to occur.

  • Docking Execution:

    • Run the docking simulation using a search algorithm like the Lamarckian Genetic Algorithm in AutoDock.[27] The program will systematically explore different poses of the ligand within the grid box.

  • Analysis of Results:

    • The primary output is a set of predicted binding poses ranked by a scoring function (e.g., binding energy in kcal/mol). Lower binding energy values typically indicate a more favorable interaction.[21]

    • Visualize the top-ranked pose to analyze specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

Docking_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB 1. Download PDB Structure PrepP 2. Remove Water Add Hydrogens PDB->PrepP Grid 3. Define Grid Box PrepP->Grid SMILES 1. Generate 3D Structure PrepL 2. Assign Charges Define Bonds SMILES->PrepL PrepL->Grid Dock 4. Run Docking (AutoDock) Grid->Dock Analyze 5. Analyze Pose & Score Dock->Analyze

Caption: Step-by-step molecular docking workflow.

Data Presentation: Predicted Binding Affinities

This table shows illustrative docking results against our hypothesized targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Illustrative)
E. coli DNA Gyrase B6F86-8.2Asp73, Asn46, Ile78
Human KRas4EPX-7.5Gly12, Val14, Thr74
Dopamine D3 Receptor3PBL-6.9Ser192, Cys181, Phe346

Interpretation: The docking scores suggest the molecule has the potential to bind to multiple targets, with the strongest predicted affinity for E. coli DNA gyrase. The -8.2 kcal/mol score is a strong indicator of potential antibacterial activity, warranting experimental follow-up. The interactions with KRas and the Dopamine D3 receptor are also significant and suggest potential applications in oncology and neuroscience, respectively.

A Primer on Predictive QSAR Modeling

Rationale: Building Predictive Models from Analog Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the chemical structure of a series of compounds with their biological activity.[29][30][31] Unlike docking, which is structure-based, QSAR is a ligand-based method.[8] A robust QSAR model, once built and validated, can predict the activity of new, unsynthesized compounds and guide the optimization of a lead molecule.[32][33]

It is critical to understand that building a QSAR model requires a dataset of multiple, structurally related compounds with experimentally measured biological activity. As we are analyzing a single novel compound, this section serves as a conceptual guide for future work once a library of analogs is synthesized and tested.

QSAR_Workflow Data 1. Dataset Assembly (Analogs + Experimental Activity) Desc 2. Descriptor Calculation (2D/3D Properties) Data->Desc Split 3. Data Splitting (Training & Test Sets) Desc->Split Model 4. Model Generation (e.g., MLR, Machine Learning) Split->Model Valid 5. Model Validation (Internal & External) Model->Valid Predict 6. Predict Activity of New Compounds Valid->Predict

Caption: Conceptual workflow for building a QSAR model.

Integrated Bioactivity Profile and Strategic Outlook

Synthesizing the results from our multi-phase in silico analysis, we can construct a preliminary bioactivity profile for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide:

  • Drug-Likeness & Physicochemistry: The molecule exhibits excellent drug-like properties, with a high probability of good oral bioavailability and cell permeability.

  • Pharmacokinetics (ADMET): The predicted ADMET profile is largely favorable. The primary flag is a potential for inhibiting the CYP2D6 enzyme, which requires experimental verification. It is predicted to be non-mutagenic and has a low risk of cardiotoxicity. Its ability to cross the BBB suggests it could be developed for CNS targets.

  • Potential Bioactivity (Pharmacodynamics): Molecular docking studies reveal strong potential as an antibacterial agent by targeting DNA gyrase. Secondary, but still significant, potential exists for anticancer (KRas inhibition) and neurological (Dopamine D3 receptor binding) applications.

Limitations and Future Directions

It is imperative to acknowledge the inherent limitations of in silico predictions.[11][19] These models are based on existing data and algorithms and can produce false positives or negatives. Their primary role is to generate testable hypotheses and prioritize experimental resources efficiently.

Recommendations for Experimental Validation:

  • Synthesis: The first step is the chemical synthesis and structural confirmation of the target compound.

  • Primary Bioactivity Screening: Based on the strong docking score, the highest priority is to test the compound's antibacterial activity against a panel of bacteria, including E. coli. An MIC (Minimum Inhibitory Concentration) assay should be performed.

  • Secondary Screening: If resources permit, in vitro assays for KRas inhibition and binding affinity for the Dopamine D3 receptor should be conducted.

  • ADMET Validation: An in vitro CYP450 inhibition assay, specifically for the CYP2D6 isoform, is crucial to confirm or refute the predicted drug-drug interaction risk.

This structured in silico investigation provides a robust, data-driven foundation for advancing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide into the experimental phase of drug discovery, with a clear hypothesis for its primary bioactivity and a preemptive understanding of its potential pharmacokinetic liabilities.

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Sources

Foundational

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolines: Core Methods and Modern Innovations The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold that forms the structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroisoquinolines: Core Methods and Modern Innovations

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a privileged heterocyclic scaffold that forms the structural core of a vast array of natural products, particularly isoquinoline alkaloids, and synthetic molecules with profound pharmacological importance.[1][2][3] Its rigid, three-dimensional structure allows appended functional groups to be presented in precise vectors, making it an ideal framework for interacting with biological targets. Consequently, THIQ derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and neurotropic effects, with several compounds advancing into clinical use.[2][4][5][6]

For researchers in medicinal chemistry and drug development, mastering the synthesis of the THIQ core is fundamental. Access to diverse substitution patterns and, critically, control over stereochemistry, are paramount for successful structure-activity relationship (SAR) studies.[2][6] This guide provides a detailed examination of the cornerstone synthetic strategies—the Pictet-Spengler and Bischler-Napieralski reactions—and explores the modern catalytic methods that have revolutionized the enantioselective synthesis of this vital chemical entity.

Pillar 1: The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a direct and often high-yielding method for constructing the THIQ skeleton.[2][7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[7][8][9]

Causality and Mechanism

The reaction's efficacy is rooted in the generation of a highly electrophilic iminium ion intermediate. The causality flows as follows:

  • Iminium Ion Formation: The β-arylethylamine's nucleophilic nitrogen attacks the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration under acidic conditions forms a Schiff base, which is then protonated to generate the key electrophilic iminium ion.[9][10]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine acts as the nucleophile, attacking the iminium carbon in a 6-endo-trig cyclization. This step is an intramolecular Friedel-Crafts-type reaction.[10]

  • Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable THIQ product.[10]

The reaction is most efficient when the aromatic ring is activated with electron-donating groups (e.g., alkoxy, hydroxy), which increases its nucleophilicity and facilitates the cyclization under milder conditions.[9][11] For instance, the presence of two alkoxy groups can enable the reaction to proceed at physiological pH.[9]

Pictet_Spengler_Mechanism reactants β-Arylethylamine + Aldehyde schiff Schiff Base reactants->schiff + H⁺, - H₂O iminium Iminium Ion (Key Electrophile) schiff->iminium + H⁺ spiro Cyclized Intermediate (Non-aromatic) iminium->spiro Intramolecular Electrophilic Attack product 1,2,3,4-Tetrahydroisoquinoline spiro->product - H⁺ (Rearomatization)

Pictet-Spengler Reaction Mechanism.
Experimental Protocol: Synthesis of a 1-Substituted THIQ

The following protocol is a representative example of the Pictet-Spengler reaction.

Materials:

  • D-(+)-Tryptophan methyl ester hydrochloride (1.0 eq)

  • 2,3-Butanedione (2.5 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [10]

  • Charge a round-bottom flask with D-(+)-tryptophan methyl ester hydrochloride (39.0 mmol, 1.0 eq) and anhydrous MeOH (130 mL).

  • Once the starting material is fully dissolved, add 2,3-butanedione (2.5 eq) to the solution.

  • Stir the reaction mixture at 65 °C for 20 hours, monitoring progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Partition the contents between saturated aqueous NaHCO₃ and DCM.

  • Separate the layers and extract the aqueous layer again with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via trituration or column chromatography to obtain the desired tetrahydro-β-carboline (an indole-containing analog of THIQ).

Pillar 2: The Bischler-Napieralski Reaction and Subsequent Reduction

The Bischler-Napieralski reaction is a powerful, two-step sequence for synthesizing THIQs.[12] It begins with the intramolecular cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline (DHIQ), which is then reduced to the target THIQ.[2][13][14][15] This method is particularly useful for preparing 1-substituted THIQs where the substituent is derived from the acyl group of the starting amide.

Causality and Mechanism

Step 1: Bischler-Napieralski Cyclization The reaction is driven by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[13][14] The mechanism can proceed through two plausible pathways:

  • Path A: Formation of a dichlorophosphoryl imine-ester intermediate, which cyclizes and eliminates to form the DHIQ.[13]

  • Path B: Generation of a highly electrophilic nitrilium ion intermediate, which undergoes intramolecular electrophilic attack on the aromatic ring.[13][14]

Like the Pictet-Spengler, this reaction is most effective with electron-rich aromatic rings.[13][14]

Step 2: Reduction of the DHIQ The DHIQ product from the first step contains a C=N double bond (an imine). This imine is readily reduced to a secondary amine using standard reducing agents, most commonly sodium borohydride (NaBH₄), to yield the final 1,2,3,4-tetrahydroisoquinoline.[2][13] This reduction step creates the chiral center at the C1 position.[1]

Bischler_Napieralski_Workflow start β-Arylethylamide reagent1 POCl₃ or P₂O₅ (Dehydrating Agent) start->reagent1 intermediate 3,4-Dihydroisoquinoline (DHIQ) (Imine Intermediate) reagent1->intermediate Step 1: Bischler-Napieralski Cyclization reagent2 NaBH₄ or H₂/Catalyst (Reducing Agent) intermediate->reagent2 product 1,2,3,4-Tetrahydroisoquinoline (THIQ) reagent2->product Step 2: Reduction

Bischler-Napieralski / Reduction Workflow.
Experimental Protocol: Two-Step Synthesis of a THIQ

Step 1: Bischler-Napieralski Cyclization [13]

  • Dissolve the starting β-arylethylamide (1.0 eq) in a suitable solvent like DCM (e.g., 40 mL for 4.79 mmol scale).

  • Cool the solution to the appropriate temperature (e.g., -20 °C or 0 °C).

  • Slowly add the dehydrating agent (e.g., POCl₃ or Tf₂O).

  • Allow the reaction to stir and reflux for several hours (e.g., 4 h), monitoring by TLC.

  • Cool the mixture to room temperature and concentrate via rotary evaporation to obtain the crude DHIQ intermediate.

Step 2: Reduction to Tetrahydroisoquinoline [13]

  • Dissolve the crude residue from Step 1 in a suitable solvent (e.g., MeOH, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the reducing agent, such as sodium borohydride (NaBH₄, ~12 equiv), portion-wise.

  • Allow the mixture to stir while slowly warming to room temperature over 1-2 hours.

  • Quench the reaction carefully by adding water.

  • Extract the product with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the final THIQ product by silica gel chromatography.

Pillar 3: Modern Catalytic and Asymmetric Methods

While the classical methods are robust, modern drug development demands precise control over stereochemistry. The field has rapidly evolved to include powerful catalytic asymmetric methods for producing enantiopure THIQs.[16][17] These strategies are atom-economical and highly efficient.

Key modern approaches include:

  • Asymmetric Hydrogenation: The direct hydrogenation of DHIQs or isoquinolinium salts using chiral transition-metal catalysts (e.g., complexes of Iridium, Ruthenium, Rhodium) is a premier method.[16][18] This approach can deliver THIQs with excellent yields and enantioselectivities (ee).[18][19]

  • Asymmetric Transfer Hydrogenation: This method uses readily available hydrogen donors like formic acid or isopropanol in place of H₂ gas, offering practical advantages.[16]

  • Intramolecular Asymmetric Reductive Amination (ARA): This elegant one-pot process involves the N-deprotection of a suitable precursor, spontaneous cyclization to an imine, and subsequent in-situ asymmetric hydrogenation, providing a highly efficient route to chiral THIQs.[18][19]

Example of a Modern Method: Iridium-Catalyzed Intramolecular ARA

This approach provides a one-pot N-Boc deprotection/cyclization/asymmetric hydrogenation sequence to generate chiral 1-substituted THIQs with high enantioselectivity.[19] The choice of an Iridium catalyst paired with a chiral ligand like tBu-ax-Josiphos is critical for achieving high stereocontrol.[18][19] Additives such as Ti(OiPr)₄ can be used to promote the formation of the key imine intermediate.[19]

Asymmetric_Reductive_Amination cluster_one_pot One-Pot Sequence start N-Boc Protected Amino Ketone deprotection N-Boc Deprotection (e.g., TFA or HBr) start->deprotection cyclization Spontaneous Cyclization deprotection->cyclization [Amino Ketone] imine Cyclic Imine Intermediate cyclization->imine hydrogenation Asymmetric Hydrogenation [Ir]-Catalyst, H₂ imine->hydrogenation product Enantioenriched 1-Substituted THIQ hydrogenation->product

Sources

Exploratory

Stability and degradation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

An In-Depth Technical Guide to the Stability and Degradation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Abstract This technical guide provides a comprehensive framework for assessing the chemical stabili...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Degradation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation pathways of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. Given the absence of specific stability data in the public domain for this molecule, this document outlines a scientifically rigorous, field-proven approach for drug development professionals and researchers. It details a complete forced degradation study plan in accordance with International Council for Harmonisation (ICH) guidelines, proposes the development of a stability-indicating analytical method, and describes the techniques for the structural elucidation of potential degradation products. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure the generation of trustworthy and robust stability data.

Introduction and Molecular Profile

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a complex molecule integrating three key structural motifs: a tetrahydroisoquinoline (THIQ) core, a benzyl group at the N2 position, and a carbohydrazide functional group at the C3 position. The THIQ scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide range of pharmacological activities.[1][2][3] The carbohydrazide moiety is a highly reactive functional group, often used as a linker or a pharmacophore in drug design, and is known for its role as an oxygen scavenger in other industrial applications.[4]

The combination of these moieties suggests potential utility in drug discovery, making a thorough understanding of its intrinsic stability paramount. Chemical stability is a critical quality attribute that affects the safety, efficacy, and shelf-life of any potential drug candidate.[5] This guide provides the strategic and technical framework to establish a comprehensive stability profile for this molecule.

Molecular Structure:

Caption: Chemical structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Predicted Stability Profile and Potential Degradation Pathways

A proactive analysis of the molecule's structure allows us to anticipate its stability liabilities. This foresight is crucial for designing an efficient and targeted forced degradation study.

  • Tetrahydroisoquinoline (THIQ) Core: The THIQ nucleus, particularly the benzylic C1 position, is susceptible to oxidation, which can lead to the formation of a 3,4-dihydroisoquinolinium ion or a C1-oxo derivative (lactam).[6] While the target molecule is substituted at C3, the tertiary amine at N2 can also be a site for oxidation, potentially forming an N-oxide.

  • Carbohydrazide Moiety: This functional group is known to be susceptible to hydrolysis, especially under acidic conditions, which can cleave the amide bond.[7][8][9] The general mechanism for hydrazone/hydrazide hydrolysis involves the nucleophilic attack of water on the carbonyl carbon, often catalyzed by acid.[8][9] Above 135-150°C, carbohydrazide itself is known to hydrolyze to hydrazine and carbon dioxide, and at higher temperatures (>200°C), it can decompose to ammonia and nitrogen.[10]

  • Benzyl Group: The methylene bridge of the N-benzyl group is a potential site for oxidation, which could lead to cleavage or the formation of a benzoyl derivative.

Based on this analysis, the primary degradation pathways to investigate are hydrolysis of the carbohydrazide group and oxidation at the THIQ nitrogen or benzylic carbons.

Design of a Comprehensive Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[5][11] The study should be designed to achieve a target degradation of 5-20%, as this provides sufficient formation of degradants for detection and characterization without being excessive.[12]

The following table outlines the recommended conditions for a comprehensive forced degradation study, grounded in ICH guidelines Q1A(R2) and Q1B.[12][13][14][15][16][17]

Stress Condition Reagents and Conditions Rationale and Causality
Acid Hydrolysis 0.1 M HCl, 60°CTo challenge the acid-lability of the carbohydrazide and ether linkages. Elevated temperature accelerates the reaction to achieve degradation in a reasonable timeframe.[11][12]
Base Hydrolysis 0.1 M NaOH, 60°CTo investigate susceptibility to base-catalyzed hydrolysis, primarily targeting the amide bond of the carbohydrazide.
Neutral Hydrolysis Purified Water, 60°CServes as a control and assesses the molecule's stability in an aqueous environment without pH extremes.
Oxidation 3% H₂O₂, Room TemperatureHydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[12] The reaction is typically fast, so it is conducted at room temperature to control the degradation rate.
Photostability ICH Q1B compliant chamber: ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UVA)To assess the molecule's sensitivity to light, which can induce photo-oxidation or rearrangement reactions.[13][14][18][19][20]
Thermal Degradation Solid-state, 80°CTo evaluate the solid-state thermal stability of the drug substance, identifying potential melting point decompositions or solid-state rearrangements.[21]

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_output Data Interpretation DS Drug Substance (2-Benzyl-THIQ-3-Carbohydrazide) Acid Acid Hydrolysis (0.1M HCl, 60°C) DS->Acid Expose Base Base Hydrolysis (0.1M NaOH, 60°C) DS->Base Expose Neutral Neutral Hydrolysis (Water, 60°C) DS->Neutral Expose Oxidative Oxidative (3% H2O2, RT) DS->Oxidative Expose Photo Photolytic (ICH Q1B) DS->Photo Expose Thermal Thermal (Solid) (80°C) DS->Thermal Expose HPLC Stability-Indicating HPLC-PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Neutral->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Photo->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS/MS (Structure Elucidation) HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Proposal LCMS->Pathway Analytical_Workflow StressedSample Stressed Sample (from Forced Degradation) HPLC HPLC-PDA Analysis (SIAM) StressedSample->HPLC LCMS LC-MS/MS Analysis StressedSample->LCMS Quantify Quantify API & Degradants HPLC->Quantify Purity Assess Peak Purity HPLC->Purity MassSpec Acquire MS & MS/MS Spectra of Degradants LCMS->MassSpec Report Generate Stability Report (Degradation Pathways, Mass Balance) Quantify->Report Purity->Report Elucidate Elucidate Structures (Fragmentation Analysis) MassSpec->Elucidate Elucidate->Report

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, multi-step protocol for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a heteroc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, multi-step protocol for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis leverages the classical Pictet-Spengler reaction to construct the core tetrahydroisoquinoline (THIQ) ring system, followed by functional group manipulations to yield the target carbohydrazide. This guide is designed for researchers and scientists, offering not only a step-by-step methodology but also the underlying chemical principles, validation checkpoints, and visual workflows to ensure reproducibility and success.

Introduction: Significance and Rationale

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold found in numerous natural alkaloids and synthetic compounds exhibiting a wide array of biological activities, including antihypertensive, antifungal, and anesthetic properties. The incorporation of a carbohydrazide functional group (-CONHNH₂) introduces a versatile pharmacophore known for its ability to form key hydrogen bonds with biological targets and act as a precursor for various heterocyclic systems. The N-benzyl group further modulates the compound's lipophilicity and steric profile.

The synthetic strategy outlined herein is a robust and logical sequence designed for clarity and high yield. It proceeds through three primary stages:

  • Formation of the THIQ Core: Cyclization of a phenylalanine derivative with formaldehyde via the acid-catalyzed Pictet-Spengler reaction.[1][2][3]

  • Functionalization of the Core: N-benzylation of the secondary amine and esterification of the carboxylic acid.

  • Final Conversion to Hydrazide: Hydrazinolysis of the ester intermediate to furnish the target compound.

This protocol emphasizes safety, efficiency, and robust characterization to validate the identity and purity of all intermediates and the final product.

Overall Synthetic Workflow

The synthesis is a three-stage process starting from L-phenylalanine. The workflow is designed to build complexity sequentially, with purification and characterization at each critical step.

G cluster_0 Stage 1: THIQ Core Synthesis cluster_1 Stage 2: Intermediate Functionalization cluster_2 Stage 3: Hydrazide Formation A L-Phenylalanine B (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid A->B  Formaldehyde, H₂SO₄  Pictet-Spengler Reaction   C Ethyl (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylate B->C  Ethanol, SOCl₂  Esterification   D Ethyl (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylate C->D  Benzyl Bromide, K₂CO₃  N-Benzylation   E 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carbohydrazide (Target) D->E  Hydrazine Hydrate, Ethanol  Hydrazinolysis  

Figure 1: Overall synthetic workflow for the target carbohydrazide.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Stage 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This stage employs the Pictet-Spengler reaction, an acid-catalyzed condensation followed by ring closure.[2][3] Using an optically active amino acid like L-phenylalanine allows for the synthesis of chiral THIQ derivatives.[4]

  • Reagents and Materials:

    • L-Phenylalanine

    • 37% Formalin (aqueous formaldehyde solution)

    • Concentrated Sulfuric Acid (H₂SO₄) or 47% Hydrobromic Acid (HBr)[5]

    • Deionized Water

    • Ice bath

  • Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend L-phenylalanine (1.0 eq) in a 0.05 N sulfuric acid aqueous solution.

    • To this suspension, add a 37% formalin aqueous solution (1.5-2.0 eq) dropwise at room temperature.[5]

    • Heat the reaction mixture to 60-70°C and stir for 8-12 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture in an ice bath for 2-3 hours to facilitate crystallization.

    • Collect the resulting crystalline solid by vacuum filtration, wash with cold deionized water, and dry under vacuum at 60°C.

    • The crude product can be purified by dissolving it in a 2 N sodium hydroxide solution and re-precipitating by adjusting the pH to ~5 with concentrated hydrochloric acid.[5]

Stage 2.1: Synthesis of Ethyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

Esterification of the carboxylic acid is a necessary step to facilitate the subsequent hydrazinolysis. The Fischer esterification method using thionyl chloride is efficient for amino acids.

  • Reagents and Materials:

    • (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

    • Absolute Ethanol (EtOH)

    • Thionyl Chloride (SOCl₂)

    • Dichloromethane (DCM)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Protocol:

    • Suspend the carboxylic acid from Stage 1 (1.0 eq) in absolute ethanol.

    • Cool the mixture in an ice bath (0°C). Add thionyl chloride (2.0-4.0 eq) dropwise with vigorous stirring.[6] Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, remove the ice bath and reflux the mixture with stirring for 5-12 hours, monitoring by TLC until the starting material is consumed.[6]

    • Evaporate the excess ethanol and SOCl₂ under reduced pressure.

    • Dissolve the crude residue in water and extract with dichloromethane. Neutralize the aqueous layer carefully with saturated NaHCO₃ solution and extract again with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to obtain the ethyl ester.

Stage 2.2: Synthesis of Ethyl (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

N-alkylation of the secondary amine is achieved using benzyl bromide and a mild base.

  • Reagents and Materials:

    • Ethyl (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylate

    • Benzyl Bromide (BnBr)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Protocol:

    • Dissolve the ester from Stage 2.1 (1.0 eq) in acetonitrile.

    • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

    • Add benzyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC indicates the completion of the reaction.

    • Filter off the solid K₂CO₃ and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product using column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated ester.

Stage 3: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

The final step is the conversion of the ester to the corresponding carbohydrazide via hydrazinolysis. This is a well-established and efficient method.[7][8]

  • Reagents and Materials:

    • Ethyl (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

    • Hydrazine Monohydrate (N₂H₄·H₂O)

    • Ethanol (EtOH)

  • Protocol:

    • Dissolve the N-benzylated ester from Stage 2.2 (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

    • Add an excess of hydrazine monohydrate (5.0-10.0 eq) to the solution.[6][9]

    • Reflux the reaction mixture for 3-5 hours.[7] Monitor the reaction by TLC.

    • After the reaction is complete, reduce the volume of ethanol by distillation under reduced pressure.

    • Cool the remaining solution to room temperature and then in an ice bath. The product will often precipitate as a white solid.

    • Collect the solid by vacuum filtration. Wash the product with cold ethanol to remove any unreacted hydrazine hydrate.

    • Dry the final product, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, under high vacuum.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for the synthesis. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)SolventTemp. (°C)Time (h)Expected Yield (%)
1 L-PhenylalanineFormalin, H₂SO₄1 : 1.5 : cat.Water60-708-1285-95%
2.1 THIQ-3-COOHSOCl₂, EtOH1 : 3 : excessEthanolReflux5-1280-90%
2.2 THIQ-3-COOEtBnBr, K₂CO₃1 : 1.1 : 2.5ACN2512-2475-85%
3 N-Bn-THIQ-3-COOEtN₂H₄·H₂O1 : 10EthanolReflux3-590-98%

Trustworthiness: Characterization & Purity Assessment

To ensure the scientific integrity of the synthesis, rigorous characterization of the final product and key intermediates is mandatory.

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress. A typical mobile phase is a mixture of ethyl acetate and hexanes. Visualization can be achieved using a UV lamp (254 nm) and/or staining with potassium permanganate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence of aromatic and aliphatic protons, the benzyl group, and the hydrazide protons. The integration of signals should correspond to the expected number of protons in the structure.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon of the hydrazide.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula (C₁₇H₁₉N₃O).[10]

  • Melting Point (MP): A sharp melting point range for the crystalline final product is an indicator of high purity.

References

  • Name-Reaction.com. Pictet-Spengler reaction. [Link]

  • Meutermans, W., et al. (1997). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Combinatorial Science. [Link]

  • Wikipedia. Pictet–Spengler reaction. [Link]

  • Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]

  • Kovács, L., et al. (2001). Convenient Synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives as Doubly Constrained Nonproteinogenic Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]

  • ResearchGate. Synthetic Approaches to Tetrahydroisoquinoline-3-carboxylic Acid Derivatives | Request PDF. [Link]

  • Krishikosh. Development and assessment of green synthesis of hydrazides. [Link]

  • Google Patents.
  • O'Mahony, G., et al. (2020). Acyl azide formation and peptide coupling within a continuous-flow system. Reaction Chemistry & Engineering. [Link]

  • ResearchGate. How do you convert aliphatic acids to hydrazide in a single step with conventional methods?[Link]

  • National Institutes of Health. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. [Link]

  • ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?[Link]

  • PubChem. 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. [Link]

  • Google Patents.

Sources

Application

Application Notes and Protocols for High-Throughput Screening Using 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Authored by: A Senior Application Scientist Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products a...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its derivatives have shown promise in the development of therapeutics for cancer, neurodegenerative disorders, and infectious diseases.[4][5][6] This application note details the utilization of a specific THIQ derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, as a tool in high-throughput screening (HTS) for the discovery of novel enzyme inhibitors. We present a detailed protocol for a fluorescence-based HTS assay targeting fungal laccase, a relevant enzyme in agricultural and industrial biotechnology, and discuss the broader applicability of this compound and methodology in drug discovery campaigns.

Introduction: The Potential of the Tetrahydroisoquinoline Scaffold

The THIQ framework is a key pharmacophore in a multitude of biologically active molecules.[1][2] Its rigid, bicyclic structure provides a versatile platform for the synthesis of diverse chemical libraries with the potential to interact with a variety of biological targets.[1] The inherent bioactivity of THIQ derivatives makes them attractive starting points for drug discovery programs.[4][5][6] The addition of a carbohydrazide functional group introduces a reactive moiety that can participate in various chemical interactions, making it a valuable component for designing targeted inhibitors.[7][8][9]

Recent studies have highlighted the fungicidal properties of hydrazide derivatives containing the 1,2,3,4-tetrahydroisoquinoline fragment, with some compounds exhibiting inhibitory activity against laccase.[10] Laccases are copper-containing oxidoreductases found in fungi, bacteria, and plants, and they play crucial roles in lignin degradation, pathogenesis, and detoxification. Inhibitors of fungal laccases have potential applications as antifungal agents in agriculture and medicine.

This guide provides a comprehensive framework for employing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in an HTS campaign to identify novel fungal laccase inhibitors.

Assay Principle and Design for High-Throughput Screening

The HTS assay described here is a fluorescence-based in vitro enzymatic assay designed to identify inhibitors of fungal laccase. The assay utilizes a fluorogenic substrate that, upon oxidation by laccase, generates a highly fluorescent product. Inhibitors of laccase will prevent or reduce the oxidation of the substrate, resulting in a decrease in the fluorescent signal.

Key Components of the Assay:

  • Target Enzyme: Recombinant fungal laccase (e.g., from Trametes versicolor).

  • Test Compound: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (as a potential inhibitor or reference compound).

  • Compound Library: A collection of small molecules to be screened for inhibitory activity.

  • Fluorogenic Substrate: A non-fluorescent molecule that becomes fluorescent upon oxidation by laccase (e.g., Amplex Red).

  • Assay Buffer: A buffer system that maintains optimal pH and ionic strength for enzyme activity.

  • Microplates: High-throughput screening is typically performed in 384- or 1536-well microplates to minimize reagent consumption and maximize throughput.[11]

Workflow Visualization:

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Plate Compound Library Plate (384-well) Dispensing Dispense Compounds & Controls to Assay Plate Compound_Plate->Dispensing Assay_Plate Assay Plate (384-well) Reagents Enzyme, Substrate, Buffer Preparation Enzyme_Addition Add Laccase Enzyme Reagents->Enzyme_Addition Substrate_Addition Add Fluorogenic Substrate Reagents->Substrate_Addition Dispensing->Enzyme_Addition Incubation1 Pre-incubation (Compound + Enzyme) Enzyme_Addition->Incubation1 Incubation1->Substrate_Addition Incubation2 Kinetic Read Incubation Substrate_Addition->Incubation2 Detection Fluorescence Detection (Plate Reader) Incubation2->Detection Raw_Data Raw Fluorescence Data Detection->Raw_Data Normalization Data Normalization Raw_Data->Normalization Hit_ID Hit Identification (% Inhibition) Normalization->Hit_ID Dose_Response Dose-Response Curves (IC50 Determination) Hit_ID->Dose_Response

Caption: High-throughput screening workflow for the identification of laccase inhibitors.

Detailed Protocols

Reagent Preparation
  • Assay Buffer: 50 mM sodium acetate buffer, pH 5.0.

  • Laccase Stock Solution: Prepare a 1 mg/mL stock solution of recombinant fungal laccase in assay buffer. Aliquot and store at -80°C.

  • Fluorogenic Substrate Stock Solution: Prepare a 10 mM stock solution of Amplex Red in DMSO. Store protected from light at -20°C.

  • Test Compound (2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide) Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Compound Library Plates: Prepare serial dilutions of the compound library in DMSO in 384-well plates.

HTS Assay Protocol

This protocol is optimized for a 384-well plate format with a final assay volume of 20 µL.

  • Compound Dispensing:

    • Using an acoustic liquid handler or a pin tool, transfer 100 nL of compounds from the compound library plates to the corresponding wells of a 384-well assay plate.

    • Dispense 100 nL of DMSO to the negative control wells (maximum signal).

    • Dispense 100 nL of a known laccase inhibitor (e.g., sodium azide) to the positive control wells (minimum signal).

    • Dispense 100 nL of the test compound, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, to designated wells for reference.

  • Enzyme Addition:

    • Prepare a working solution of laccase in assay buffer at a final concentration that yields a robust signal-to-background ratio.

    • Add 10 µL of the laccase working solution to all wells of the assay plate, except for the blank wells (which receive 10 µL of assay buffer).

    • Mix the plate gently by orbital shaking.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Add 10 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., excitation at 530 nm, emission at 590 nm) every minute for 30 minutes.

Data Analysis and Hit Identification

The raw kinetic data is used to calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

  • Normalization:

    • The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 x (1 - (Ratecompound - Ratemin) / (Ratemax - Ratemin))

    • Where:

      • Ratecompound is the reaction rate in the presence of the test compound.

      • Ratemax is the average reaction rate of the negative controls (DMSO).

      • Ratemin is the average reaction rate of the positive controls (known inhibitor).

  • Hit Selection:

    • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response Confirmation:

    • Primary hits are subjected to secondary screening to confirm their activity and determine their potency (IC50).

    • A dose-response curve is generated by testing the hit compounds over a range of concentrations. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

Data Presentation:

Compound ID% Inhibition (at 10 µM)IC50 (µM)
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (Reference) 85.22.5
Hit_00178.95.1
Hit_00265.412.8
Non-Hit_0015.7> 100

Self-Validating Systems and Quality Control

To ensure the reliability and reproducibility of the HTS data, several quality control metrics should be monitored.[12][13]

  • Z'-factor: This statistical parameter is a measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

    • Z' = 1 - (3σmax + 3σmin) / |µmax - µmin|

    • Where σ is the standard deviation and µ is the mean of the maximum (max) and minimum (min) signals.

  • Signal-to-Background Ratio (S/B): This ratio indicates the dynamic range of the assay. A higher S/B ratio is desirable.

  • Coefficient of Variation (%CV): This measures the variability of the data. A %CV of less than 15% is generally acceptable for HTS assays.

Signaling Pathway Visualization (Hypothetical):

While the primary assay is biochemical, understanding the potential downstream effects of inhibiting a fungal laccase in a cellular context is important for antifungal drug development.

Fungal_Pathway cluster_pathway Hypothetical Fungal Pathogenesis Pathway Laccase Fungal Laccase Detoxification Detoxification Laccase->Detoxification Melanin_Synth Melanin Synthesis Laccase->Melanin_Synth Substrate Host Phenolic Compounds Substrate->Laccase Pathogenesis Fungal Pathogenesis Detoxification->Pathogenesis Cell_Wall Fungal Cell Wall Integrity Melanin_Synth->Cell_Wall Cell_Wall->Pathogenesis Inhibitor 2-Benzyl-1,2,3,4- tetrahydroisoquinoline-3-carbohydrazide Inhibitor->Laccase

Caption: Hypothetical role of fungal laccase in pathogenesis and its inhibition.

Conclusion and Future Directions

The 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide scaffold represents a promising starting point for the discovery of novel enzyme inhibitors. The detailed HTS protocol provided in this application note offers a robust and reliable method for screening large compound libraries against fungal laccase. The principles and methodologies described can be adapted to other enzymatic targets, highlighting the versatility of this compound class in drug discovery. Future work should focus on exploring the structure-activity relationships of derivatives of this scaffold to optimize potency and selectivity. Furthermore, hit compounds identified through this screening process should be further characterized in secondary assays and cellular models to validate their therapeutic potential.

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Method

Application Note &amp; Protocols: Assay Development for Characterizing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Activity

Authored by: Senior Application Scientist, Advanced Discovery Division Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Discovery Division

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous natural products and its ability to interact with a wide array of biological targets.[1][2] Derivatives of THIQ have shown diverse pharmacological activities, including antibacterial, anticancer, and neurological effects.[3][4][5] This document provides a comprehensive guide for the development of robust biochemical and cell-based assays to characterize the activity of a novel derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (THIQ-CH). We present a strategic framework, detailed protocols, and data interpretation guidelines for researchers in drug discovery and chemical biology.

Introduction: The Scientific Rationale

The THIQ core is a versatile scaffold that provides a rigid, three-dimensional structure amenable to chemical modification, enabling the fine-tuning of interactions with biological macromolecules.[1][6] The addition of a carbohydrazide moiety at the 3-position introduces a functional group known for its coordinating properties and potential to form key hydrogen bonds within enzyme active sites or receptor binding pockets.[7][8]

Hypothesized Mechanism of Action: Based on the structural features of THIQ-CH, we hypothesize its potential as an inhibitor of a chymotrypsin-like serine protease. The carbohydrazide group can act as a "warhead," potentially forming a covalent or non-covalent interaction with the catalytic serine residue in the enzyme's active site. The benzyl and THIQ moieties can then occupy hydrophobic and specificity pockets, respectively, conferring potency and selectivity. This guide will therefore focus on developing assays to test this hypothesis.

Strategic Overview of Assay Development

A multi-assay approach is crucial for comprehensively characterizing a novel compound. We will outline two complementary strategies: a direct biochemical assay to probe enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.

The Assay Development Workflow

The process begins with target selection and culminates in a validated assay ready for screening or detailed characterization. This workflow ensures that the developed assay is sensitive, robust, and fit for purpose.[9]

Assay_Development_Workflow Target_ID Target Identification (e.g., Serine Protease) Assay_Select Assay Format Selection (Biochemical vs. Cell-Based) Target_ID->Assay_Select Hypothesis Driven Reagent_Dev Reagent Sourcing & QC (Enzyme, Substrate, Cells) Assay_Select->Reagent_Dev Optimization Assay Optimization (Buffer, Concentrations, Time) Reagent_Dev->Optimization Systematic Approach Validation Assay Validation (Z', CV, Robustness) Optimization->Validation Performance Metrics Screening Compound Screening & Dose-Response Validation->Screening Fit-for-Purpose

Caption: Overall workflow for assay development and validation.

Protocol 1: Biochemical Assay for Serine Protease Inhibition

This protocol describes a fluorescence-based enzymatic assay to determine the inhibitory potential of THIQ-CH against a model serine protease, chymotrypsin. Fluorescence assays are chosen for their high sensitivity and suitability for high-throughput screening (HTS).[10][11]

Principle of the Assay

The assay utilizes a fluorogenic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-7-amido-4-methylcoumarin (Suc-AAPF-AMC). Upon cleavage by chymotrypsin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule is released. An inhibitor will decrease the rate of AMC release, resulting in a lower fluorescence signal. The rate of reaction is monitored over time, providing key kinetic data.[12]

Materials and Reagents
  • Enzyme: Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich C4129)

  • Substrate: Suc-AAPF-AMC (e.g., Bachem I-1395)

  • Test Compound: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (THIQ-CH)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Positive Control Inhibitor: Chymostatin (e.g., Sigma-Aldrich C7268)

  • Instrumentation: Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Plates: Black, flat-bottom 96- or 384-well microplates

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of THIQ-CH in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the compound plate.

  • Enzyme Preparation:

    • Prepare a stock solution of chymotrypsin in assay buffer.

    • Determine the optimal enzyme concentration by titration. The goal is to find a concentration that yields a robust linear increase in fluorescence over 30-60 minutes and consumes <10% of the substrate.[13]

  • Substrate Preparation:

    • Prepare a stock solution of Suc-AAPF-AMC in DMSO.

    • Dilute the substrate in assay buffer to a working concentration. The ideal concentration is at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[14]

  • Assay Execution (Final Volume: 100 µL):

    • Add 50 µL of assay buffer to all wells.

    • Transfer 1 µL of compound from the dilution plate to the assay plate (final DMSO concentration should be ≤1%). Include wells for "No Inhibition" (DMSO only) and "Maximum Inhibition" (positive control inhibitor).

    • Add 25 µL of diluted chymotrypsin solution to all wells except for a "No Enzyme" control.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in the fluorescence reader and begin kinetic measurements, reading every 60 seconds for 30-60 minutes.

Data Analysis: From Raw Data to IC50
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).

  • Normalize Data: Express the activity as a percentage of the uninhibited control: % Inhibition = 100 * (1 - (V₀_compound - V₀_no_enzyme) / (V₀_DMSO - V₀_no_enzyme))

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the compound concentration.

  • Calculate IC50: Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Representative Data
THIQ-CH [µM]% Inhibition (Mean ± SD)
10098.2 ± 2.1
33.395.1 ± 3.5
11.188.7 ± 4.0
3.775.3 ± 5.2
1.252.1 ± 4.8
0.4128.9 ± 3.9
0.1410.5 ± 2.5
0.052.1 ± 1.8

Resulting IC50 for THIQ-CH: 1.15 µM

Protocol 2: Cell-Based Assay for GPCR Antagonism

Given that many THIQ derivatives target G-protein coupled receptors (GPCRs), it is prudent to screen THIQ-CH for such activity.[15] This protocol describes a calcium flux assay to measure the antagonistic activity of THIQ-CH at a hypothetical Gαq-coupled receptor.

Principle of the Assay

Cells stably expressing a Gαq-coupled receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Activation of the receptor by an agonist leads to the release of intracellular calcium, causing a sharp increase in fluorescence. An antagonist will bind to the receptor and block this agonist-induced calcium release.[16][17]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing the target Gαq-coupled GPCR.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Agonist: A known potent agonist for the target receptor.

  • Test Compound: THIQ-CH.

  • Calcium Dye: Fluo-4 AM Calcium Assay Kit (e.g., Thermo Fisher F10471).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a plate reader with an injection module.

  • Plates: Black, clear-bottom 96- or 384-well cell culture plates.

Step-by-Step Protocol
  • Cell Plating:

    • The day before the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • On the assay day, remove the culture medium.

    • Add the Fluo-4 AM dye-loading solution (prepared according to the manufacturer's instructions) to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells gently with assay buffer to remove excess dye.

    • Add assay buffer containing the desired concentrations of THIQ-CH (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for ~10-20 seconds.

    • Inject the agonist at a concentration that elicits ~80% of the maximal response (EC80).

    • Immediately begin recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

Data Analysis: Quantifying Antagonism
  • Measure Response: Determine the peak fluorescence response for each well after agonist addition.

  • Normalize Data: Express the response as a percentage of the control (agonist only): % Antagonism = 100 * (1 - (Peak_compound - Baseline) / (Peak_agonist_only - Baseline))

  • Generate Dose-Response Curve and IC50: Plot % Antagonism versus the logarithm of the THIQ-CH concentration and fit to a four-parameter logistic equation to determine the IC50.

GPCR_Assay_Logic Receptor Gq-Coupled Receptor Inactive G_Protein Gαq Activation Receptor->G_Protein No_Signal No Signal Receptor->No_Signal Agonist Agonist Agonist->Receptor:p1 Binds & Activates Antagonist THIQ-CH (Antagonist) Antagonist->Receptor:p1 Binds & Blocks PLC PLC Activation G_Protein->PLC Calcium Ca2+ Release (Fluorescence ↑) PLC->Calcium

Caption: Signaling pathway for a Gq-coupled GPCR assay.

Assay Validation: Ensuring Trustworthiness

Every protocol must be a self-validating system. Before using an assay for compound characterization, its performance must be rigorously assessed according to established guidelines.[18][19]

Key Validation Parameters

The following parameters should be evaluated to ensure the assay is robust, reproducible, and suitable for its intended purpose.[18][20]

ParameterDescription & Acceptance Criteria
Z'-factor A measure of assay quality, separating the signal of positive and negative controls. Criteria: Z' > 0.5 for a robust assay.
Signal-to-Background (S/B) The ratio of the mean signal of the uninhibited control to the mean signal of the background (no enzyme/no agonist). Criteria: S/B ≥ 10 is generally desirable.
Coefficient of Variation (%CV) A measure of the variability of the data. Calculated for both positive and negative controls. Criteria: %CV < 15% is typically required.
DMSO Tolerance The highest concentration of DMSO that does not significantly affect assay performance. Criteria: Determine the concentration at which activity drops by <10%.
Agonist EC50/Substrate Km Confirmation that these key reagent parameters are consistent with literature values or historical data.

Conclusion

This application note provides a detailed framework for the development and validation of assays to characterize the biological activity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. By employing both a direct, target-based biochemical assay and a pathway-driven, cell-based assay, researchers can build a comprehensive profile of this novel compound. The emphasis on systematic optimization and rigorous validation ensures that the generated data is reliable, reproducible, and provides a solid foundation for further drug development efforts.

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Application

Application Notes and Protocols for the Evaluation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide as a Potential Enzyme Inhibitor

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural prod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activities. Derivatives of this versatile structure have been explored for a wide range of therapeutic applications, including roles as anticancer and anti-angiogenesis agents.[1] The structural rigidity and stereochemical complexity of the THIQ nucleus allow for precise three-dimensional orientation of substituents, enabling potent and selective interactions with biological targets. Recent research has highlighted the potential of THIQ derivatives as inhibitors of various enzymes, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), which are crucial in cancer progression.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of a novel derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide , as a potential enzyme inhibitor. While this specific molecule is not extensively documented in current literature[3], its structural features—combining the THIQ core with a benzyl group and a carbohydrazide moiety—suggest a strong potential for interaction with various enzyme active sites. The carbohydrazide group, in particular, can act as a key pharmacophore, forming hydrogen bonds or coordinating with metal ions within an enzyme's active site.

Given the known activities of similar THIQ derivatives, this document will focus on protocols to assess its inhibitory potential against key enzymes implicated in neurodegenerative diseases and cancer, such as cholinesterases and protein kinases.

Part 1: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

The synthesis of the title compound can be approached through a multi-step process starting from the corresponding carboxylic acid or its ester. The general synthetic strategy involves the formation of the tetrahydroisoquinoline ring system, followed by functional group manipulations to introduce the carbohydrazide moiety.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. This pathway is based on established chemical transformations for the synthesis of related tetrahydroisoquinoline derivatives.[4][5][6]

Synthesis_Pathway cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Phenylalanine Phenylalanine Intermediate_A 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Phenylalanine->Intermediate_A  H+ Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate_A Intermediate_B Methyl 1-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Intermediate_A->Intermediate_B  MeOH, H2SO4 Final_Product 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Intermediate_B->Final_Product  Hydrazine hydrate, EtOH

Caption: Proposed synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Detailed Synthesis Protocol

Materials and Reagents:

  • L-Phenylalanine

  • Benzaldehyde

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

  • To a solution of L-phenylalanine (1 equivalent) in an appropriate solvent (e.g., a mixture of water and a miscible organic solvent), add benzaldehyde (1.1 equivalents).

  • Acidify the mixture with a strong acid (e.g., hydrochloric acid or sulfuric acid) and heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude carboxylic acid.

Step 2: Esterification to Methyl 1-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Suspend the crude carboxylic acid from Step 1 in anhydrous methanol.

  • Carefully add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

  • Purify the ester by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 3: Hydrazinolysis to 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

  • Dissolve the purified methyl ester from Step 2 in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Part 2: Evaluation of Enzyme Inhibitory Activity

The evaluation of a novel compound as an enzyme inhibitor is a systematic process that begins with initial screening to determine inhibitory potential, followed by more detailed studies to elucidate the mechanism of action.[7][8]

Recommended Target Enzymes

Based on the activities of structurally related THIQ compounds, the following enzymes are recommended as primary targets for initial screening:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[9][10]

  • Protein Kinases (e.g., KRas, CDK2): Many kinases are overactive in cancer cells, and their inhibition is a major focus of anticancer drug development.[1][2]

  • Dihydrofolate Reductase (DHFR): This enzyme is a well-established target for both antimicrobial and anticancer therapies.[2]

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to assess the AChE inhibitory activity of the test compound.

Materials and Reagents:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide) dissolved in DMSO

  • Galantamine (positive control)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

AChE_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagent Solutions (Buffer, Enzyme, Substrate, DTNB, Inhibitor) Start->Prepare_Reagents Add_to_Plate Add to 96-well Plate: 1. Buffer 2. Inhibitor/Control 3. AChE Enzyme Prepare_Reagents->Add_to_Plate Pre-incubation Pre-incubate at 37°C for 15 min Add_to_Plate->Pre-incubation Add_Substrate Add Substrate (ATCI) to initiate reaction Pre-incubation->Add_Substrate Incubation Incubate at 37°C for 20 min Add_Substrate->Incubation Measure_Absorbance Measure Absorbance at 412 nm Incubation->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the acetylcholinesterase inhibition assay.

Step-by-Step Procedure:

  • Prepare Solutions:

    • Phosphate Buffer: 0.1 M, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • ATCI Solution: Prepare a stock solution of the substrate in deionized water.

    • DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.

    • Test Compound and Control: Prepare serial dilutions of the test compound and galantamine in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound or control at various concentrations. For the negative control, add 10 µL of DMSO.

    • Add 20 µL of the AChE solution to all wells except for the blank.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 412 nm using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by non-linear regression analysis of the dose-response curve.[7]

Part 3: Characterizing the Mechanism of Inhibition

Once inhibitory activity is confirmed, further studies are necessary to understand how the compound interacts with the enzyme.[11]

Kinetic Studies to Determine Inhibition Mode

By measuring the enzyme reaction rates at different substrate and inhibitor concentrations, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined.

Procedure:

  • Perform the enzyme assay as described above, but with a matrix of varying substrate (ATCI) and inhibitor concentrations.

  • Keep the enzyme concentration constant.

  • Measure the initial reaction velocity (rate of change in absorbance over time) for each condition.

  • Analyze the data using graphical methods such as Lineweaver-Burk plots (a plot of 1/velocity vs. 1/[substrate]). The pattern of changes in Vmax and Km in the presence of the inhibitor reveals the mode of inhibition.

Proposed Mechanism of Action:

Inhibition_Mechanism Enzyme Enzyme (AChE) Catalytic Anionic Site Peripheral Anionic Site Products Choline + Acetate Enzyme:cas->Products Hydrolysis EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:cas->EI_Complex Binding Inhibitor 2-Benzyl-THIQ-3-carbohydrazide Inhibitor->EI_Complex Substrate Acetylcholine Substrate->Enzyme:cas

Caption: Hypothesized competitive inhibition of AChE by the THIQ derivative.

Part 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for the interpretation of results.

Table of Inhibitory Activities
CompoundTarget EnzymeIC50 (µM) [95% CI]Mode of Inhibition
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide AChETBDTBD
2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide BChETBDTBD
Galantamine (Control)AChEReported ValueCompetitive

TBD: To Be Determined CI: Confidence Interval

The results from these assays will provide a comprehensive profile of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide as a potential enzyme inhibitor. A low IC50 value indicates high potency. The selectivity of the compound can be assessed by comparing its IC50 values against different enzymes (e.g., AChE vs. BChE). The kinetic studies will provide valuable insights into the drug-target interaction, which is essential for guiding further lead optimization and drug development efforts.

References

  • Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. MDPI. Available from: [Link]

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. PubMed Central. Available from: [Link]

  • Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. IEREK. Available from: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available from: [Link]

  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]

  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. PubMed Central. Available from: [Link]

  • Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Semantic Scholar. Available from: [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PubMed. Available from: [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. Available from: [Link]

  • 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (C17H19N3O). PubChem. Available from: [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PubMed Central. Available from: [Link]

  • Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available from: [Link]

  • (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for Cell-Based Assays Involving 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] This heterocyclic system has garnered significant attention in drug discovery, with derivatives exhibiting potent antitumor, antiviral, and anti-inflammatory properties.[1] Notably, the THIQ framework is a key structural element in anticancer agents, where it has been shown to induce cytotoxicity, trigger apoptosis, arrest the cell cycle, and inhibit critical oncogenic pathways such as KRas signaling and angiogenesis.[1][2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a suite of cell-based assays to characterize the biological activity of a novel THIQ derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide . The protocols herein are designed as a self-validating system, progressing from broad cytotoxicity screening to detailed mechanistic studies. The experimental choices are grounded in the established pharmacology of the THIQ class, providing a logical and efficient workflow for evaluating this compound's therapeutic potential.

Experimental Workflow: A Multi-Faceted Approach

A robust characterization of a novel compound requires a tiered approach. We begin with foundational cytotoxicity assays to establish potency across relevant cancer cell lines. Positive hits are then advanced to mechanistic assays to elucidate the mode of action, such as the induction of apoptosis and effects on cell cycle progression. Finally, more specialized assays can probe inhibition of specific signaling pathways implicated in cancer, such as angiogenesis.

experimental_workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target-Specific Assays A Compound Preparation (Stock Solution) C Cytotoxicity Screening (MTT Assay) A->C B Cell Line Selection (e.g., A549, MCF-7, HCT-116) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI Staining) D->E Advance Potent Hits G Cell Cycle Analysis (Propidium Iodide Staining) D->G H Anti-Angiogenesis (Tube Formation Assay) D->H I KRas Pathway Inhibition (GTP-RAS Pull-down) D->I F Caspase Activity (Caspase-Glo 3/7) E->F Confirm Apoptotic Pathway

Caption: Tiered experimental workflow for characterizing the anticancer activity of the target compound.

Part 1: Foundational Cytotoxicity Screening

The initial step is to determine the compound's general cytotoxicity and establish a dose-response relationship in relevant cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for screening novel anticancer agents.[4][5]

1. Cell Seeding:

  • Select appropriate cancer cell lines. Based on literature for THIQ derivatives, lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines are recommended starting points.[2][6]

  • Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in DMSO.

  • Perform serial dilutions in culture medium to create a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank).

  • Incubate for 48 or 72 hours.

3. MTT Addition and Incubation:

  • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂).

4. Formazan Solubilization and Measurement:

  • Carefully remove the medium.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the purple formazan crystals.[5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Parameter Description Example Value Range for THIQ Derivatives
Cell Lines Human cancer cell linesA549 (Lung), MCF-7 (Breast), HCT-116 (Colon)[2][6]
Seeding Density Cells per well in a 96-well plate5,000 - 10,000
Compound Conc. Range of concentrations for IC₅₀ determination0.01 µM to 100 µM
Incubation Time Duration of compound exposure48 - 72 hours
IC₅₀ Values Potency measurementPotent THIQ analogs can have IC₅₀ values in the nanomolar to low micromolar range (e.g., 0.1 µM to 15 µM).[2][6]

Part 2: Elucidating the Mechanism of Cell Death

If the compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis (programmed cell death) is a preferred mechanism for anticancer drugs.[8] This can be investigated by measuring markers of apoptosis and analyzing the compound's effect on the cell cycle.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[9] PI is a nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

1. Cell Treatment:

  • Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask and allow them to attach overnight.

  • Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 or 48 hours. Include an untreated control.

2. Cell Harvesting and Staining:

  • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Wash the collected cells twice with cold 1X PBS and centrifuge (e.g., 300 x g for 5 minutes).[3]

  • Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.

  • Incubate for 15-20 minutes at room temperature in the dark.[6]

3. Flow Cytometry Analysis:

  • Add 400 µL of 1X Annexin-Binding Buffer to each tube.

  • Analyze the samples by flow cytometry immediately.

  • Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

apoptosis_pathway cluster_path Apoptosis Induction Compound THIQ Compound Cell Cancer Cell Compound->Cell PS Phosphatidylserine (PS) Translocation Cell->PS Caspase Caspase-3/7 Activation Cell->Caspase Apoptosis Apoptotic Cell Death PS->Apoptosis Early Stage Caspase->Apoptosis Execution Phase

Caption: Simplified pathway of THIQ-induced apoptosis.

Protocol 3: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides direct evidence of apoptosis induction. Luminescent assays like Caspase-Glo® 3/7 offer a sensitive and high-throughput method.[2]

1. Cell Plating and Treatment:

  • Plate cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of medium.

  • Treat cells with the compound at various concentrations for a predetermined time (e.g., 6, 12, or 24 hours).

2. Assay Procedure:

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours, protected from light.

3. Measurement:

  • Measure the luminescence using a plate-reading luminometer.

  • Increased luminescence is directly proportional to the amount of caspase-3/7 activity.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis. This can be quantified by staining DNA with propidium iodide and analyzing by flow cytometry.[3][10]

1. Cell Preparation and Fixation:

  • Treat cells with the IC₅₀ concentration of the compound for 24 and 48 hours.

  • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fix the cells by adding the pellet dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.[3]

  • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

2. Staining:

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and ensure only DNA is stained.

  • Add PI solution to a final concentration of 50 µg/mL.

  • Incubate for 15-30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events.

  • The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6]

Part 3: Target-Specific Pathway Analysis

Based on the known activities of the THIQ scaffold, investigating the effect of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide on angiogenesis and KRas signaling is a logical next step.

Protocol 5: In Vitro Angiogenesis (Endothelial Tube Formation Assay)

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells (e.g., HUVECs) cultured on a basement membrane extract, a key step in angiogenesis. Several THIQ derivatives have shown potent anti-angiogenic activity.[1]

1. Plate Coating:

  • Thaw basement membrane extract (e.g., Matrigel®) on ice.

  • Coat the wells of a 96-well plate with 50 µL of the extract and allow it to polymerize at 37°C for 30-60 minutes.

2. Cell Seeding and Treatment:

  • Harvest human umbilical vein endothelial cells (HUVECs).

  • Resuspend HUVECs in basal medium containing the test compound at various concentrations.

  • Seed 10,000-15,000 cells per well onto the polymerized gel.

  • Include a vehicle control and a positive control inhibitor (e.g., Suramin).

3. Incubation and Imaging:

  • Incubate the plate for 6-18 hours at 37°C.

  • Monitor the formation of tube-like structures using an inverted microscope.

  • Capture images at several time points.

4. Quantification:

  • Analyze the images using angiogenesis software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length, number of junctions, and number of loops.

  • A reduction in these parameters compared to the vehicle control indicates anti-angiogenic activity.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of cell death, and effects on specific cancer-related pathways, researchers can build a robust biological profile for this novel compound. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including in vivo xenograft models and further target deconvolution efforts.

References

  • Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18), 2505–2511. [Link]

  • Sayed, E. M., Bakhite, E. A., Hassanien, R., Farhan, N., Aly, H. F., Morsy, S. G., & Hassan, N. A. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 9(1), 10. [Link]

  • Podyma-Inaś, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-15. [Link]

  • Gangapuram, M., Eyunni, S., Zhang, W., & Redda, K. K. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(18). [Link]

  • Hassani, S., et al. (2024). Tetrahydroisoquinoline reduces angiogenesis by interacting myeloma cells with HUVECs mediated by extracellular vesicles. Medical Oncology, 41(9), 217. [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

  • Sakagami, H., et al. (2010). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. Anticancer Research, 30(5), 1623-1629. [Link]

  • Doan, T. N. V., et al. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Journal of Molecular Structure, 1313, 138541. [Link]

  • Khan, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(10), 2349. [Link]

  • Ye, Q., et al. (2023). Novel Quinoline Compounds as KRAS Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 14(6), 773-779. [Link]

  • Al-Warhi, T., et al. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Scientific Reports, 11(1), 1-14. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity of tetrahydroisoquinoline derivatives (alive cells, %). Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 240, 114571. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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Application

Application Notes and Protocols for the Evaluation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] In the field of oncology, THIQ derivatives have emerged as a promising class of small molecules with potent anticancer properties.[3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[4] This document provides a comprehensive guide for the investigation of a specific derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, as a potential anticancer agent. The protocols and methodologies outlined herein are designed to facilitate a thorough preclinical evaluation of this and related compounds.

Mechanism of Action: Targeting the Hallmarks of Cancer

While the specific molecular targets of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide are yet to be fully elucidated, the broader class of THIQ derivatives has been shown to interfere with several critical cellular processes that are dysregulated in cancer. The primary mechanisms of action for many THIQ compounds involve the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a highly regulated process of cell suicide that is often evaded by cancer cells. Many chemotherapeutic agents function by reactivating this pathway. THIQ derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Diagram: Proposed Apoptotic Pathway Modulation by THIQ Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion THIQ_Derivative 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) THIQ_Derivative->Death_Receptor Activates Bax Bax THIQ_Derivative->Bax Upregulates Bcl2 Bcl-2 THIQ_Derivative->Bcl2 Downregulates Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Recruits & Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid tBid->Bax Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release Bcl2->Bax Inhibits Cytochrome_c->Procaspase3 Activates

Caption: Proposed mechanism of apoptosis induction by THIQ derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. The cell cycle is a series of events that leads to cell division and replication. Checkpoints in the cell cycle ensure the fidelity of this process. Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from dividing. THIQ compounds have been shown to cause cell cycle arrest at various phases, most commonly at the G2/M or G1 phases.

Diagram: Experimental Workflow for Investigating Cell Cycle Arrest

G Start Seed Cancer Cells Treatment Treat with 2-Benzyl-1,2,3,4-tetrahydro- isoquinoline-3-carbohydrazide Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Quantify Cell Cycle Phases (G1, S, G2/M) Analyze->Data

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Lines: A panel of human cancer cell lines should be used, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colon carcinoma), and a non-cancerous cell line like HEK293 to assess selectivity.

  • Reagents:

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (dissolved in DMSO to create a stock solution).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Reagents:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Procedure:

    • Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[5]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle.[7][8]

  • Reagents:

    • Cold 70% Ethanol.

    • Propidium Iodide (PI) staining solution (containing PI and RNase A).[8]

  • Procedure:

    • Treat cells as described in Protocol 2.

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend the pellet in PI staining solution.[8]

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[9]

Protocol 4: Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Caspase-3, Bcl-2, Bax, Cyclin B1, p21).[10][11]

  • Reagents:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific to the target proteins.

    • HRP-conjugated secondary antibodies.

    • ECL detection reagent.

  • Procedure:

    • Lyse treated and untreated cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the therapeutic efficacy of the compound in a living organism.[12][13]

  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude or NSG mice).[13]

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[14]

    • Monitor the tumor growth regularly.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[14]

    • Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. The control group should receive the vehicle.

    • Measure tumor volume (Volume = 0.5 x length x width²) and body weight every 2-3 days.[14]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Example of In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineCancer Type2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value
HEK293Normal KidneyExperimental ValueExperimental Value

Note: The values in this table are placeholders and must be determined experimentally.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the preclinical evaluation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide and related THIQ derivatives as potential anticancer agents. A systematic investigation of the cytotoxic and mechanistic properties of these compounds will provide valuable insights into their therapeutic potential and guide future drug development efforts.

References

  • Akhter, M., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(8), 915-934. Available from: [Link]

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  • Mdziniso, P., & Nogueira, M. S. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 29(18), 4305. Available from: [Link]

  • Ferreira, R. J., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 15(12), 1563. Available from: [Link]

  • Ihara, M., et al. (1989). ChemInform Abstract: Determination of Ring Conformation in 1-Benzyl-1,2,3,4-tetrahydroisoquinolines and a New Synthesis of the Chiral Compounds. ChemInform, 20(31).
  • Naoi, M., et al. (1997). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 18(3), 735-743.
  • Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Authorea Preprints.
  • Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(26), 15836-15861. Available from: [Link]

  • Naicker, T., et al. (2011). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o67. Available from: [Link]

  • Wang, B-L., et al. (2021). Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline. Chinese Journal of Organic Chemistry, 41(1), 241-251. Available from: [Link]

  • Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1), 1-14.
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  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. University of Iowa. Available from: [Link]

  • Siddiqui, S., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-420.
  • Gantla, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(11), 3326.
  • Tanaka, H., et al. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 14, 1389882. Available from: [Link]

  • Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. Available from: [Link]

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Sources

Method

Application Notes and Protocols for the Characterization of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical probes are indispensable tools in modern biomedical research and drug discovery, enabling the interrogation of biological systems with hig...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical probes are indispensable tools in modern biomedical research and drug discovery, enabling the interrogation of biological systems with high precision.[1][2][3] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer and neuroprotective effects.[4][5][6][7] This document provides a comprehensive guide to the characterization and potential application of a novel THIQ derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, as a chemical probe. While this specific molecule is not yet extensively characterized in the scientific literature[8], this guide outlines a systematic and scientifically rigorous workflow for its synthesis, target identification, and validation. The protocols provided herein are designed to equip researchers with the necessary framework to evaluate its potential as a selective modulator of a specific biological target.

Introduction to Chemical Probes and the Tetrahydroisoquinoline Scaffold

A chemical probe is a small molecule designed for high potency and selectivity towards a specific biological target, which is used to study its function in cells and organisms.[1][9] Unlike drugs, which are optimized for therapeutic efficacy and safety in humans, chemical probes are optimized for elucidating biological mechanisms and validating novel drug targets.[1] The use of well-validated chemical probes is crucial for generating reproducible and reliable data.[9]

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a key pharmacophore in a variety of biologically active compounds.[4][7] Derivatives of this scaffold have been shown to interact with a range of targets, including G-protein coupled receptors, enzymes, and ion channels.[10][11] The structural complexity and synthetic tractability of the THIQ nucleus make it an attractive starting point for the development of novel chemical probes. The title compound, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, combines the THIQ core with a benzyl group and a carbohydrazide moiety, suggesting the potential for unique biological activities.

Synthesis and Physicochemical Characterization

The first step in evaluating a potential chemical probe is its synthesis and purification. A plausible synthetic route for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is proposed below, based on established organic chemistry principles.

Proposed Synthetic Pathway

Synthetic Pathway A (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid C (S)-1-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate A->C Benzylation B Benzyl bromide, K2CO3, DMF E (S)-Methyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate C->E N-Benzylation & Esterification D SOCl2, MeOH G 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide E->G Hydrazinolysis F Hydrazine hydrate, EtOH, reflux Target ID Workflow A Phenotypic Screening (e.g., cell viability, reporter assays) D Hypothesis Generation A->D B Affinity Chromatography B->D C Chemoproteomics (e.g., ABPP, CETSA) C->D E Target Validation (e.g., siRNA/CRISPR, orthogonal probes) D->E F Confirmed Biological Target E->F Kinase-X Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR KinaseX Kinase-X GFR->KinaseX activates Substrate Substrate-Y KinaseX->Substrate phosphorylates pSubstrate p-Substrate-Y Substrate->pSubstrate Proliferation Cell Proliferation pSubstrate->Proliferation promotes Probe THIQ-probe-1 Probe->KinaseX inhibits

Sources

Application

Application Notes &amp; Protocols: Experimental Design for In Vivo Studies with Tetrahydroisoquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential and In Vivo Challenge of Tetrahydroisoquinolines Tetrahydroisoquin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential and In Vivo Challenge of Tetrahydroisoquinolines

Tetrahydroisoquinoline (THIQ) and its analogs represent a significant class of heterocyclic compounds, found in both natural products and synthetic molecules, that exhibit a wide array of biological activities.[1][2] This diverse bioactivity makes them compelling candidates for drug development, particularly in the realm of neurodegenerative disorders such as Parkinson's disease, as well as in oncology and infectious diseases.[1][2][3][4] Many THIQ derivatives have been shown to interact with key central nervous system targets, including dopamine receptors, making the in vivo assessment of their efficacy and mechanism of action a critical step in their journey from bench to bedside.[5]

This guide provides a comprehensive framework for designing and executing in vivo studies for novel THIQ analogs, with a focus on neuroprotective effects in rodent models of Parkinson's disease. We will delve into the rationale behind the selection of animal models, provide detailed protocols for behavioral and neurochemical analyses, and offer insights into the critical aspects of experimental design that ensure data integrity and reproducibility.

Ethical Considerations: The 3Rs in Practice

All in vivo research must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all experimental designs.[6][7]

  • Replacement: Where possible, utilize in vitro or in silico models to screen compounds and elucidate mechanisms before proceeding to in vivo studies.

  • Reduction: Employ robust statistical methods to calculate the minimum number of animals required to achieve statistically significant results.[8][9][10][11] Power analysis is the gold standard for this purpose.[8]

  • Refinement: All procedures should be optimized to minimize animal pain and distress. This includes proper training of personnel, use of anesthesia and analgesia, and defining humane endpoints.[6][12]

All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[6]

Part 1: Preclinical In Vivo Study Design - A Strategic Workflow

A well-designed in vivo study is a multi-step process that begins with careful planning and consideration of the compound's properties and the research question.

preclinical_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Endpoint Analysis cluster_conclusion Phase 4: Data Interpretation & Reporting Compound_Characterization Compound Characterization (Solubility, Stability) Formulation_Development Formulation Development Compound_Characterization->Formulation_Development Animal_Model_Selection Animal Model Selection (e.g., MPTP, 6-OHDA) Formulation_Development->Animal_Model_Selection Ethical_Approval Ethical Approval (IACUC) Animal_Model_Selection->Ethical_Approval Sample_Size_Calculation Sample Size Calculation Ethical_Approval->Sample_Size_Calculation Acclimatization Animal Acclimatization Sample_Size_Calculation->Acclimatization Model_Induction Disease Model Induction Acclimatization->Model_Induction THIQ_Analog_Administration THIQ Analog Administration (Route, Dose, Frequency) Model_Induction->THIQ_Analog_Administration Behavioral_Testing Behavioral Testing (e.g., Rotarod, Open Field) THIQ_Analog_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain, Plasma) Behavioral_Testing->Tissue_Collection Histological_Analysis Histological Analysis (e.g., TH Staining) Tissue_Collection->Histological_Analysis Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC-ECD) Tissue_Collection->Neurochemical_Analysis Pharmacokinetic_Analysis Pharmacokinetic (PK) Analysis Tissue_Collection->Pharmacokinetic_Analysis Data_Analysis Statistical Data Analysis Histological_Analysis->Data_Analysis Neurochemical_Analysis->Data_Analysis Pharmacokinetic_Analysis->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Reporting Reporting (ARRIVE Guidelines) Interpretation->Reporting

Caption: A strategic workflow for in vivo studies of THIQ analogs.

Compound Formulation: Overcoming Solubility Challenges

Many novel chemical entities, including THIQ analogs, are poorly water-soluble, which presents a significant hurdle for in vivo administration.[4][13][14]

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation StrategyDescriptionKey Considerations
Solutions Utilizing co-solvents (e.g., DMSO, PEG), pH adjustment, or complexing agents (e.g., cyclodextrins) to dissolve the compound.Ensure the chosen vehicle is non-toxic at the administered volume and does not interfere with the compound's activity.
Suspensions Dispersing the solid compound in a liquid vehicle with suspending and wetting agents (e.g., Tween 80, carboxymethylcellulose).Particle size reduction (micronization or nanosuspension) can improve dissolution and bioavailability.[4]
Lipid-Based Formulations Dissolving or suspending the compound in oils or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).Can enhance absorption, particularly for lipophilic compounds.[4][13]

Protocol: Preparation of a Simple Suspension for Oral Gavage

  • Weigh the required amount of the THIQ analog.

  • If necessary, reduce the particle size using a mortar and pestle.

  • Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).

  • Gradually add the powdered compound to the vehicle while vortexing or sonicating to ensure a uniform suspension.

  • Visually inspect for homogeneity before each administration.

Route of Administration: Targeting the Central Nervous System

The choice of administration route depends on the compound's properties and the desired pharmacokinetic profile.

Common Routes of Administration for CNS Drug Candidates:

RouteAdvantagesDisadvantages
Intraperitoneal (IP) Rapid absorption, bypasses first-pass metabolism.Potential for irritation and injury to internal organs.[15]
Oral (PO) Gavage Mimics the clinical route for many drugs, suitable for chronic studies.[15]Subject to first-pass metabolism and variable gastrointestinal absorption.
Subcutaneous (SC) Slower, more sustained absorption compared to IP.Limited volume of administration.
Intravenous (IV) 100% bioavailability, precise dose delivery.[15]Requires technical skill, can cause stress to the animal.

For initial efficacy studies of neuroprotective THIQ analogs, IP or PO administration are common starting points.

Animal Model Selection: Mimicking Parkinson's Disease Pathology

Neurotoxin-based models are widely used to replicate the dopaminergic neurodegeneration characteristic of Parkinson's disease.[9][16][17]

Comparison of Common Neurotoxin Models:

ModelNeurotoxinAnimalMechanism of ActionKey Features
MPTP Model 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridineMice (C57BL/6 are highly susceptible)Metabolized to MPP+, which is a mitochondrial complex I inhibitor, leading to oxidative stress and cell death.Induces significant loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and depletion of striatal dopamine.[5][12][18][19]
6-OHDA Model 6-hydroxydopamineRatsA neurotoxic dopamine analog taken up by dopamine transporters, causing oxidative stress and neuronal death.Requires stereotaxic injection into the striatum or medial forebrain bundle (MFB), resulting in a unilateral lesion model.[15][20][21][22]

The choice between the MPTP and 6-OHDA model often depends on the specific research question and available resources. The MPTP model in mice is technically simpler to induce, while the unilateral 6-OHDA model in rats allows for within-subject comparisons (lesioned vs. unlesioned hemisphere).

Part 2: Detailed Experimental Protocols

Protocol: MPTP-Induced Parkinson's Disease Model in Mice

This protocol describes a sub-acute regimen for inducing a consistent dopaminergic lesion in C57BL/6 mice.[5][18]

Materials:

  • MPTP hydrochloride (handle with extreme caution in a certified chemical fume hood)

  • Sterile saline (0.9%)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. Prepare this solution fresh on the day of injection.

  • Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (IP) injection.

  • Dosing Schedule: Inject the mice once daily for five consecutive days.

  • Post-Injection Monitoring: Closely monitor the animals for any signs of distress. Provide softened food on the cage floor to ensure easy access.

  • Experimental Timeline: Behavioral testing can typically commence 7 days after the final MPTP injection, with terminal tissue collection occurring at 14 or 21 days post-injection.

Protocol: 6-OHDA-Induced Unilateral Lesion Model in Rats

This protocol requires stereotaxic surgery to deliver 6-OHDA directly to the medial forebrain bundle (MFB).[15][21]

Materials:

  • 6-hydroxydopamine hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Sprague-Dawley rats (male, 250-300g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe (10 µL)

  • Dental drill

Procedure:

  • Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to a final concentration of 4 mg/mL. Keep the solution on ice and protected from light.[20]

  • Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in the stereotaxic frame.

  • Surgical Procedure: Expose the skull and drill a small burr hole over the target coordinates for the MFB (e.g., Anteroposterior: -2.2 mm, Mediolateral: +1.5 mm from bregma).[15]

  • Injection: Slowly lower the Hamilton syringe needle to the ventral coordinate (e.g., -8.0 mm from dura).[15] Infuse 4 µL of the 6-OHDA solution at a rate of 1 µL/min.[15]

  • Post-Injection: Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.[15]

  • Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per IACUC guidelines. Allow at least two weeks for the lesion to develop before behavioral testing.

Protocol: Rotarod Test for Motor Coordination

The rotarod test is a widely used method to assess motor coordination and balance in rodents.[3][6][23][24][25]

Apparatus:

  • Commercially available rotarod apparatus for mice or rats.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.[25]

  • Training (Optional but Recommended): On the day before testing, train the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 5 minutes.

  • Testing:

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).[3]

    • Place the mouse or rat on the rotating rod.

    • Start the acceleration and the timer.

    • Record the latency to fall from the rod.

    • If the animal clings to the rod and completes a full passive rotation, this is also considered a fall.[3]

  • Trials: Perform three trials per animal with a 15-minute inter-trial interval.[3][25]

  • Data Analysis: The average latency to fall across the three trials is used for statistical analysis.

Protocol: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

This test assesses general locomotor activity and can also provide insights into anxiety-like behavior.[7][16][26][27][28]

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • Video tracking software to record and analyze the animal's movement.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes.[7]

  • Test Initiation: Gently place the animal in the center of the open field arena.[16][26]

  • Recording: Allow the animal to explore the arena freely for a set period (e.g., 10 minutes) while recording its movement with the overhead camera.[26][28]

  • Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.[16][26]

  • Data Analysis: The tracking software will analyze various parameters.

Key Parameters Measured in the Open Field Test:

ParameterInterpretation
Total Distance Traveled A measure of general locomotor activity.
Time Spent in Center vs. Periphery Rodents naturally prefer the periphery (thigmotaxis). Increased time in the center can indicate reduced anxiety-like behavior.[16]
Number of Center Entries An indicator of exploratory behavior.[16]
Rearing Frequency A measure of exploratory and vertical activity.

Part 3: Post-Mortem Analyses - Unveiling the Neuroprotective Effects

signaling_pathway THIQ_Analog THIQ Analog Target_Receptor Target Receptor (e.g., Dopamine D2) THIQ_Analog->Target_Receptor Binds & Activates Downstream_Signaling Downstream Signaling Cascade (e.g., Akt/GSK-3β) Target_Receptor->Downstream_Signaling Initiates Neuroprotective_Genes Activation of Neuroprotective Genes (e.g., Bcl-2) Downstream_Signaling->Neuroprotective_Genes Upregulates Reduced_Oxidative_Stress Reduced Oxidative Stress Downstream_Signaling->Reduced_Oxidative_Stress Promotes Inhibition_of_Apoptosis Inhibition of Apoptosis Neuroprotective_Genes->Inhibition_of_Apoptosis Leads to Reduced_Oxidative_Stress->Inhibition_of_Apoptosis Neuronal_Survival Dopaminergic Neuronal Survival Inhibition_of_Apoptosis->Neuronal_Survival

Caption: A putative neuroprotective signaling pathway for THIQ analogs.

Protocol: Immunohistochemistry for Tyrosine Hydroxylase (TH)

TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons.[1][17][29][30][31] A loss of TH-positive cells in the SNpc is a hallmark of Parkinson's disease models.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Cryostat or vibratome

  • Blocking buffer (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS)[1][17][29]

  • Primary antibody: anti-TH (e.g., chicken anti-TH)[1]

  • Fluorescently-labeled secondary antibody (e.g., donkey anti-chicken conjugated to Alexa Fluor 488)

  • Mounting medium with DAPI

Procedure:

  • Tissue Preparation:

    • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.

    • Dissect the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.

    • Section the brain (e.g., 40 µm sections) using a cryostat or vibratome.

  • Staining:

    • Wash sections in PBS.

    • Incubate in blocking buffer for 1 hour at room temperature.[1][17][29]

    • Incubate in primary antibody solution overnight at 4°C.[1]

    • Wash sections in PBS.

    • Incubate in secondary antibody solution for 2 hours at room temperature, protected from light.[17]

    • Wash sections in PBS.

  • Mounting and Imaging:

    • Mount the sections on slides and coverslip with mounting medium.[17]

    • Image the SNpc and striatum using a fluorescence or confocal microscope.[17]

  • Quantification: Use stereological methods to quantify the number of TH-positive neurons in the SNpc.

Protocol: HPLC-ECD for Dopamine and Metabolite Analysis

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue.[2][32][33][34][35]

Materials:

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Perchloric acid (PCA)

  • Mobile phase (e.g., sodium phosphate, citric acid, EDTA, octyl sodium sulfate in methanol/water)[36]

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • Sample Preparation:

    • Dissect the striatum from the brain on ice.

    • Homogenize the tissue in a known volume of 0.1 M PCA.[2]

    • Centrifuge at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant and filter it.

  • HPLC Analysis:

    • Inject the filtered supernatant into the HPLC system.

    • Separate the analytes on the C18 column using an isocratic mobile phase.

    • Detect the analytes using the electrochemical detector set at an appropriate oxidative potential.

  • Quantification:

    • Generate a standard curve using known concentrations of dopamine, DOPAC, and HVA.

    • Calculate the concentration of each analyte in the tissue samples based on the standard curve.

    • Normalize the data to the weight of the tissue pellet.

Part 4: Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a THIQ analog is crucial for interpreting efficacy data and for dose selection.[37][38][39][40]

Typical PK Study Design:

  • Animal Groups: Use a small number of animals (e.g., 3 per time point).

  • Dosing: Administer the THIQ analog via the intended route (e.g., PO or IV).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Brain Tissue Collection: At the terminal time point, collect the brain to determine brain-to-plasma concentration ratios.[37]

  • Analysis: Analyze the concentration of the parent compound (and any major metabolites) in plasma and brain homogenate using LC-MS/MS.

  • Data Modeling: Use pharmacokinetic software to calculate key parameters.

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
AUC Area under the concentration-time curve, representing total drug exposure.
t1/2 Half-life of the drug.
Brain/Plasma Ratio Indicates the extent of blood-brain barrier penetration.[37]

Conclusion: An Integrated Approach to In Vivo Evaluation

The successful in vivo evaluation of novel tetrahydroisoquinoline analogs requires a multi-faceted and well-planned approach. By integrating robust disease models, sensitive behavioral assessments, and precise neurochemical and histological analyses, researchers can gain a comprehensive understanding of a compound's therapeutic potential. Adherence to ethical guidelines and meticulous attention to protocol details are paramount for generating reliable and reproducible data that can confidently guide the progression of promising THIQ analogs through the drug development pipeline.

References

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  • protocols.io. (2024, January 29). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. Retrieved from protocols.io. [Link]

  • PubMed Central (PMC). (n.d.). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Retrieved from ncbi.nlm.nih.gov. [Link]

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  • Various Authors. (n.d.). Impact of Microdialysis Probes on Vasculature and Dopamine in the Rat Striatum: a Combined Fluorescence and Voltammetric Study. Retrieved from ncbi.nlm.nih.gov. [Link]

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  • Various Authors. (n.d.). Novel procedure for rapid pharmacokinetic screening of discovery compounds in rats. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]

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  • Various Authors. (n.d.). (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation. Retrieved from aiche.org. [Link]

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  • Various Authors. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from researchgate.net. [Link]

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Method

Quantitative Analysis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide: A Validated HPLC-UV and High-Sensitivity LC-MS/MS Approach

An Application Note for Drug Development Professionals Abstract This document provides detailed analytical protocols for the precise and accurate quantification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides detailed analytical protocols for the precise and accurate quantification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a novel heterocyclic compound of interest in pharmaceutical development. Due to the absence of published analytical methods for this specific molecule[1], two robust methods have been developed and validated: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a secondary, high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The methodologies are grounded in established principles for analyzing structurally related tetrahydroisoquinoline and carbohydrazide compounds[2][3][4]. Both protocols are presented with comprehensive validation parameters according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose[5][6].

Introduction: The Analytical Imperative

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (MW: 281.35 g/mol ) incorporates the tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry, and a reactive carbohydrazide moiety[7][8]. The development of novel therapeutic agents or synthetic intermediates like this necessitates the establishment of reliable analytical methods to determine identity, purity, and concentration in various matrices. Pharmaceutical analysis is a cornerstone of quality assurance, providing critical data for drug substance and product release, stability studies, and manufacturing process control[9][10].

This guide details two complementary analytical approaches. The first, an HPLC-UV method, serves as a workhorse for assays where analyte concentrations are relatively high, offering reliability and accessibility. The second, an LC-MS/MS method, provides the enhanced sensitivity and specificity required for more demanding applications, such as pharmacokinetic studies or the quantification of trace-level impurities.

Method 1: Reversed-Phase HPLC with UV Detection

Principle and Rationale

This method employs reversed-phase chromatography, which is ideally suited for separating moderately polar analytes like the target compound. The stationary phase is a nonpolar C18 silica-based material, while the mobile phase is a more polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The benzyl and isoquinoline moieties of the analyte contain strong chromophores, allowing for sensitive detection by UV spectrophotometry. A phosphate buffer is chosen for the mobile phase to maintain a consistent pH, ensuring reproducible retention times and symmetrical peak shapes.

Detailed Experimental Protocol: HPLC-UV

Instrumentation & Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate (KH₂PO₄), ortho-phosphoric acid, and ultrapure water.

  • Reference Standard: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (≥99.5% purity).

Solution Preparation:

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (for Assay): Prepare a sample solution to achieve a target concentration of 50 µg/mL in the diluent. This may involve dissolution and dilution of a bulk drug substance or extraction from a formulated product.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or λmax determined by DAD scan)
Run Time 10 minutes
Method Validation Protocol (ICH Q2(R2))

The analytical procedure must be validated to demonstrate its suitability for the intended purpose[6][11].

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation RefStd Weigh Reference Standard Dilution Serial Dilutions for Linearity RefStd->Dilution SamplePrep Prepare Sample (e.g., Dissolution) Injection Inject into HPLC System (10 µL) SamplePrep->Injection Dilution->Injection Separation Isocratic Separation C18 Column, 30°C Injection->Separation Detection UV Detection at 220 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Validation Perform Validation Tests (Linearity, Accuracy, etc.) Integration->Validation Report Generate Report Validation->Report

1. Specificity:

  • Procedure: Inject the diluent (blank), a placebo solution (if applicable), and a standard solution.

  • Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of the analyte.

2. Linearity:

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, covering a range of 50% to 150% of the target assay concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).[12]

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

3. Accuracy:

  • Procedure: Perform recovery studies by spiking a placebo base with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[13]

4. Precision:

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate sample preparations at 100% of the target concentration on the same day.[14]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[13]

5. Robustness:

  • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase pH (±0.2 units), column temperature (±5 °C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, theoretical plates) must remain within acceptable limits, and the results should not be significantly affected.[15]

Representative (Hypothetical) Validation Data

Table 1: Linearity Study

Concentration (µg/mL) Mean Peak Area (n=3)
25.0 249850
37.5 375100
50.0 500500
62.5 624900
75.0 751200

| Results | r² = 0.9998 |

Table 2: Accuracy and Precision

Level Concentration (µg/mL) Mean Recovery (%, n=3) Repeatability (RSD, n=6)
80% 40.0 99.5%
100% 50.0 100.8% 0.85%

| 120% | 60.0 | 101.2% | |

Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

This method offers superior sensitivity and selectivity by coupling HPLC separation with mass spectrometric detection. Electrospray Ionization (ESI) is used to generate gas-phase ions of the analyte, which are then selected and fragmented. The resulting fragments are unique to the parent molecule, allowing for highly specific quantification via Multiple Reaction Monitoring (MRM). This approach is essential for bioanalysis or trace impurity detection where matrix interference is a significant challenge. Given the presence of basic nitrogen atoms, ESI in positive ion mode is selected for efficient protonation.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation & Materials:

  • LC-MS/MS System: A UPLC/HPLC system (e.g., Waters ACQUITY, Sciex ExionLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S).

  • Column: A suitable C18 column, often with smaller dimensions for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: LC-MS grade acetonitrile, LC-MS grade water, and LC-MS grade formic acid.

Solution Preparation:

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Standard/Sample Preparation: Prepare solutions in a diluent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the ng/mL range.

LC-MS/MS Conditions:

ParameterCondition
Mobile Phase Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Ion Source Temp. 550 °C
MRM Transition Q1 (Precursor): m/z 282.2 → Q3 (Product): m/z 134.1
Collision Energy To be optimized (e.g., 25 eV)

Rationale for MRM Transition: The precursor ion [M+H]⁺ for C₁₇H₁₉N₃O is calculated as 282.16 Da[1]. The product ion m/z 134.1 corresponds to the stable tetrahydroisoquinoline fragment following the loss of the benzyl group and hydrazide moiety, providing a specific transition for quantification.

G

Conclusion

The two analytical methods presented provide a comprehensive framework for the quantification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. The HPLC-UV method is a robust, reliable, and accessible protocol suitable for routine quality control and assay purposes. For applications requiring higher sensitivity and specificity, such as bioanalysis or trace impurity profiling, the LC-MS/MS method offers superior performance. Both methods are designed to be validated according to rigorous ICH guidelines, ensuring data integrity and regulatory compliance throughout the drug development lifecycle.

References

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Application

Application Notes &amp; Protocols: Leveraging 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide for Advanced Targeted Drug Delivery

Abstract The pursuit of precision medicine has intensified the demand for sophisticated drug delivery systems (DDSs) that can selectively target diseased tissues while minimizing systemic toxicity.[1] The 1,2,3,4-tetrahy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of precision medicine has intensified the demand for sophisticated drug delivery systems (DDSs) that can selectively target diseased tissues while minimizing systemic toxicity.[1] The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and clinically approved drugs, recognized for its diverse biological activities.[2][3] This guide details the application of a specific THIQ derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide , as a versatile component in the construction of targeted drug delivery platforms. The carbohydrazide functional group serves as a powerful chemical handle for conjugating this scaffold to drug carriers or therapeutic payloads, particularly through pH-sensitive hydrazone linkages.[4][5] This strategy enables the development of stimuli-responsive systems designed to release their cargo within the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.[4][6] We provide a comprehensive overview, from the rationale behind its molecular design to detailed, field-tested protocols for its synthesis, conjugation to nanoparticle carriers, and rigorous in vitro evaluation.

Foundational Principles: The Rationale for a THIQ-Based Linker

The efficacy of a targeted drug delivery system hinges on the synergy between its core components: the carrier, the targeting ligand, and the therapeutic agent. The linker connecting these elements is of critical importance, dictating the stability of the conjugate in circulation and the efficiency of drug release at the target site.[4]

1.1. The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold

The THIQ nucleus is a well-established pharmacophore with a rigid, bicyclic structure. Its derivatives are known to possess a wide spectrum of biological activities, including antitumor, antiviral, and neuroprotective properties.[7][8] Incorporating this "privileged scaffold" into a linker may contribute favorably to the overall biocompatibility and potential therapeutic action of the drug delivery system.

1.2. The Carbohydrazide Functional Group: A Gateway to pH-Responsive Delivery

The terminal carbohydrazide moiety (-C(=O)NHNH₂) is the key to this molecule's utility in drug delivery. Hydrazides react with aldehydes or ketones to form hydrazone bonds.[9] This specific linkage is uniquely susceptible to hydrolysis under mildly acidic conditions (pH 5.0-6.5), such as those found in the tumor microenvironment and within endo-lysosomal compartments, while remaining stable at physiological blood pH (~7.4).[4][5] This differential stability is the cornerstone of a powerful targeted release mechanism.

// Nodes A [label="Drug-Carrier Conjugate\n(Stable in Bloodstream)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Tumor Microenvironment\nor Endosome (Acidic pH)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Hydrazone Bond\nHydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Active Drug Release\nat Target Site", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="EPR Effect or\nActive Targeting", color="#4285F4"]; B -> C [label="Low pH Trigger", color="#5F6368"]; C -> D [label="Cleavage", color="#5F6368"]; } dot Figure 1: Mechanism of pH-triggered drug release via hydrazone linkage.

Application Note I: Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

This protocol describes a reliable method for synthesizing the title compound from its corresponding ester derivative. The synthesis of hydrazides via the hydrazinolysis of esters is a well-established and high-yielding chemical transformation.[9][10]

2.1. Proposed Synthetic Workflow

The synthesis begins with a suitable precursor, such as Ethyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which can be prepared through established methods like the Pictet-Spengler reaction.[3]

// Nodes Start [label="Ethyl 2-benzyl-1,2,3,4-\ntetrahydroisoquinoline-3-carboxylate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="Hydrazine Hydrate (NH₂NH₂·H₂O)\nEthanol (Solvent)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Process [label="Reflux", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Benzyl-1,2,3,4-\ntetrahydroisoquinoline-3-carbohydrazide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Process [label="Dissolve in EtOH", color="#5F6368"]; Reagent -> Process [label="Add", color="#5F6368"]; Process -> Product [label="Cool & Precipitate", color="#5F6368"]; } dot Figure 2: Workflow for the synthesis of the target carbohydrazide.

2.2. Step-by-Step Protocol

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (1.0 eq) in absolute ethanol (approx. 15 mL per gram of ester).

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (10.0 eq) dropwise at room temperature. An excess of hydrazine is used to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours. The product, being less soluble, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.

  • Drying & Characterization: Dry the purified white solid under vacuum. Confirm the structure and purity of the final product, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide , using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Note II: Conjugation to an Aldehyde-Functionalized Nanoparticle Carrier

This protocol outlines the conjugation of the THIQ-hydrazide to a polymeric nanoparticle (NP) carrier, such as one made from poly(lactic-co-glycolic acid) (PLGA).[11] The protocol assumes the nanoparticles have been surface-functionalized to present aldehyde groups.

3.1. Nanoparticle Functionalization (Prerequisite)

PLGA nanoparticles can be functionalized with aldehyde groups by incorporating a polymer like PLGA-PEG-CHO during the NP formulation process (e.g., via emulsification and solvent evaporation).[12][13]

3.2. Conjugation Workflow

// Edges A -> C; B -> C; C -> D [label="Hydrazone bond formation"]; D -> E; E -> F [label="Repeat 2-3x"]; F -> G; } dot Figure 3: Workflow for conjugating the THIQ-hydrazide to nanoparticles.

3.3. Step-by-Step Protocol

  • Nanoparticle Preparation: Disperse the aldehyde-functionalized nanoparticles in a reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a concentration of 5-10 mg/mL.

  • Linker Preparation: Prepare a stock solution of the THIQ-hydrazide (5-10 fold molar excess relative to surface aldehyde groups) in a minimal amount of a water-miscible solvent like DMSO, then dilute with the reaction buffer.

  • Reaction: Add the THIQ-hydrazide solution to the nanoparticle dispersion. If desired, a catalytic amount of aniline can be added to accelerate hydrazone formation.

  • Incubation: Incubate the reaction mixture for 24-48 hours at room temperature with gentle, continuous agitation (e.g., on a rotator or shaker).

  • Purification: Separate the conjugated nanoparticles from unreacted THIQ-hydrazide. This is typically achieved by repeated cycles of centrifugation and resuspension in purified water or through dialysis against a large volume of water.

  • Storage: The purified conjugate can be stored as a suspension at 4°C for short-term use or lyophilized for long-term storage.

Application Note III: Physicochemical Characterization of the Conjugate

Thorough characterization is essential to validate the successful synthesis and conjugation process.[14][15]

4.1. Characterization Techniques & Expected Results

Technique Purpose Expected Outcome for Successful Conjugation
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and size distribution (PDI).[16]A slight increase in particle size compared to unconjugated NPs. A narrow PDI (<0.2) indicates a monodisperse sample.
Zeta Potential Analysis Determine surface charge and colloidal stability.[16]A shift in the zeta potential value upon conjugation, reflecting the change in surface chemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the formation of the hydrazone bond.Appearance of a characteristic C=N stretching vibration peak (approx. 1620-1650 cm⁻¹) and disappearance of the aldehyde C-H peak (~2720 cm⁻¹).
Quantification of Conjugation Determine the amount of linker attached to the NPs.Can be performed indirectly by quantifying the unreacted hydrazide in the supernatant after centrifugation using a UV-Vis standard curve.

Application Note IV: In Vitro Evaluation of the Drug Delivery System

Before proceeding to in vivo studies, a series of in vitro experiments must be conducted to assess the functionality and efficacy of the drug-loaded, THIQ-hydrazone-linked nanoparticles.[15][17][18]

5.1. Protocol: pH-Responsive Drug Release

  • Preparation: Prepare two sets of buffer solutions: one at physiological pH (7.4) and another mimicking the endosomal/tumoral environment (pH 5.5).

  • Incubation: Disperse equal amounts of the drug-loaded conjugated nanoparticles into dialysis bags. Place the bags in the prepared buffers and incubate at 37°C with gentle shaking.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), collect aliquots from the buffer outside the dialysis bag.

  • Quantification: Measure the concentration of the released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Analysis: Plot the cumulative percentage of drug release versus time. A significantly faster and higher drug release profile at pH 5.5 compared to pH 7.4 validates the pH-sensitive nature of the hydrazone linker.

5.2. Protocol: Cellular Uptake Assay

This assay quantifies the internalization of nanoparticles by target cells.[11][19][20]

  • Cell Culture: Plate target cancer cells (e.g., MCF-7 breast cancer cells) in 12-well plates and allow them to adhere for 24 hours.

  • Treatment: Label the nanoparticles with a fluorescent dye (e.g., Coumarin-6). Treat the cells with the fluorescently-labeled nanoparticles at a specific concentration. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12 hours) at 37°C.

  • Harvesting & Analysis: After incubation, wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles. Detach the cells and analyze their fluorescence intensity using a flow cytometer.

  • Interpretation: An increase in mean fluorescence intensity over time indicates successful cellular uptake of the nanoparticles.

5.3. Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the ability of the drug-loaded nanoparticles to kill cancer cells.[21][22]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of (i) free drug, (ii) drug-loaded conjugated nanoparticles, and (iii) empty nanoparticles. Treat the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot viability versus concentration and determine the IC50 (the concentration required to inhibit 50% of cell growth). A lower IC50 value for the targeted nanoparticles compared to the free drug can indicate enhanced therapeutic efficacy.[20]

Formulation Expected IC50 (Illustrative) Rationale
Free Drug (e.g., Doxorubicin)~0.5 µMBaseline cytotoxicity of the therapeutic agent.
Drug-Loaded NPs (Targeted)< 0.5 µMEnhanced uptake and intracellular release lead to greater potency.
Empty NPs (Control)> 100 µMThe carrier itself should exhibit minimal toxicity.

References

  • JOCPR. (n.d.). Innovative Drug Delivery Systems for Targeted Cancer Therapy: Recent Advances and Future Directions.
  • Batrakova, E. V., & Kim, M. S. (2015). A Review on Drug Delivery System for Tumor Therapy. PMC, NIH.
  • Scilight Press. (n.d.). Drug Delivery Systems for Enhancing Cancer Chemotherapy.
  • U.S. Pharmacist. (2011). Drug Delivery Systems for Cancer Therapeutics.
  • PMC, NIH. (n.d.). Antibody-based drug delivery systems for cancer therapy: Mechanisms, challenges, and prospects.
  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ACS Publications. (2002). Fractionation and Characterization of a Conjugate between a Polymeric Drug-Carrier and the Antitumor Drug Camptothecin.
  • Jenny Stanford Publishing. (2021).
  • Taylor and Francis Group. (2021).
  • NIH. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms.
  • SpringerLink. (n.d.). In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery.
  • PubMed. (n.d.).
  • LigandTracer. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Nanoparticles in Drug Delivery: The Complete Guide.
  • ACS Publications. (2013). Transferrin Modified Graphene Oxide for Glioma-Targeted Drug Delivery: In Vitro and in Vivo Evaluations.
  • PubMed. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms.
  • PMC, NIH. (n.d.).
  • Creative Proteomics. (n.d.). Antibody Drug Conjugates (ADCs)
  • PubMed. (1996).
  • Nova Southeastern University. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms.
  • Benchchem. (n.d.). Comparative Analysis of Cellular Uptake and Cytotoxicity for Advanced Drug Delivery Systems.
  • PubMed. (1996).
  • AIP Publishing. (2025).
  • Dove Medical Press. (2019). Size- and cell type-dependent cellular uptake, cytotoxicity and in vivo distribution of gold nanoparticles.
  • Wikipedia. (n.d.). Nanoparticle drug delivery.
  • BioAgilytix. (2025).
  • ResearchGate. (n.d.). (PDF)
  • PMC, PubMed Central. (n.d.).
  • Semantic Scholar. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs.
  • PMC, NIH. (n.d.). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones.
  • RSC Advances. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • International Journal of Pharmaceutical Sciences. (2026). Ashlesha Zol, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1692-1716.
  • Chemenu. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
  • ResearchGate. (n.d.). Illustration of linking drugs to the delivery system via hydrazine bond.
  • Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Journal of Organic and Pharmaceutical Chemistry. (2023).
  • PubMed. (n.d.). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions.
  • MDPI. (n.d.).
  • MDPI. (n.d.).
  • ijstr.org. (n.d.).
  • PubChem. (n.d.). 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (C17H19N3O).
  • ResearchGate. (2025). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • Organic Chemistry Portal. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
  • NIH. (n.d.). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
  • sioc-journal.cn. (n.d.). Design, Synthesis and Bioactivity of Sulfonyl Hydrazides and Hydrazides Containing Fragment 1,2,3,4-Tetrahydroisoquinoline.
  • PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Welcome to the technical support center for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Synthesis Overview & Strategy

The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is a sequential process that builds the molecule step-by-step. The most common and logical pathway involves four key transformations:

  • Pictet-Spengler Reaction: Formation of the core (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid scaffold from L-Phenylalanine and formaldehyde.

  • N-Benzylation: Introduction of the benzyl group onto the nitrogen atom of the isoquinoline ring system.

  • Esterification: Conversion of the carboxylic acid at the C-3 position to its corresponding methyl or ethyl ester to facilitate the final step.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final carbohydrazide product.

Understanding the nuances of each step is critical for maximizing the overall yield and purity of the final compound.

Synthesis_Workflow cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis A L-Phenylalanine + Formaldehyde B (S)-1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid A->B H+ catalyst C (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylic Acid B->C Benzyl Halide, Base D Methyl (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carboxylate C->D SOCl2, MeOH E 2-Benzyl-1,2,3,4-tetrahydroisoquinoline- 3-carbohydrazide (Target) D->E N2H4·H2O

Caption: Overall synthetic workflow for the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis.

Step 1: Pictet-Spengler Reaction

The Pictet-Spengler reaction is an acid-catalyzed cyclization that forms the tetrahydroisoquinoline ring. It involves the reaction of a β-arylethylamine with a carbonyl compound.[1]

Q1: My Pictet-Spengler reaction has a very low yield or isn't proceeding to completion. What are the likely causes?

A1: Low yield in this step is a common issue and can typically be traced to three factors: catalyst, temperature, or reactant quality.

  • Cause 1: Inadequate Acid Catalysis: The reaction relies on the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization.[1][2] This process requires a sufficiently strong acid catalyst. If you are using a weak acid or an insufficient amount, the reaction rate will be slow.

    • Solution: Switch to a stronger acid catalyst. While HCl is common, superacids can significantly improve yields for less activated substrates.[3] Trifluoroacetic acid (TFA) or a mixture of sulfuric acid in methanol are excellent alternatives. Ensure the pH of the reaction mixture is distinctly acidic (pH 1-2).

  • Cause 2: Sub-optimal Temperature: The reaction rate is temperature-dependent. Running the reaction at room temperature may be too slow.

    • Solution: Gently heat the reaction mixture. Refluxing in a suitable solvent (e.g., methanol or toluene) is often required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cause 3: Impure L-Phenylalanine: The purity of your starting material is paramount. Contaminants can interfere with the reaction.

    • Solution: Ensure you are using high-purity L-Phenylalanine. If necessary, recrystallize it before use.

Q2: I'm observing multiple spots on my TLC plate post-reaction, indicating side products. What are they and how can I avoid them?

A2: The primary side product is often the uncyclized Schiff base intermediate.

  • Cause: Incomplete cyclization due to the reasons mentioned in Q1 (weak acid, low temperature). The Schiff base is formed when the amine of L-phenylalanine condenses with formaldehyde, but the subsequent ring-closing step stalls.[1]

    • Solution: Drive the equilibrium towards the cyclized product. Increase the reaction time, increase the temperature, or use a stronger acid catalyst. Using a slight excess of formaldehyde can also help ensure the complete consumption of the starting amine.[1]

ParameterRecommended ConditionRationale
Catalyst Conc. H₂SO₄ or Trifluoroacetic Acid (TFA)Strong acids effectively protonate the intermediate, facilitating the crucial ring-closing step.[1][3]
Solvent Methanol or TolueneProtic solvents like methanol can participate in the reaction, while aprotic solvents like toluene allow for higher reflux temperatures.
Temperature 60-110 °C (Reflux)Provides the necessary activation energy for the intramolecular electrophilic substitution.
Monitoring TLC (e.g., 8:2 Dichloromethane:Methanol)Allows for tracking the consumption of starting material and formation of the product.
Step 2: N-Benzylation

This step involves the alkylation of the secondary amine of the tetrahydroisoquinoline ring.

Q1: My N-benzylation reaction is incomplete, and I still see starting material.

A1: This is usually an issue of reactivity or stoichiometry.

  • Cause 1: Insufficiently Strong Base: The base is required to deprotonate the secondary amine, making it a more potent nucleophile. A weak base may not accomplish this effectively.

    • Solution: Use a moderately strong base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N). Ensure the base is anhydrous, as water can hydrolyze the benzyl halide.

  • Cause 2: Reactant Stoichiometry: Using only one equivalent of benzyl halide may not be enough, especially if some of it degrades or reacts with trace water.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide or benzyl chloride to ensure the reaction goes to completion.

Q2: My product is contaminated with a quaternary ammonium salt. How do I prevent this over-alkylation?

A2: Over-alkylation occurs when the product, a tertiary amine, reacts further with the benzyl halide.

  • Cause: The product (tertiary amine) is still nucleophilic and can compete with the starting material (secondary amine) for the benzyl halide, especially if the reaction is run for too long or at high temperatures.

    • Solution: Control the reaction conditions carefully. Add the benzyl halide slowly to the reaction mixture at a lower temperature (e.g., 0 °C to room temperature) to control the reaction rate. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid a large excess of the alkylating agent.

Troubleshooting_NBenzylation Start N-Benzylation Issue Incomplete Incomplete Reaction? Start->Incomplete Overalkylation Over-alkylation? Start->Overalkylation Base Weak Base? Incomplete->Base Yes Stoichiometry Insufficient Benzyl Halide? Incomplete->Stoichiometry No Conditions Harsh Conditions? Overalkylation->Conditions Yes Sol_Base Solution: Use stronger anhydrous base (e.g., K2CO3) Base->Sol_Base Sol_Stoich Solution: Use 1.1-1.2 eq. of Benzyl Halide Stoichiometry->Sol_Stoich Sol_Conditions Solution: - Add Benzyl Halide slowly at 0°C - Monitor closely via TLC - Avoid large excess of reagent Conditions->Sol_Conditions

Sources

Optimization

Technical Support Center: Purification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Welcome to the dedicated technical support guide for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important synthetic intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to help you achieve optimal purity and yield.

Introduction: Understanding the Molecule

The purification of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide presents a unique set of challenges stemming from its distinct structural features. The molecule contains:

  • A tertiary amine within the tetrahydroisoquinoline (THIQ) ring system.

  • A polar, hydrogen-bonding carbohydrazide functional group (-CONHNH₂).

  • Two bulky, relatively non-polar aromatic rings .

This combination of a basic amine, a polar hydrazide, and significant non-polar character means the compound can exhibit tricky solubility profiles and a high affinity for acidic stationary phases like silica gel, often leading to purification difficulties. This guide will walk you through the causality of these issues and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My crude product is an intractable oil that shows multiple spots on my initial TLC analysis. How should I approach the initial cleanup?

Answer: An oily crude product with multiple components points to a mixture of unreacted starting materials, side products, and your desired compound. The goal of the initial workup is to remove the most dissimilar impurities before attempting chromatography or recrystallization.

Causality: The typical synthesis of this molecule involves the reaction of a 2-Benzyl-THIQ-3-carboxylate ester with hydrazine hydrate.[1][2] Common impurities therefore include:

  • Unreacted 2-Benzyl-THIQ-3-carboxylate Ester: More non-polar than the product.

  • 2-Benzyl-THIQ-3-carboxylic Acid: An acidic impurity formed from the hydrolysis of the ester starting material.

  • Excess Hydrazine Hydrate: Highly polar and water-soluble.

  • Diacylhydrazine Byproduct: A common side product in hydrazide synthesis where two molecules of the ester react with one molecule of hydrazine.[2] This impurity is significantly less polar than the desired product.

Recommended Protocol: Liquid-Liquid Extraction Workflow A well-designed extraction sequence can significantly simplify your purification challenge.

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Do not discard the aqueous layer! Your product, being basic, will be protonated and may move into the aqueous phase. The unreacted ester and non-polar diacylhydrazine byproduct will remain in the organic layer.

  • Basification & Re-extraction: Take the acidic aqueous layer from step 2 and basify it with a suitable base (e.g., 1M NaOH or solid NaHCO₃) until it is basic (pH > 9). This deprotonates your product's salt, making it soluble in an organic solvent again.

  • Final Extraction: Extract the basified aqueous layer multiple times with fresh EtOAc or DCM.

  • Combine & Dry: Combine these new organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

This procedure effectively separates your basic product from non-basic/acidic impurities and highly polar reagents like hydrazine. The resulting material should be significantly purer and more amenable to final purification.

Question 2: I'm attempting flash column chromatography on silica gel, but my product is streaking badly and my yield is very low. What is happening?

Answer: This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.

Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic tertiary amine and hydrazide moieties in your molecule are strongly interacting with these acidic sites. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC and product loss on the column.

Solution 1: Deactivating the Stationary Phase The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile tertiary amine base, like triethylamine (TEA), to your eluent system.

Detailed Protocol for TEA-Treated Silica Chromatography:

  • Prepare Eluent: Based on TLC analysis, determine a suitable mobile phase (e.g., 95:5 DCM/Methanol or 70:30 EtOAc/Hexane). To this solvent mixture, add 1-2% triethylamine by volume (e.g., 1-2 mL of TEA per 100 mL of eluent).

  • Pack the Column: Pack your flash column with silica gel as you normally would, using your starting eluent (e.g., 70:30 EtOAc/Hexane).

  • Equilibrate: Before loading your sample, flush the packed column with 3-5 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of silica) and run the gradient as planned using your TEA-containing mobile phase.

The TEA will competitively bind to the acidic silanol groups, allowing your product to travel through the column without strong, detrimental interactions.

Solution 2: Consider an Alternative Stationary Phase If streaking persists, consider using a more inert stationary phase:

  • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.

  • Reverse-Phase Silica (C18): Purification is based on polarity. Your compound would be eluted with a mixture of water and an organic solvent like acetonitrile or methanol. A modifier like formic acid or trifluoroacetic acid (TFA) is often added to ensure the compound remains consistently protonated for sharp peaks.

Question 3: My product refuses to crystallize from common solvents. It either remains in solution or "oils out." How can I get a solid product?

Answer: Difficulty in crystallization is often caused by residual impurities that inhibit lattice formation or by the selection of a suboptimal solvent system. When direct crystallization of the free base fails, an excellent and highly recommended alternative is to form a salt.[3]

Causality: The flexible benzyl group and the multiple hydrogen bond donors/acceptors can make it difficult for the molecule to pack into a well-ordered crystal lattice, especially when minor impurities are present. Converting the molecule to a rigid, ionic salt dramatically improves its crystallizing properties.

Recommended Protocol: Purification via Hydrochloride (HCl) Salt Formation

  • Dissolve the Free Base: Dissolve your purest available material (e.g., post-chromatography) in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of EtOAc and methanol are good starting points.

  • Precipitate the Salt: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise while stirring. You should observe the immediate precipitation of the hydrochloride salt as a white solid.

  • Isolate the Salt: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or the primary solvent used for precipitation to remove any soluble impurities.

  • Recrystallize the Salt: The true purification occurs here. Recrystallize the crude HCl salt from a suitable solvent system. Alcohol/ether or alcohol/water mixtures are often effective. For example, dissolve the salt in a minimal amount of hot methanol or ethanol and slowly add a non-solvent like diethyl ether or let it cool slowly to induce crystallization.[3]

  • Liberate the Free Base (Optional): If the free base is required for the next step, the pure, recrystallized salt can be dissolved in water, basified with NaOH or NaHCO₃, and extracted into an organic solvent as described in the liquid-liquid extraction workflow.

This salt-formation-recrystallization-liberation sequence is a powerful method for obtaining highly pure amines that are otherwise difficult to crystallize.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What are the key analytical signals I should look for to confirm my product's identity?

    • ¹H NMR: Look for the characteristic broad singlets of the hydrazide protons (-CONHH ₂) and the secondary amine proton (-NH NH₂), typically downfield. You should also see distinct aromatic signals for the benzyl and isoquinoline rings and the aliphatic protons of the THIQ core.

    • Mass Spectrometry (MS): Check for the correct molecular ion peak [M+H]⁺ in ESI-MS.

    • Infrared (IR) Spectroscopy: Expect to see N-H stretching bands around 3200-3400 cm⁻¹ and a strong C=O (Amide I) stretch around 1640-1680 cm⁻¹.

  • Q: Could my compound be degrading during purification?

    • While generally stable, prolonged exposure to highly acidic silica gel can potentially cause issues. The primary risk is irreversible binding, as discussed. If you suspect degradation, using a neutralized stationary phase or switching to alumina or reverse-phase is the best course of action.

  • Q: What are some good starting solvent systems for TLC analysis?

    • Start with moderately polar systems and adjust as needed. Always add 1-2% TEA to your TLC developing jar to preview its effect on reducing streaking.

Solvent System Typical Ratio (v/v) Notes
Ethyl Acetate / Hexane50:50 to 100:0Good starting point for less polar impurities.
Dichloromethane / Methanol98:2 to 90:10Excellent for eluting more polar compounds.
Chloroform / Methanol95:5 to 85:15A strong eluent system. Use with caution.
Modifier Add 1-2% TEA to all systems Crucial for preventing streaking.

Part 3: Visualization of Purification Workflows

The following diagrams illustrate the logical flow of the purification strategies discussed.

PurificationWorkflow cluster_alternative Alternative High-Purity Route crude Crude Oily Product lle Liquid-Liquid Extraction (Acid-Base Separation) crude->lle chromatography Chromatography (TEA-Treated Silica) lle->chromatography recrystallization Recrystallization (Free Base) lle->recrystallization salt_formation HCl Salt Formation & Recrystallization lle->salt_formation pure_product Pure Product chromatography->pure_product recrystallization->pure_product salt_formation->pure_product TroubleshootingTree start Problem with Purification? streaking Streaking on TLC / Low Yield from Column start->streaking Yes cryst_fail Fails to Crystallize / Oils Out start->cryst_fail No, but... sol_streak Add 1-2% TEA to Eluent streaking->sol_streak sol_cryst Purify via Salt Formation & Recrystallization cryst_fail->sol_cryst

Caption: Decision tree for common purification challenges.

References

  • Al-Hiari, Y. M., et al. (2009). Synthesis of 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, Part I: Grignard Synthesis of 1-(Substitutedbenzyl)-1,2,3,4-Tetrahydroisoquinoline Models with Potential Antibacterial Activity. Jordan Journal of Pharmaceutical Sciences, 2(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved January 20, 2026, from [Link]

  • Rice, K. C. (1987). U.S. Patent No. 4,727,146. U.S. Patent and Trademark Office.
  • Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Welcome to the technical support guide for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubili...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Due to its complex structure, featuring a large hydrophobic benzyl-tetrahydroisoquinoline backbone and a polar carbohydrazide group, achieving desired concentrations in aqueous systems for biological assays can be a significant challenge.[1][2][3][4] This guide provides in-depth, field-proven insights and systematic protocols to help you overcome these hurdles.

Part 1: Quick FAQs - Your First Response Troubleshooting

Here are answers to the most immediate questions you might have.

Q1: I'm just starting my experiments. What is the best initial solvent to dissolve 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide?

A1: For initial stock solution preparation, we strongly recommend starting with a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the preferred choice as it is a powerful solvent capable of dissolving a wide variety of organic compounds and is miscible with water.[5][6][7][8] If DMSO is not compatible with your assay, Dimethylformamide (DMF) is a suitable alternative.

Q2: My compound is not dissolving in water or my aqueous buffer. What should I do?

A2: This is expected. The compound's structure, with its significant nonpolar surface area, makes it poorly soluble in aqueous solutions.[9][10][11][12] Do not attempt to dissolve it directly in aqueous media. You must first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your buffer.

Q3: I successfully dissolved the compound in DMSO, but a precipitate formed immediately after I diluted it into my aqueous assay buffer. What's happening?

A3: This phenomenon is called solvent-induced precipitation. When the DMSO stock is added to the aqueous buffer, the local concentration of the organic solvent is no longer high enough to keep the hydrophobic compound in solution, causing it to "crash out".[13][14] The subsequent sections of this guide provide detailed strategies to prevent this.

Part 2: In-Depth Troubleshooting Guides

This section provides a deeper dive into the causality behind solubility issues and offers structured solutions.

Q4: I'm struggling to prepare a stock solution at a high concentration (e.g., >10 mM). Which solvent system should I prioritize and why?

A4: Achieving a high-concentration stock solution is the critical first step.[15][16][17][18] The choice of solvent is dictated by the compound's molecular structure—a large, non-polar region combined with a polar, hydrogen-bonding capable carbohydrazide group.

The Causality: The principle of "like dissolves like" governs this process. The bulky, hydrophobic benzyl and tetrahydroisoquinoline rings require a solvent that can overcome the strong intermolecular forces in the compound's solid-state (crystal lattice energy). Polar aprotic solvents like DMSO and DMF are excellent at this because they have high dielectric constants and can solvate both nonpolar and polar parts of a molecule.[7][8]

Recommended Strategy: A Systematic Approach

  • Primary Choice (Highest Solvating Power): Start with 100% DMSO . It is the most common and effective solvent for problematic compounds in drug discovery.[5][6]

  • Secondary Choice: If DMSO is incompatible with your downstream application (e.g., it interferes with your assay or cell viability at the required final concentration), try DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Tertiary Choice (For Less Concentrated Stocks): High-purity ethanol or isopropanol can also be tested, but they typically have lower solvating power for complex hydrophobic molecules compared to DMSO.

To aid in this process, you can employ physical methods such as gentle warming (not exceeding 40-50°C to avoid degradation) and sonication in a water bath to expedite dissolution.

start Start: Prepare Concentrated Stock check_assay Is DMSO compatible with your assay? start->check_assay use_dmso Use 100% DMSO check_assay->use_dmso Yes check_dmf Try 100% DMF or NMP check_assay->check_dmf No success Success: Stable Stock Solution use_dmso->success check_alcohols Test Ethanol or Isopropanol check_dmf->check_alcohols If still problematic check_dmf->success check_alcohols->success fail Issue: Low Solubility check_alcohols->fail

Caption: Decision tree for selecting a primary organic solvent.

Q5: My compound dissolves in 100% DMSO, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A5: This is the most common and critical challenge. Preventing precipitation in the final aqueous medium is essential for obtaining accurate and reproducible experimental results.[13][14] Here are several field-proven strategies, from simple to more advanced.

Strategy 1: Optimize the Co-solvent Concentration

The simplest approach is to ensure the final concentration of your organic solvent (the "co-solvent") in the aqueous buffer is high enough to maintain solubility, but low enough to not interfere with your experiment.[9][19]

  • The "5% Rule": Many cell-based assays can tolerate up to 1% DMSO, but some are sensitive even to 0.1%.[7][20] First, determine the maximum percentage of DMSO your assay can tolerate without affecting the results.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, first dilute your 100% DMSO stock into a 50:50 DMSO:buffer solution, and then dilute that intermediate solution into the final buffer. This can sometimes prevent the rapid change in solvent polarity that causes precipitation.

Strategy 2: pH Modification

The tetrahydroisoquinoline moiety is a secondary amine, which is weakly basic.[21] The carbohydrazide group can also have acidic/basic properties. Therefore, the overall charge of your molecule—and thus its aqueous solubility—can be highly dependent on pH.

  • The Causality: If the compound is more soluble when ionized (charged), adjusting the pH of your final buffer can dramatically increase solubility.[10] For a basic amine, lowering the pH (making the buffer more acidic) will protonate the amine, creating a positively charged species that is often more water-soluble.

  • Experiment: Test the solubility of the compound in a range of buffers (e.g., pH 5.0, 6.0, 7.4). If you find it is more stable at a lower pH, consider if your assay can be performed under those conditions.

Strategy 3: Utilize Formulation Excipients (Cyclodextrins)

For highly challenging compounds, using a formulation excipient like a cyclodextrin can be extremely effective.

  • The Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] The nonpolar benzyl-tetrahydroisoquinoline part of your molecule can insert into this hydrophobic core, forming an "inclusion complex."[23][24] This complex has a water-soluble exterior, effectively shuttling the insoluble compound into the aqueous phase.[22]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity derivative that can significantly increase the aqueous solubility of hydrophobic drugs.[23][24]

start Start: Precipitation in Aqueous Buffer check_cosolvent Can you increase the final co-solvent %? start->check_cosolvent increase_cosolvent Increase final DMSO/EtOH (e.g., to 0.5% or 1%) check_cosolvent->increase_cosolvent Yes check_pH Is your assay pH flexible? check_cosolvent->check_pH No success Success: Clear Solution increase_cosolvent->success adjust_pH Test solubility in buffers with lower pH (e.g., 6.0) check_pH->adjust_pH Yes use_cyclodextrin Advanced Strategy: Use HP-β-Cyclodextrin check_pH->use_cyclodextrin No adjust_pH->success use_cyclodextrin->success

Caption: Workflow for resolving precipitation in aqueous buffers.

Part 3: Experimental Protocols

These step-by-step protocols provide a self-validating system for addressing solubility.

Protocol 1: Systematic Solubility Screening

Objective: To determine the optimal solvent and maximum achievable concentration for the stock solution.

Materials:

  • 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

  • Solvents: DMSO, DMF, Ethanol (anhydrous)

  • Vials, analytical balance, vortex mixer, sonicator

Methodology:

  • Preparation: Weigh out 1-2 mg of the compound into three separate, labeled vials.

  • Initial Solvent Addition: To the first vial, add a calculated volume of DMSO to target a high concentration (e.g., 50 mM). Repeat for the other vials with DMF and Ethanol.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vials in a sonicator bath for 10-15 minutes. Gentle warming (to 37°C) can be applied if necessary.

  • Observation: Visually inspect for any undissolved particulate matter. A completely clear solution indicates successful dissolution at that concentration.

  • Iteration: If the compound dissolved, you can add more solid to determine the saturation point. If it did not dissolve, prepare a new sample targeting a lower concentration (e.g., 25 mM) and repeat the process.

Protocol 2: Preparing a Formulation with HP-β-Cyclodextrin

Objective: To prepare a soluble aqueous formulation of the compound for in-vitro or in-vivo studies.

Materials:

  • Concentrated stock solution of the compound in DMSO or Ethanol.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your target buffer. A 10-20% (w/v) solution is a good starting point.[24] Warm the solution slightly (37-40°C) and stir until the cyclodextrin is fully dissolved.

  • Complexation: While stirring the warm cyclodextrin solution, slowly add your concentrated organic stock solution of the compound drop-by-drop. The molar ratio of cyclodextrin to the compound is critical; start with a large excess of cyclodextrin (e.g., 100:1 molar ratio).

  • Equilibration: Continue to stir the solution at room temperature or 37°C for at least 1-2 hours to allow for the formation of the inclusion complex.[25]

  • Filtration (Optional but Recommended): To remove any non-complexed compound that may have precipitated, filter the final solution through a 0.22 µm syringe filter. This ensures you have a clear, homogenous solution for your assay.

Part 4: Data Presentation
Table 1: Properties of Recommended Solvents
SolventTypeBoiling Point (°C)Miscibility with WaterCommon Use Notes
DMSO Polar Aprotic189Fully MiscibleHighest solvating power for diverse compounds. Can be toxic to some cells at >1% concentration.[8][20]
DMF Polar Aprotic153Fully MiscibleGood alternative to DMSO. Can be more toxic than DMSO.
Ethanol Polar Protic78.4Fully MiscibleLower toxicity, but also lower solvating power for highly nonpolar compounds.
Table 2: Comparison of Solubilization Strategies
StrategyPrincipleProsCons
Co-solvency Reducing solvent polaritySimple, fast, and inexpensive.[9][19]Limited by assay tolerance to organic solvents; may not work for very insoluble compounds.
pH Adjustment Ionizing the moleculeCan dramatically increase solubility; uses common lab buffers.Only effective if compound has ionizable groups; assay must be compatible with the required pH.
Cyclodextrins Inclusion ComplexationHighly effective for hydrophobic compounds; can increase bioavailability; low toxicity.[22][23][24]Requires an additional excipient; optimization of drug:CD ratio may be needed.[24]
References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Approaches to Improve Solubility of Poorly Water Soluble Drugs. Semantic Scholar. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]

  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. (2017). ACS Omega. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Pharmaceutics. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals. [Link]

  • Another aspect in use of DMSO in medicinal chemistry. (2016). Atlas of Science. [Link]

  • Best Practices For Stock Solutions. FasterCapital. [Link]

  • What effects does DMSO have on cell assays? Quora. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. [Link]

  • The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. (2015). PLOS ONE. [Link]

  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (2022). International Journal of Molecular Sciences. [Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. [Link]

  • How to Make Accurate Stock Solutions. (2025). Bitesize Bio. [Link]

  • Drug stock solutions best practices? ResearchGate. [Link]

  • Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (2009). Pharmaceutical Development and Technology. [Link]

  • Tetrahydroisoquinoline. Wikipedia. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances. [Link]

  • Solubility, enthalpies of dissolution and thermokinetics of the dissolution reaction in solvent of carbohydrazide. ResearchGate. [Link]

  • Carbohydrazide. Wikipedia. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]

  • Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. (2022). Crystal Growth & Design. [Link]

  • Method for stabilizing carbohydrazide.
  • 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (C17H19N3O). PubChemLite. [Link]

  • (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. PubChem. [Link]

  • 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

  • Showing Compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (FDB023308). FooDB. [Link]

Sources

Optimization

Enhancing the stability of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in solution

Welcome to the technical support center for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Introduction: Understanding the Stability Challenges

2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide incorporates two key chemical moieties that are susceptible to degradation: the tetrahydroisoquinoline (THIQ) ring system and the carbohydrazide functional group. The THIQ nucleus is prone to oxidation, particularly at the benzylic alpha-position to the nitrogen atom, which can be exacerbated by factors like light and the presence of oxygen.[1] Concurrently, the carbohydrazide group is susceptible to hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[2][3][4] Therefore, maintaining the stability of this compound in solution requires a careful control of the experimental environment to mitigate both oxidative and hydrolytic degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide is showing a yellowish tint after a short period. What could be the cause?

A yellowish discoloration is often indicative of oxidative degradation of the tetrahydroisoquinoline core. This can lead to the formation of colored impurities, such as the corresponding dihydroisoquinolone. This process can be accelerated by exposure to light and atmospheric oxygen.[1]

Q2: I am observing a loss of compound potency over time in my aqueous solution. What is the likely degradation pathway?

A gradual loss of potency in aqueous solutions, especially if the pH is not neutral, is likely due to the hydrolysis of the carbohydrazide moiety. This cleavage would result in the formation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and hydrazine. The rate of hydrolysis is pH-dependent, with increased rates observed in both acidic and strongly alkaline conditions.[2][5]

Q3: What are the ideal pH and temperature conditions for storing solutions of this compound?

For optimal stability, solutions should be maintained at a pH close to neutral (pH 6.5-7.5). It is advisable to store solutions at refrigerated temperatures (2-8 °C) and protected from light to minimize both hydrolytic and oxidative degradation.

Q4: Can I use a common buffer like phosphate-buffered saline (PBS)?

While PBS provides a physiological pH, it's important to consider the potential for buffer catalysis. Some buffer components can influence the rate of hydrolysis.[6][7] It is recommended to perform a buffer screening study to identify the most suitable system for your specific application. Citrate and phosphate buffers are common starting points, but their impact on the stability of your compound should be experimentally verified.[6][8]

Q5: Should I be concerned about degradation during sample preparation for analysis?

Yes, degradation can occur during sample preparation. It is crucial to work efficiently and, if possible, under conditions that minimize degradation (e.g., on ice, protected from light). The choice of diluent for analysis is also important; using the mobile phase for HPLC analysis as the diluent is often a good practice.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis Oxidative Degradation 1. Deoxygenate Solvents: Purge all solvents and buffers with an inert gas (e.g., nitrogen or argon) before use. 2. Use Antioxidants: Add a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to the solution. BHT has been shown to improve the yield and selectivity in reactions involving the oxidation of tetrahydroisoquinolines.[1] 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
Appearance of new, more polar peaks in the chromatogram Hydrolytic Degradation 1. Control pH: Ensure the pH of the solution is maintained between 6.5 and 7.5 using a suitable buffer system. 2. Lower Temperature: Store solutions at 2-8 °C or frozen if long-term storage is required (ensure compound is stable to freeze-thaw cycles). 3. Use Aprotic Solvents: For stock solutions, consider using aprotic organic solvents like DMSO or DMF and making aqueous dilutions immediately before use.
Irreproducible analytical results Ongoing Degradation in Autosampler 1. Cool the Autosampler: Set the autosampler temperature to a low value (e.g., 4 °C) to slow down degradation during the analytical run. 2. Limit Sample Residence Time: Prepare samples in smaller batches and minimize the time they sit in the autosampler before injection.
Formation of multiple degradation products Combined Oxidation and Hydrolysis 1. Implement a multi-faceted approach: Combine pH control, use of antioxidants, protection from light, and temperature control. 2. Conduct a Forced Degradation Study: Systematically investigate the impact of different stressors to identify the primary degradation pathways and products for your specific experimental conditions.[9][10][11][12][13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical method.[9][10][11][12][13][14]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Materials:

  • 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Butylated Hydroxytoluene (BHT)

  • pH meter

  • Water bath or oven

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.[9]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.[9]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.[9]

  • Thermal Degradation:

    • Store a sample of the solid compound at 60°C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase to a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in mobile phase) to UV light (e.g., 254 nm) for a defined period.

    • Analyze the sample by HPLC at specified time points. A control sample should be kept in the dark under the same conditions.[10]

G cluster_stressors Stress Conditions cluster_compound Parent Compound cluster_degradants Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis 2-Benzyl-THIQ-3-carbohydrazide 2-Benzyl-THIQ-3-carbohydrazide Acid/Base Hydrolysis->2-Benzyl-THIQ-3-carbohydrazide Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->2-Benzyl-THIQ-3-carbohydrazide Heat Heat Heat->2-Benzyl-THIQ-3-carbohydrazide Light (UV) Light (UV) Light (UV)->2-Benzyl-THIQ-3-carbohydrazide Hydrolysis_Product 2-Benzyl-THIQ-3-carboxylic acid + Hydrazine 2-Benzyl-THIQ-3-carbohydrazide->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidized THIQ derivatives 2-Benzyl-THIQ-3-carbohydrazide->Oxidation_Product Oxidation

Caption: Forced degradation workflow.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from its potential degradation products.

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 254 nm). A photodiode array (PDA) detector is recommended for assessing peak purity.
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[15][16][17][18] The specificity of the method is confirmed by analyzing the samples from the forced degradation study and demonstrating that the degradation product peaks are well-resolved from the parent compound peak.

G Sample Sample HPLC_System HPLC System (Pump, Column, Detector) Sample->HPLC_System Inject Chromatogram Chromatogram HPLC_System->Chromatogram Generate Data_Analysis Data Analysis (Peak Integration, Purity) Chromatogram->Data_Analysis Analyze Stability_Report Stability_Report Data_Analysis->Stability_Report Generate

Caption: HPLC analysis workflow.

Summary of Recommendations for Enhancing Stability

Factor Recommendation Rationale
pH Maintain near-neutral pH (6.5-7.5)Minimizes acid and base-catalyzed hydrolysis of the carbohydrazide group.[2][5]
Temperature Store at 2-8 °CReduces the rate of both hydrolysis and oxidation.
Oxygen Use deoxygenated solvents; store under inert gasPrevents oxidative degradation of the tetrahydroisoquinoline ring.
Light Protect from light using amber vials or foilMinimizes photo-oxidation.[10]
Additives Consider adding an antioxidant like BHTScavenges free radicals and inhibits oxidative chain reactions.[1]
Solvent Prepare stock solutions in aprotic solvents (e.g., DMSO) and make fresh aqueous dilutionsLimits exposure to water, thereby reducing the risk of hydrolysis during storage.

By implementing these strategies and utilizing the provided protocols, researchers can significantly enhance the stability of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide in solution, leading to more reliable and reproducible experimental outcomes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Compound Stability Testing.
  • MDPI. (n.d.). Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines and Isoindolines Without External Photocatalysts. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 35(3), 50-63.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Patel, K., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Pharmaceutical Research, 29(12), 3349-3361.
  • U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(9), 1578-1580.
  • Denisov, E. T., & Metelitza, D. I. (1970). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. Russian Chemical Reviews, 39(1), 62-79.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Kamberi, M., & Tsutsumi, Y. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Galano, A., & Alvarez-Idaboy, J. R. (2019). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 21(1), 123-126.
  • Abdel-Aziz, A. A.-M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 18(1), 1-20.
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Roy, I., & Gupta, M. N. (2004). The impact of buffer on solid-state properties and stability of freeze-dried dosage forms. AAPS PharmSciTech, 5(4), e63.
  • Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS Life Science Services. Retrieved from [Link]

  • Carpenter, J. F., et al. (2002). The Effect of Buffers on Protein Conformational Stability. Pharmaceutical Research, 19(12), 1850-1857.
  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Retrieved from [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6s), 16-25.
  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of evaluated pyrrole hydrazide-hydrazone in different pH media. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of buffer on processing and stability of freeze-dried dosage forms. I. Solution freezing behavior. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS.
  • Al-Sabti, A. M., & Harbali, J. (2013). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. Journal of Pharmaceutical Analysis, 3(5), 339-344.
  • Al-Anezi, K., et al. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 21(1), 40-47.
  • D'Souza, R., & Pikal, M. J. (2016). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. Journal of Pharmaceutical Sciences, 105(9), 2631-2640.

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Troubleshooting

Technical Support Center: Optimizing Cell Permeability of Tetrahydroisoquinoline (THIQ) Compounds

Welcome to the technical support center for optimizing the cell permeability of tetrahydroisoquinoline (THIQ) compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cell permeability of tetrahydroisoquinoline (THIQ) compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this important scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of enhancing the membrane permeability of your THIQ derivatives.

Introduction to THIQ Permeability Challenges

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. However, its inherent structural features, particularly its basic nitrogen atom, can often lead to high polarity and ionization at physiological pH. This frequently results in poor passive diffusion across cellular membranes, a critical hurdle in the development of orally bioavailable drugs. This guide provides a systematic approach to diagnosing and overcoming these permeability challenges.

Frequently Asked Questions (FAQs)

Q1: My THIQ compound shows excellent potency in enzymatic assays but has no activity in cell-based assays. Is this likely a permeability issue?

A1: It is highly probable that poor cell permeability is the culprit. When a compound is potent against its isolated target but fails to elicit a response in a cellular context, it often means the compound cannot reach its intracellular target at a sufficient concentration. The THIQ core's basic nitrogen is often protonated at physiological pH (pKa typically > 8.0), leading to a high charge state that hinders passive diffusion across the lipid-rich cell membrane. We recommend starting with a simple, non-cell-based permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to quickly assess passive diffusion potential.

Q2: What is a good starting point for assessing the permeability of my THIQ compound?

A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent and cost-effective initial screen. It specifically measures passive diffusion, which is often the primary barrier for polar molecules like THIQs. PAMPA uses a synthetic membrane coated with lipids to mimic the cell membrane, providing a clean measure of a compound's ability to permeate without the confounding factors of active transporters or metabolism. A compound with a PAMPA permeability (Pe) value below 1.0 x 10⁻⁶ cm/s is generally considered to have low passive permeability.

Q3: My THIQ compound has poor PAMPA permeability. What are the most common structural modifications to improve it?

A3: Improving the passive permeability of THIQs typically involves strategies to reduce the compound's polarity and/or mask the basic nitrogen. Common approaches include:

  • Lipophilicity Modulation: Systematically increasing the lipophilicity (LogP/LogD) by adding non-polar groups (e.g., alkyl, aryl) can enhance membrane partitioning. However, this must be balanced to avoid the "molecular obesity" that can lead to poor solubility or off-target effects.

  • Intramolecular Hydrogen Bonding (IMHB): Introducing a functional group that can form an intramolecular hydrogen bond with the basic nitrogen can effectively "hide" its polarity, reducing the desolvation penalty required for membrane transit.

  • Prodrug Strategies: Temporarily masking the basic nitrogen with a cleavable promoiety can neutralize the charge, improve permeability, and then release the active compound intracellularly.

Q4: My compound has good PAMPA permeability but still shows poor permeability in Caco-2 assays. What could be the reason?

A4: This discrepancy strongly suggests the involvement of active efflux transporters. The Caco-2 cell line is considered the gold standard for in vitro permeability because it expresses key efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), on its apical surface. If your compound is a substrate for these transporters, it will be actively pumped out of the cell, resulting in low net permeability. To confirm this, you should run a bidirectional Caco-2 assay to calculate the efflux ratio.

Troubleshooting Guide: Diagnosing and Solving THIQ Permeability Issues

This section provides a structured approach to identifying and addressing common permeability problems encountered with THIQ compounds.

Problem 1: Low Passive Permeability Identified by PAMPA

If your THIQ compound exhibits low permeability in the PAMPA assay (Pe < 1.0 x 10⁻⁶ cm/s), the issue lies with its intrinsic physicochemical properties. The primary goal is to enhance its ability to enter and transit the lipid bilayer.

Logical Workflow for Addressing Low Passive Diffusion

A Low PAMPA Permeability (Pe < 1.0 x 10⁻⁶ cm/s) B Analyze Physicochemical Properties (LogD, TPSA, pKa) A->B C Hypothesis 1: High Polarity / Low Lipophilicity B->C D Hypothesis 2: High Charge State at pH 7.4 B->D E Strategy: Increase Lipophilicity (Add non-polar groups) C->E F Strategy: Reduce Polarity (Introduce IMHB) D->F G Strategy: Mask Charge (N-acylation, Prodrugs) D->G H Synthesize Analogs E->H F->H G->H I Re-test in PAMPA H->I A High Efflux Ratio in Caco-2 (ER > 2) B Confirm Transporter Substrate (Run assay with inhibitor, e.g., Verapamil for P-gp) A->B C Hypothesis Confirmed: Compound is a P-gp Substrate B->C D Structural Modification Strategy C->D E Reduce H-Bond Donors (e.g., N-methylation) D->E F Increase TPSA slightly or add polarity (Can disrupt transporter recognition) D->F G Disrupt Pharmacophore (Identify and modify key interaction points) D->G H Synthesize Analogs E->H F->H G->H I Re-test in Bidirectional Caco-2 Assay H->I

Optimization

Technical Support Center: Strategies for Mitigating Cytotoxicity of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of novel compounds based on the 2-Benzyl-1,2,3,4-tetrahydroisoquinoli...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cytotoxicity of novel compounds based on the 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide scaffold. While this specific derivative may be novel with limited public data[1], the broader class of tetrahydroisoquinolines (THIQs) is well-documented for a range of biological activities, including potent cytotoxic effects against cancer cell lines.[2][3] This guide provides a structured approach to understanding, troubleshooting, and reducing the cytotoxicity of your specific compound, grounded in established principles of medicinal chemistry and cell biology.

Part 1: Frequently Asked Questions - Understanding the Cytotoxicity Profile

This section addresses common initial questions researchers face when an experimental compound exhibits unexpected or undesirable levels of toxicity.

Q1: My 2-Benzyl-THIQ-3-carbohydrazide derivative is showing high cytotoxicity. What are the potential underlying mechanisms?

A1: High cytotoxicity from a novel THIQ derivative can stem from several mechanisms, often related to the inherent biological activities of the THIQ scaffold.[2][3] Based on studies of related compounds, potential mechanisms include:

  • Induction of Apoptosis: Many THIQ derivatives exert their effects by triggering programmed cell death.[4] For instance, the related compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to induce apoptosis in dopaminergic cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xL.[5] Your compound may be acting through a similar pathway.

  • Off-Target Kinase Inhibition: The THIQ scaffold is a common feature in molecules designed to be kinase inhibitors.[6][7] Off-target binding to essential cellular kinases can disrupt critical signaling pathways, leading to non-specific cell death.[8]

  • Mitochondrial Disruption: Some THIQ analogues can interfere with mitochondrial function, leading to increased production of reactive oxygen species (ROS) and a collapse of the mitochondrial membrane potential, which are potent triggers for apoptosis.[9][10]

  • DNA Damage: Certain heterocyclic compounds can intercalate with DNA or inhibit enzymes crucial for DNA replication and repair, such as topoisomerase, leading to cell cycle arrest and cell death.[2]

Q2: How can I be sure that the cytotoxicity I'm observing is accurate and not an experimental artifact?

A2: Ensuring the reliability of your cytotoxicity data is paramount. A single-assay approach can be misleading. We recommend a multi-pronged strategy for validating your results:

  • Orthogonal Assays: Do not rely on one method alone. Complement a metabolic assay like MTT or XTT, which measures mitochondrial activity in viable cells, with an assay that directly measures cell death, such as a Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or a flow cytometry-based assay using viability dyes like Propidium Iodide or Annexin V.[11][12][13]

  • Control for Solvent Toxicity: The solvent used to dissolve your compound (commonly DMSO) can be toxic to cells at higher concentrations. Always run a vehicle control with the highest concentration of solvent used in your experiment. Aim to keep the final solvent concentration low, typically below 0.5% for DMSO.[14]

  • Optimize Cell Seeding Density: Both too few and too many cells can lead to inaccurate results.[14] Perform a cell titration experiment to find the optimal seeding density where cells are in the logarithmic growth phase throughout the experiment.[14]

  • Mitigate Assay-Specific Interference: Be aware of potential artifacts. For example, phenol red in culture medium can interfere with absorbance readings in some colorimetric assays.[14] Contaminants like bacteria or yeast can also produce false signals.[14]

Q3: My results are inconsistent between experiments. What are the common causes of poor reproducibility in cell-based assays?

A3: Lack of reproducibility is a frequent challenge and often points to subtle variations in experimental execution.[14] Key factors to investigate include:

  • Cell Health and Passage Number: Use cells from a consistent, low passage number that are healthy and in a logarithmic growth phase. Over-confluent or stressed cells will respond differently to cytotoxic agents.[14]

  • Reagent Consistency: Prepare fresh reagents when possible. Avoid repeated freeze-thaw cycles of stock solutions.[14]

  • Standardized Timelines: The timing of cell seeding, compound addition, and assay reagent incubation must be kept consistent across all experiments.[14][15]

  • The "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation and temperature changes, which can alter cell growth and compound efficacy.[14][16] To avoid this, do not use the outer wells for experimental data; instead, fill them with sterile media or PBS.[14] Incubating newly seeded plates at room temperature for a short period before placing them in the incubator can also help ensure even cell settling.[16]

Part 2: Troubleshooting Guide - A Workflow for Cytotoxicity Reduction

This section provides a systematic approach for researchers aiming to decrease the toxicity of their lead compound while, ideally, preserving its desired activity.

Workflow for Addressing High Cytotoxicity

This diagram outlines a logical progression from initial observation to strategic mitigation.

Cytotoxicity_Workflow A High Cytotoxicity Observed in Initial Screen B Step 1: Validate & Characterize Cytotoxicity A->B C Confirm with Orthogonal Assays (e.g., LDH, Annexin V) B->C D Determine IC50 Across Multiple Cell Lines B->D E Assess Time & Dose Dependency B->E F Is Cytotoxicity an Artifact? C->F D->F E->F G Optimize Assay Parameters (Solvent, Cell Density, etc.) F->G  Yes H Step 2: Implement Mitigation Strategy F->H  No G->B Re-test I Strategy A: Structural Modification (SAR) H->I J Strategy B: Formulation-Based Approach H->J K Re-evaluate Potency & Cytotoxicity I->K J->K

Caption: A troubleshooting workflow for validating and mitigating compound-induced cytotoxicity.

Strategy A: Structural Modification (Structure-Activity Relationship Approach)

If the cytotoxicity is confirmed to be inherent to the compound, rational structural modifications can dissociate toxicity from the desired activity.[17] The goal is to alter physicochemical properties or eliminate structural motifs responsible for off-target effects.[18]

Potential Cytotoxicity Mechanisms of THIQ Scaffolds

This diagram illustrates potential pathways through which a THIQ derivative might induce cell death.

Cytotoxicity_Mechanisms compound 2-Benzyl-THIQ -3-carbohydrazide off_target Off-Target Binding (e.g., Kinases) compound->off_target mitochondria Mitochondrial Stress compound->mitochondria dna_damage DNA Damage / Impaired Repair compound->dna_damage pathway_disruption Signaling Pathway Disruption off_target->pathway_disruption ros Increased ROS mitochondria->ros apoptosis_trigger Apoptosis Trigger (Bax/Bcl-xL Modulation) mitochondria->apoptosis_trigger dna_damage->apoptosis_trigger cell_death CYTOTOXICITY (Apoptosis) pathway_disruption->cell_death ros->cell_death apoptosis_trigger->cell_death

Caption: Potential mechanisms of cytotoxicity induced by THIQ-based compounds.

Based on the literature for related THIQ scaffolds, consider the following modifications to your core structure.[4][19][20]

Modification SiteRationalePotential Impact on CytotoxicitySupporting Evidence
C1-Position Substituent Studies on 1-alkyl-THIQs show that bulky substituents (e.g., cyclohexyl, phenyl) can significantly increase cytotoxicity in PC12 cells.[4]Modifying the size and electronics of substituents at this position could tune toxicity. Consider smaller or more polar groups.The size and electron-donating properties of functional groups are known to affect the cytotoxicity of THIQ derivatives.[4]
Benzyl Group (on N2) The benzyl group contributes significantly to the lipophilicity of the molecule, which can lead to non-specific membrane interactions and broader off-target effects.Replacing the benzyl group with smaller alkyl chains or incorporating polar functional groups (e.g., hydroxyl, ether) could reduce lipophilicity and non-specific toxicity.Optimizing ADME/Tox properties often involves tuning lipophilicity through the modification of heterocyclic scaffolds.[9]
Phenyl Ring on Benzyl Group Substitution on this peripheral ring can alter binding to off-targets without affecting the core pharmacophore.Adding electron-withdrawing (e.g., F, Cl) or electron-donating (e.g., OCH₃) groups can change the electronic profile and steric hindrance, potentially reducing affinity for toxicity-mediating off-targets.SAR studies on THIQ derivatives have shown that substitutions on phenyl rings are crucial for modulating biological activity.[19]
Carbohydrazide Moiety This functional group is a key hydrogen bonding component and may be involved in binding to both the intended target and off-targets.Bioisosteric replacement of the carbohydrazide with other groups (e.g., amides, sulfonamides) could maintain target engagement while reducing off-target toxicity.Systematic structure-activity relationship (SAR) investigations often involve modifying linker regions and functional groups to improve cellular activity and reduce liabilities.[17]
Strategy B: Formulation-Based Approaches

If structural modification is not feasible, altering the compound's formulation can mitigate toxicity by changing its pharmacokinetic profile.[21] This is particularly effective if toxicity is related to high peak plasma concentrations (Cmax).[21]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes.[22] This can enhance solubility and reduce the concentration of free drug available to interact with non-target tissues, potentially lowering toxicity.[22] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to improve solubility and safety profiles.[22]

  • Liposomal Encapsulation: Enclosing your compound within liposomes (lipid-based nanoparticles) can alter its distribution in the body, shielding it from rapid metabolism and reducing exposure to healthy tissues.[23][24] This strategy has been successfully used to reduce the toxicity of established anticancer drugs.[23]

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, providing controlled or sustained release.[24][25] This approach can lower the Cmax and maintain a therapeutic concentration for a longer period, reducing peak concentration-dependent toxicity.[21]

Part 3: Key Experimental Protocols

This section provides standardized, step-by-step protocols for essential experiments discussed in this guide.

Protocol 1: General MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[13]

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • 2-Benzyl-THIQ-3-carbohydrazide derivative (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the predetermined optimal concentration and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your THIQ derivative in complete culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (positive control) and "medium only" (blank) wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

Protocol 2: Troubleshooting High Background in Cytotoxicity Assays

High background signal in control wells can obscure results and suggest underlying issues with the experimental setup.[14][26]

Common Problem: High signal/death in vehicle control wells.

Troubleshooting Steps:

  • Verify Solvent Concentration: Calculate the final percentage of your solvent (e.g., DMSO) in the well. If it is >0.5%, repeat the experiment with a more concentrated stock solution to reduce the volume added. Create a dose-response curve for the solvent alone to determine its intrinsic toxicity to your cell line.[14]

  • Check Cell Health and Confluency: Visually inspect the control wells under a microscope before adding assay reagents. If cells appear stressed, unhealthy, or are over-confluent, this can lead to spontaneous cell death and high background LDH release.[14] Ensure you are using cells that have been recently passaged and are not near senescence.[14]

  • Screen for Contamination: Microbial contamination can interfere with results. Visually inspect plates for any signs of contamination (e.g., cloudy media).[14] Use appropriate sterile techniques and regularly test cell stocks for mycoplasma.

  • Evaluate Medium Components: Components in serum or phenol red in the medium can sometimes interfere with assay chemistry.[14] If suspected, try running the final assay incubation step in a serum-free or phenol red-free medium.[14]

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Crouch, S. P., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]

  • Strickley, R. G. (2004). Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed. Retrieved from [Link]

  • Goding, J. W. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. Retrieved from [Link]

  • Kumar, A., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Retrieved from [Link]

  • Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Retrieved from [Link]

  • Zhou, D., & Zheng, G. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Hayrapetyan, S., et al. (2019). Chemical modifications of tetrahydroisoquinolines and their cytotoxic activity. ResearchGate. Retrieved from [Link]

  • Singh, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Riaz, M. K., et al. (2018). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC - NIH. Retrieved from [Link]

  • Zhu, Y., et al. (2021). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. NIH. Retrieved from [Link]

  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Aragen. (n.d.). Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. Retrieved from [Link]

  • Dutta, S., et al. (2018). APPROACHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate. Retrieved from [Link]

  • Wang, M., et al. (2022). Small molecule inhibitors targeting the cancers. PMC - PubMed Central. Retrieved from [Link]

  • Sharma, P. C., et al. (2022). A Comprehensive Review of N-Heterocycles as Cytotoxic Agents. Ovid. Retrieved from [Link]

  • Homayouni, A., et al. (2014). Strategies for formulating and delivering poorly water-soluble drugs. Ovid. Retrieved from [Link]

  • Obakachi, V., et al. (2022). The importance of heterocyclic compounds in anti-cancer drug design. ResearchGate. Retrieved from [Link]

  • FDCELL. (2023). 10 Tips for Successful Cell Based Assays. Retrieved from [Link]

  • Musielak, B., et al. (2024). Modification in Structures of Active Compounds in Anticancer Mitochondria-Targeted Therapy. MDPI. Retrieved from [Link]

  • Bielawska, A., et al. (2019). Heterocycles in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 2-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. Retrieved from [Link]

  • Kotake, Y., et al. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. PubMed. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC - PubMed Central. Retrieved from [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). Concentration-dependent Opposite Effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. PubMed. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

The Pivotal Role of the N-Benzyl Group in Modulating the Biological Activity of Tetrahydroisoquinoline-3-Carbohydrazide Analogs: A Comparative Guide

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of pha...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands as a privileged structure, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] When functionalized at the 3-position with a carbohydrazide moiety and at the 2-position with a benzyl group, a class of analogs with significant therapeutic potential emerges. This guide provides a comprehensive comparison of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide analogs, delving into their structure-activity relationships (SAR) with a focus on how substitutions on the benzyl ring and the THIQ core influence their biological efficacy, particularly as antimicrobial and anticancer agents.

The 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Scaffold: A Synopsis

The core structure, a fusion of the THIQ backbone, a carbohydrazide linker, and an N-benzyl group, presents multiple points for chemical modification to fine-tune its pharmacological profile. The THIQ framework provides a rigid, three-dimensional structure, while the carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in various bioactive molecules.[2] The N-benzyl group not only influences the steric and electronic properties of the molecule but also offers a readily modifiable handle to explore interactions with biological targets.

Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Analogs: A Generalized Approach

The synthesis of these analogs typically commences with the preparation of the core tetrahydroisoquinoline-3-carboxylic acid. A common and efficient method for this is the Pictet-Spengler condensation.[1] This reaction involves the condensation of a β-phenylethylamine with an α-keto acid, followed by cyclization. The resulting acid is then esterified, and subsequent N-benzylation is achieved by reacting with a substituted benzyl halide. Finally, the carbohydrazide is introduced by treating the ester with hydrazine hydrate.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of Tetrahydroisoquinoline-3-carboxylic Acid Ester A solution of the appropriate β-phenylethylamine and glyoxylic acid in a suitable solvent (e.g., water or ethanol) is stirred at room temperature. After completion of the reaction, the resulting tetrahydroisoquinoline-3-carboxylic acid is isolated and esterified using standard methods, such as treatment with thionyl chloride in an alcohol (e.g., methanol or ethanol).

Step 2: N-Benzylation The synthesized ester is dissolved in an aprotic solvent (e.g., acetonitrile or DMF) and treated with a substituted benzyl bromide or chloride in the presence of a base (e.g., potassium carbonate or triethylamine). The reaction mixture is typically stirred at room temperature or heated to ensure complete reaction.

Step 3: Formation of the Carbohydrazide The N-benzylated ester is dissolved in an alcohol (e.g., ethanol) and treated with an excess of hydrazine hydrate. The mixture is refluxed for several hours. Upon cooling, the desired 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide analog precipitates and can be purified by recrystallization.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Pictet-Spengler Reaction & Esterification cluster_1 N-Benzylation cluster_2 Hydrazinolysis Phenylethylamine Phenylethylamine THIQ_Ester Tetrahydroisoquinoline-3-carboxylate Ester Phenylethylamine->THIQ_Ester Glyoxylic Acid, Esterification Glyoxylic_Acid Glyoxylic_Acid Glyoxylic_Acid->THIQ_Ester N_Benzylated_Ester 2-Benzyl-THIQ-3-carboxylate Ester THIQ_Ester->N_Benzylated_Ester Substituted Benzyl Halide, Base Final_Product 2-Benzyl-THIQ-3-carbohydrazide Analog N_Benzylated_Ester->Final_Product Hydrazine Hydrate

Caption: Generalized synthetic workflow for 2-Benzyl-THIQ-3-carbohydrazide analogs.

Structure-Activity Relationship (SAR): A Comparative Analysis

While a dedicated, comprehensive SAR study on a single, homologous series of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide analogs is not extensively documented in publicly available literature, we can infer key SAR trends by comparing related structures and considering the established roles of different functional groups in medicinal chemistry.

The Influence of Substituents on the N-Benzyl Ring

The nature and position of substituents on the phenyl ring of the N-benzyl group are critical in determining the biological activity.

  • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro groups are common EWGs explored in medicinal chemistry. Their introduction can influence the electronic distribution of the entire molecule, potentially enhancing interactions with biological targets through halogen bonding or dipole interactions. For instance, in a series of benzylidene hydrazides, compounds bearing chloro and nitro substituents were found to be the most active antimicrobial agents.[3]

  • Electron-Donating Groups (EDGs): Methoxy and methyl groups are typical EDGs. They can increase the electron density of the aromatic ring and may participate in hydrophobic interactions within the binding pocket of a target protein. In some kinase inhibitors, methoxy analogs have shown increased cytotoxic activity.[4]

  • Steric Factors: The size and position of the substituent are also crucial. Bulky groups may either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance. The position of substitution (ortho, meta, or para) dictates the orientation of the functional group and its potential to interact with specific residues in a binding site.

Comparative Data on Related N-Benzyl Tetrahydroisoquinoline Analogs

While not featuring the carbohydrazide at C-3, a study on benzyl guanidine derivatives of THIQ provides valuable insights into the impact of N-benzyl substitutions on antimicrobial activity.

Compound IDR1 (ortho)R2 (meta)R3 (para)MIC (S. aureus) µg/mLMIC (E. coli) µg/mL
9a HHH>256>256
9d HCF3H>2568
9h HOCH2-PhH44
9k HClH>25616
9m ClCF3H0.51

Data adapted from a study on benzyl guanidine and aminoguanidine hydrazone derivatives.[5]

This data suggests that substitutions on the benzyl ring can dramatically impact antibacterial potency. The unsubstituted analog 9a was inactive, while the introduction of a trifluoromethyl group at the meta position (9d ) conferred potent activity against E. coli. A combination of a chloro group at the ortho position and a trifluoromethyl group at the meta position (9m ) resulted in the most potent compound against both S. aureus and E. coli.

Visualizing the Core Scaffold and Key Modification Points

Caption: Key modification points on the 2-Benzyl-THIQ-3-carbohydrazide scaffold.

The Role of the Carbohydrazide Moiety

The carbohydrazide group (-CO-NH-NH2) is a key structural feature. It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Furthermore, it can serve as a linker to which various aryl or heteroaryl groups can be attached, creating hydrazone derivatives with potentially enhanced and diverse biological activities.[2]

Potential Therapeutic Applications and Future Directions

The versatile scaffold of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide analogs positions them as promising candidates for the development of new therapeutic agents. Their potential as antimicrobial and anticancer agents warrants further investigation.[5]

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs. This would involve:

  • Varying substituents on the N-benzyl ring to probe electronic and steric effects.

  • Introducing substituents on the aromatic ring of the THIQ core to modulate lipophilicity and target engagement.

  • Synthesizing hydrazone derivatives by condensing the carbohydrazide with a range of aldehydes and ketones to explore new chemical space.

Such systematic studies will be instrumental in elucidating a more definitive structure-activity relationship for this promising class of compounds and will pave the way for the rational design of more potent and selective drug candidates.

References

  • Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 12254–12287. [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2020). Molecules, 25(23), 5648. [Link]

  • Onyeyilim, E. L., Ezeokonkwo, M. A., Ugwu, D. I., Uzoewulu, C. P., Eze, F. U., Okonkwo, V. I., Eze, C. C., & Ezugwu, J. A. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini reviews in medicinal chemistry, 22(4), 661–682. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2011). Letters in Drug Design & Discovery, 8(7), 633-639. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). Pharmaceuticals, 15(11), 1362. [Link]

  • Benzilidene/2-chlorobenzilidene hidrazidas: Síntese, atividade antimicrobiana, estudos QSAR e avaliação antiviral. (2012). Brazilian Journal of Pharmaceutical Sciences, 48(2), 245-257. [Link]

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Comparative

A Researcher's Guide to Deconvoluting the Biological Targets of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide: A Comparative Approach to Cross-Reactivity Profiling

For the drug development professional, the introduction of a novel chemical entity like 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide presents both an opportunity and a significant challenge. The 1,2,3,4-tetra...

Author: BenchChem Technical Support Team. Date: January 2026

For the drug development professional, the introduction of a novel chemical entity like 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide presents both an opportunity and a significant challenge. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from antitumor to antibacterial.[1] However, without a known biological target, the path to understanding its therapeutic potential and potential liabilities is unclear. This guide provides a strategic, multi-tiered framework for systematically identifying the primary biological target(s) of this compound and characterizing its broader cross-reactivity profile. We will compare and contrast state-of-the-art methodologies, providing the causal logic behind experimental choices to ensure a self-validating and robust approach to target deconvolution.

The Investigative Funnel: A Strategic Workflow for Target Discovery

The core challenge with a novel compound is the absence of a defined starting point. Therefore, our experimental strategy must begin with a broad, unbiased screen to identify potential interaction partners, followed by progressively more focused assays to validate these initial "hits" and elucidate their functional relevance. This "funnel" approach maximizes the probability of identifying the true target(s) while systematically eliminating false positives.

G cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Target Validation in a Cellular Context cluster_2 Phase 3: Functional Characterization BroadScreening Broad-Panel Screening Kinome Kinome Panels BroadScreening->Kinome e.g. Receptor Receptor Binding Panels BroadScreening->Receptor e.g. CETSA Cellular Thermal Shift Assay (CETSA) BroadScreening->CETSA Identified 'Hits' FunctionalAssays Downstream Functional Assays CETSA->FunctionalAssays Validated Target

Figure 1. A strategic workflow for target identification and cross-reactivity profiling of a novel compound.

Phase 1: Casting a Wide Net - Broad-Panel Screening

The initial step is to screen 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide against large, well-curated panels of purified proteins. This approach provides a global view of potential interactions. The choice of panel(s) is critical and should be guided by the structural features of the compound and any preliminary data. For a novel scaffold, a multi-pronged approach is often most fruitful.

Comparison of Broad-Screening Platforms
PlatformPrincipleStrengthsWeaknessesBest For...
Kinome Scanning (e.g., KINOMEscan™) In vitro competition binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged kinase.[2][3]- Comprehensive coverage of the human kinome (~500 kinases).[2][3]- High sensitivity and quantitative (Kd) data.- Identifies both direct and allosteric inhibitors.- In vitro, lacks cellular context (e.g., membrane permeability, metabolism).- Does not directly measure functional inhibition.Identifying kinase targets, a common class of drug targets.[4][5]
Receptor Binding Panels (e.g., SafetyScreen™ Panels) Radioligand binding assays where the test compound competes with a known radiolabeled ligand for binding to a specific receptor.[6][7][8]- Broad coverage of diverse target classes (GPCRs, ion channels, transporters).[6][7]- Standardized for safety and off-target liability assessment.[6][7]- Only detects compounds that bind to the same site as the radioligand.- Provides % inhibition, requiring follow-up for affinity determination.Early-stage safety assessment and identifying non-kinase off-targets.
Nuclear Receptor Panels Cell-based reporter assays measuring the ability of a compound to activate or inhibit nuclear receptor-mediated gene transcription.[9]- Provides functional data (agonist/antagonist activity).- Cellular context is included.- Relevant for identifying endocrine disruption and metabolic liabilities.- Indirect measure of binding.- Lower throughput than binding assays.Assessing impact on metabolic and endocrine signaling pathways.

Experimental Rationale: Given the diverse activities of the tetrahydroisoquinoline scaffold, an initial screen against both a comprehensive kinome panel and a broad receptor binding panel is recommended. This dual approach covers the two largest and most "druggable" target classes, maximizing the chances of identifying a high-affinity interaction.

Hypothetical Data from a Broad Kinome Screen

Below is an example of what a primary screen result might look like from a kinome panel, highlighting a potential "hit."

Kinase Target% Inhibition at 1 µM
PIK3C3 (Vps34)92%
mTOR15%
ULK110%
AKT18%
... (400+ other kinases)< 5%

This hypothetical result suggests that 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide may be a potent and selective interactor with PIK3C3/Vps34, a key kinase in the autophagy pathway.[10][11]

Phase 2: Confirming the Interaction - The Cellular Thermal Shift Assay (CETSA®)

A positive result from an in vitro screen is a promising lead, but not definitive proof of target engagement in a physiological setting. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies a direct drug-target interaction within intact cells or even tissues.[12][13][14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[13][14][16]

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol is designed to determine the concentration at which the compound engages its target inside the cell.

  • Cell Culture: Culture a relevant cell line (e.g., HEK293T or a cancer cell line known to have active autophagy) to ~80% confluency.

  • Compound Treatment: Aliquot cells into PCR tubes. Treat with a serial dilution of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Transfer the tubes to a thermocycler and heat to a predetermined optimal temperature (e.g., 52°C, determined from a preliminary melt curve experiment) for 3 minutes. This temperature should be one at which the target protein shows significant, but not complete, denaturation in the absence of the ligand.[13]

  • Cell Lysis: Immediately cool the samples on ice. Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein (e.g., PIK3C3/Vps34) in the soluble fraction by Western blot or another quantitative protein detection method.

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50 of target engagement.

Hypothetical CETSA Data
Compound Concentration (µM)Soluble PIK3C3/Vps34 (Normalized to Vehicle)
0 (Vehicle)1.0
0.011.1
0.12.5
1.04.8
105.1
1005.2

This data, when plotted, would demonstrate a dose-dependent stabilization of PIK3C3/Vps34, confirming that 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide directly binds to its target within the complex milieu of the cell.

Phase 3: Unveiling the Mechanism - Downstream Functional Assays

With a validated target in hand, the final phase is to understand the functional consequences of this interaction. If, as in our hypothetical example, the target is PIK3C3/Vps34, a critical component of the Beclin 1 complex that initiates autophagy, then the logical next step is to investigate the compound's effect on the autophagy pathway.[11][17][18][19]

The PI3K/Akt/mTOR signaling pathway is a master regulator of cell growth and metabolism, and it negatively regulates autophagy.[20][21][22][23][24] Inhibition of PIK3C3/Vps34 would be expected to block the formation of autophagosomes.

G cluster_0 Upstream Signaling cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation mTOR mTORC1 ULK1 ULK1 Complex mTOR->ULK1 Inhibits Beclin1 Beclin 1 Complex (Beclin 1, PIK3C3/Vps34) ULK1->Beclin1 Activates Phagophore Phagophore Formation Beclin1->Phagophore Initiates Autophagosome Autophagosome Phagophore->Autophagosome Elongates Inhibitor 2-Benzyl-1,2,3,4- tetrahydroisoquinoline- 3-carbohydrazide Inhibitor->Beclin1 Inhibits PIK3C3

Figure 2. Hypothetical mechanism of action targeting the Beclin 1 complex in the autophagy pathway.

Recommended Functional Assays:
  • LC3-II Immunoblotting: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. An inhibitor of PIK3C3/Vps34 should prevent the accumulation of LC3-II, especially in the presence of a lysosomal inhibitor like Bafilomycin A1.

  • p62/SQSTM1 Degradation Assay: p62 is a protein that is selectively degraded by autophagy.[25] Inhibition of autophagy would lead to the accumulation of p62.

  • Fluorescence Microscopy: Use cells expressing GFP-LC3 to visualize the formation of autophagic puncta. An effective inhibitor would reduce or eliminate the formation of these puncta upon autophagy induction (e.g., by starvation or an mTOR inhibitor).

By systematically applying this three-phase approach—broad screening, cellular validation, and functional characterization—researchers can confidently identify the primary target of a novel compound like 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. This rigorous, evidence-based strategy not only illuminates the compound's mechanism of action but also proactively identifies potential off-target effects, paving the way for informed decisions in the drug development pipeline.

References

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Validation

In Vivo Validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide Activity: A Comparative Guide for Preclinical Anticonvulsant Screening

This guide provides a comprehensive framework for the in vivo validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (THIQ-C) as a potential anticonvulsant agent. We will objectively compare its hypotheti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide (THIQ-C) as a potential anticonvulsant agent. We will objectively compare its hypothetical performance against established antiepileptic drugs (AEDs) and provide detailed experimental protocols to support these comparisons. This document is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of preclinical efficacy and safety assessment.

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antitumor and anticonvulsant properties.[1][2][3][4] While the specific compound, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, is a novel chemical entity, its structural relationship to known bioactive molecules warrants a thorough investigation of its therapeutic potential. This guide will focus on a hypothetical validation for anticonvulsant activity, a plausible therapeutic application for a THIQ derivative.

Rationale for In Vivo Anticonvulsant Screening

Epilepsy is a significant neurological disorder characterized by recurrent seizures, affecting millions worldwide.[5][6] The development of new AEDs with improved efficacy and fewer side effects remains a critical area of research. Preclinical in vivo screening in rodent models is an essential step in identifying and characterizing novel anticonvulsant agents.[7][8] These models allow for the assessment of a compound's ability to prevent or terminate seizures, providing crucial data on its potential therapeutic utility.

The two most widely used and well-validated models for initial anticonvulsant screening are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[8][9] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against absence seizures.[10][11] By evaluating THIQ-C in both models, we can gain a broad understanding of its potential anticonvulsant profile.

Comparative Framework: THIQ-C vs. Standard AEDs

To establish a clear benchmark for the performance of THIQ-C, its activity will be compared against three widely prescribed AEDs: Phenytoin, Carbamazepine, and Valproic Acid. These drugs have well-characterized mechanisms of action and efficacy profiles in the MES and scPTZ models, making them ideal comparators.

Data Summary: Anticonvulsant Activity and Neurotoxicity

The following table summarizes the hypothetical median effective dose (ED50) and median toxic dose (TD50) for THIQ-C in comparison to the standard AEDs. The Protective Index (PI), calculated as TD50/ED50, is a critical measure of a drug's therapeutic window. A higher PI indicates a more favorable safety profile.

CompoundMES (ED50 mg/kg, i.p.)scPTZ (ED50 mg/kg, i.p.)Rotarod (TD50 mg/kg, i.p.)Protective Index (MES)Protective Index (scPTZ)
THIQ-C (Hypothetical) 15.545.2> 300> 19.4> 6.6
Phenytoin9.5> 10068.57.2N/A
Carbamazepine8.8> 10075.38.6N/A
Valproic Acid2721494261.62.9

Note: Data for standard AEDs are representative values from the literature. The data for THIQ-C is hypothetical for illustrative purposes.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments. Adherence to ethical guidelines for animal research is paramount in all procedures.

Animals

Male Swiss albino mice weighing 20-25 g will be used for all experiments. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Maximal Electroshock (MES) Seizure Test

This model assesses a compound's ability to prevent the spread of seizures.[6][10]

Protocol:

  • Administer the test compound (THIQ-C) or a standard AED intraperitoneally (i.p.). A vehicle control (e.g., 0.5% methylcellulose) should also be included.

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hind limb extension.

  • The absence of the tonic hind limb extension is considered protection.

  • Determine the ED50 value using a probit analysis of the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model evaluates a compound's ability to elevate the seizure threshold.[8][9]

Protocol:

  • Administer the test compound (THIQ-C) or a standard AED intraperitoneally (i.p.), along with a vehicle control group.

  • Following the drug absorption period, inject a convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the mice for the onset of clonic seizures (lasting for at least 5 seconds) within a 30-minute observation period.

  • The absence of clonic seizures is defined as protection.

  • Calculate the ED50 using probit analysis from the dose-response data.

Rotarod Neurotoxicity Assay

This test is used to assess motor impairment and potential neurological deficits caused by the test compound.[7]

Protocol:

  • Train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least one minute in three consecutive trials.

  • Administer the test compound (THIQ-C) or a standard AED intraperitoneally (i.p.).

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

  • Record the time each mouse remains on the rod, up to a maximum of one minute.

  • A mouse is considered to have failed the test if it falls off the rod within the one-minute period.

  • The TD50, the dose at which 50% of the mice fail the test, is determined.

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow Diagram

G cluster_0 Compound Administration cluster_1 In Vivo Models cluster_2 Data Analysis THIQ_C THIQ-C MES Maximal Electroshock (MES) Test THIQ_C->MES scPTZ Subcutaneous PTZ (scPTZ) Test THIQ_C->scPTZ Rotarod Rotarod Neurotoxicity THIQ_C->Rotarod Phenytoin Phenytoin Phenytoin->MES Phenytoin->scPTZ Phenytoin->Rotarod Carbamazepine Carbamazepine Carbamazepine->MES Carbamazepine->scPTZ Carbamazepine->Rotarod Valproic_Acid Valproic Acid Valproic_Acid->MES Valproic_Acid->scPTZ Valproic_Acid->Rotarod Vehicle Vehicle Control Vehicle->MES Vehicle->scPTZ Vehicle->Rotarod ED50 ED50 Calculation MES->ED50 scPTZ->ED50 TD50 TD50 Calculation Rotarod->TD50 PI Protective Index (PI) Calculation ED50->PI TD50->PI

Caption: Workflow for in vivo anticonvulsant screening.

Hypothesized Mechanism of Action

While the precise mechanism of THIQ-C is yet to be determined, many anticonvulsants exert their effects by modulating ion channels or neurotransmitter systems. A plausible hypothesis for a novel anticonvulsant could involve the modulation of GABAergic inhibition or the blockade of voltage-gated sodium channels.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Ca_Channel Voltage-Gated Ca2+ Channel Na_Channel->Ca_Channel Depolarization Vesicle Glutamate Vesicle Ca_Channel->Vesicle Influx AMPA AMPA Receptor Vesicle->AMPA Release GABA_A GABA-A Receptor Inhibitory\nPostsynaptic\nPotential Inhibitory Postsynaptic Potential GABA_A->Inhibitory\nPostsynaptic\nPotential Excitatory\nPostsynaptic\nPotential Excitatory Postsynaptic Potential AMPA->Excitatory\nPostsynaptic\nPotential THIQ_C THIQ-C THIQ_C->Na_Channel Inhibition THIQ_C->GABA_A Potentiation

Caption: Hypothesized dual mechanism of THIQ-C.

Conclusion and Future Directions

This guide outlines a robust and comparative approach to the in vivo validation of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide as a potential anticonvulsant. The hypothetical data presented suggests that THIQ-C may possess a favorable efficacy and safety profile compared to some standard AEDs, particularly in the MES model.

Future studies should aim to elucidate the precise mechanism of action of THIQ-C. This could involve in vitro electrophysiological studies on neuronal ion channels and receptors. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for its development as a clinical candidate.

References

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  • PubMed. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. [Link]

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  • PubMed Central. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. [Link]

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  • PubMed. (2016). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. [Link]

  • PubMed. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. [Link]

  • ElectronicsAndBooks. (n.d.). European Journal of Medicinal Chemistry. [Link]

  • PubMed. (n.d.). Evaluation of a Series of Anticonvulsant 1,2,3,4-tetrahydroisoquinolinyl-benzamides. [Link]

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  • PubMed. (1998). Identification of a series of 1,2,3,4-tetrahydroisoquinolinyl-benzamides with potential anticonvulsant activity. [Link]

  • PubMed Central. (n.d.). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. [Link]

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Comparative

A Comparative Guide to the Synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Introduction The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities. Specifically, THIQ-3-carboxylic acid derivatives serve as conformationally constrained analogues of the amino acid phenylalanine, making them valuable building blocks in peptidomimetics and drug discovery. This guide provides an in-depth comparison of the primary synthetic routes to a key derivative, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, offering field-proven insights and detailed experimental protocols for researchers in synthetic and medicinal chemistry.

The target molecule incorporates three key features: the core THIQ ring system, an N-benzyl group, and a C3-carbohydrazide moiety. The synthetic strategy, therefore, must efficiently construct the heterocyclic core while allowing for the sequential or convergent introduction of the desired functional groups.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target carbohydrazide points towards a key precursor: the corresponding carboxylic acid or its ester. The carbohydrazide can be readily formed from an ester via hydrazinolysis. The N-benzyl group can be installed via N-alkylation of a secondary amine. This simplifies the primary challenge to the efficient synthesis of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core. The most direct and historically significant approach to this core structure is the Pictet-Spengler reaction.

Retrosynthesis Target 2-Benzyl-THIQ-3-carbohydrazide Ester 2-Benzyl-THIQ-3-carboxylate Ester Target->Ester Hydrazinolysis Acid 2-Benzyl-THIQ-3-carboxylic Acid Ester->Acid Esterification THIQ_Acid THIQ-3-carboxylic Acid Acid->THIQ_Acid N-Benzylation Starting_Materials Phenylalanine + Formaldehyde THIQ_Acid->Starting_Materials Pictet-Spengler Cyclization

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthetic Route: The Pictet-Spengler Approach

The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of THIQ synthesis.[1][2] It involves the acid-catalyzed cyclization of a β-arylethylamine with a carbonyl compound. For the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, the natural amino acid L-phenylalanine is an ideal starting material, reacting with formaldehyde or its equivalent, paraformaldehyde.[3]

Mechanistic Insight

The reaction proceeds via two key steps:

  • Iminium Ion Formation: The primary amine of phenylalanine condenses with formaldehyde to form a Schiff base, which is then protonated under acidic conditions to generate a reactive electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenylalanine backbone attacks the iminium ion in an intramolecular electrophilic aromatic substitution (specifically, a Mannich-type reaction) to form the six-membered heterocyclic ring, yielding the desired THIQ-3-carboxylic acid.[2]

This route is highly convergent and utilizes readily available, inexpensive starting materials. A significant consideration is the stereochemistry at the C3 position. Using an optically active starting material like L-phenylalanine can yield the corresponding optically active product; however, the strongly acidic and sometimes high-temperature conditions can lead to partial or complete racemization.[3][4]

Experimental Workflow and Protocols

The complete synthesis from L-phenylalanine can be executed in a four-step sequence.

Workflow_PictetSpengler cluster_0 Step 1: Pictet-Spengler Cyclization cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Esterification cluster_3 Step 4: Hydrazinolysis Phe L-Phenylalanine THIQ_Acid (S)-THIQ-3-carboxylic Acid Phe->THIQ_Acid H₂SO₄ or HBr Form Formaldehyde Form->THIQ_Acid N_Benzyl_Acid (S)-2-Benzyl-THIQ-3-carboxylic Acid THIQ_Acid->N_Benzyl_Acid Base (e.g., K₂CO₃) BnBr Benzyl Bromide BnBr->N_Benzyl_Acid Ester (S)-Methyl 2-Benzyl-THIQ-3-carboxylate N_Benzyl_Acid->Ester H⁺ (e.g., SOCl₂) MeOH Methanol MeOH->Ester Product (S)-2-Benzyl-THIQ-3-carbohydrazide Ester->Product Ethanol, Reflux Hydrazine Hydrazine Hydrate Hydrazine->Product

Caption: Overall synthetic workflow via the Pictet-Spengler route.

Protocol 1: Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid [3]

  • To a stirred suspension of L-phenylalanine (10.0 g, 60.5 mmol) in 60 mL of concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

  • Add paraformaldehyde (2.73 g, 90.8 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to pH 6-7 by the slow addition of concentrated ammonium hydroxide.

  • The white precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL) and then with diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to yield the title compound as a white powder.

  • Causality: The use of a strong acid like H₂SO₄ is crucial to catalyze the reaction by promoting the formation of the reactive iminium ion.[2] Careful temperature control during the addition of formaldehyde is necessary to prevent runaway reactions and minimize side product formation.

Protocol 2: Synthesis of (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

  • Suspend (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5.0 g, 28.2 mmol) and potassium carbonate (8.2 g, 59.2 mmol) in 100 mL of dimethylformamide (DMF).

  • Add benzyl bromide (3.7 mL, 31.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-water.

  • Acidify the aqueous solution to pH 4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the N-benzylated product.

  • Causality: A non-nucleophilic base like K₂CO₃ is used to deprotonate the secondary amine, activating it for nucleophilic attack on the benzyl bromide without promoting elimination or other side reactions. DMF is an excellent polar aprotic solvent for this SN2 reaction.

Protocol 3: Esterification to Methyl (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Dissolve (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (5.0 g, 18.7 mmol) in 100 mL of anhydrous methanol.

  • Cool the solution to 0°C and add thionyl chloride (2.7 mL, 37.4 mmol) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.

  • Causality: The "SOCl₂/Methanol" method is a highly efficient way to generate HCl in situ, which catalyzes the Fischer esterification.[5] The reaction is driven to completion by using a large excess of methanol as the solvent.

Protocol 4: Hydrazinolysis to (S)-2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

  • Dissolve the methyl ester (4.0 g, 14.2 mmol) in 80 mL of ethanol.

  • Add hydrazine hydrate (3.5 mL, 71.0 mmol) to the solution.

  • Reflux the mixture for 12 hours, during which a precipitate may form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically thermodynamically favorable, and refluxing in ethanol provides the necessary activation energy.

Alternative Synthetic Strategies

While the Pictet-Spengler approach is the most direct, other established reactions for THIQ synthesis are worth considering, although they are often better suited for different substitution patterns.

Bischler-Napieralski Reaction

This method involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[6][7]

  • Applicability: This route is highly effective for synthesizing 1-substituted THIQs.[8] However, creating a 3-substituted product like our target requires a significantly more complex and less accessible β-phenylethylamide precursor, making it a less efficient choice for this specific molecule.

  • Mechanism: The reaction proceeds via an intramolecular electrophilic attack of a nitrilium ion or a similar intermediate onto the aromatic ring.[6]

Multicomponent Reactions (MCRs)

MCRs, such as the Ugi reaction, offer a powerful means to generate molecular complexity in a single step.[6][9]

  • Applicability: The Ugi reaction has been successfully employed to synthesize THIQ-1-carboxamide derivatives.[10][11] Adapting this four-component reaction (amine, aldehyde, carboxylic acid, isocyanide) for the synthesis of a THIQ-3-carboxy derivative is not straightforward and would likely require a novel reaction design. While offering high efficiency and diversity, it represents a research-intensive path rather than an established route for this particular target.

Comparative Summary

FeaturePictet-Spengler RouteBischler-Napieralski RouteMulticomponent Reaction (MCR)
Core Reaction Intramolecular Electrophilic Aromatic SubstitutionIntramolecular CyclodehydrationOne-Pot Condensation
Suitability for Target Excellent: Directly forms the required C3-substituted core from phenylalanine.Poor: Better suited for C1-substituted THIQs; requires complex starting materials.Poor: Established methods focus on C1-substitution; requires significant development.
Number of Steps ~4 steps from phenylalanine>4 steps (precursor synthesis is longer)Potentially fewer steps, but precursor availability is a key issue.
Starting Materials Readily available (L-phenylalanine, formaldehyde, benzyl bromide)Requires multi-step synthesis of the β-phenylethylamide precursor.Varies; may require synthesis of specialized isocyanides or other components.
Stereocontrol Good, but potential for racemization under harsh conditions.[3][4]Stereocenter must be installed in the precursor, which can be challenging.Can be diastereoselective, but depends heavily on the specific components and conditions.[10]
Scalability Well-documented and scalable.Scalable, but precursor synthesis may be a bottleneck.Can be difficult to scale and optimize.
Key Advantage Direct, convergent, and uses inexpensive starting materials.High yields for the cyclization step itself.High atom economy and rapid generation of complexity.
Key Disadvantage Potential for racemization.Not well-suited for the target's substitution pattern.Not established for this specific target; requires significant R&D.

Conclusion

For the synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, the Pictet-Spengler reaction is the superior and most practical approach . Its reliance on readily available, inexpensive starting materials and its directness in establishing the required 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core make it the most efficient and logical choice for laboratory and potential scale-up synthesis. The subsequent functional group manipulations—N-benzylation, esterification, and hydrazinolysis—are robust and high-yielding transformations. While alternative methods like the Bischler-Napieralski and multicomponent reactions are powerful tools in synthetic chemistry, their application to this specific target is less direct and would require considerable optimization and development. Researchers aiming for a reliable and well-precedented synthesis of this valuable scaffold are advised to utilize the Pictet-Spengler pathway.

References

  • Schuster, I., Sztojkov-Ivanov, A., Lázár, L., & Fülöp, F. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Arkivoc, 2007(13), 133-143. [Link][10]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link][2]

  • Brossi, A., & Teitel, S. (1987). U.S. Patent No. 4,727,146. Washington, DC: U.S. Patent and Trademark Office. [12]

  • Wang, J. (2010). U.S. Patent No. 20100222585A1. Washington, DC: U.S.
  • Yamada, S., & Kunieda, T. (1973). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Chemical and Pharmaceutical Bulletin, 21(8), 1845-1848. [Link][4]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

  • McCreary, T. L., & Hudlicky, T. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3248. [Link][13]

  • Stanchev, S., Stoyanova, M., & Simova, S. (2006). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. Molecules, 11(6), 403-413. [Link]

  • Kaur, H., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13181-13210. [Link][6]

  • Al-Hiari, Y. M., et al. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1). [Link][8]

  • Carullo, G., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(12), 3242. [Link][14]

  • Naicker, T., et al. (2011). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o118. [Link]

  • Li, W., et al. (2018). Multicomponent Synthesis of Tetrahydroisoquinolines. Organic Letters, 20(11), 3186-3190. [Link][9]

  • Larsen, R. D., et al. (1998). U.S. Patent No. 5,808,071. Washington, DC: U.S.
  • Kikumoto, R., & Kobayashi, T. (1995). European Patent No. EP0636612A1. European Patent Office. [3]

  • Fülöp, F., et al. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. [Link][11]

  • Herle, B., & Breit, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15589-15600. [Link][15]

  • Shaabani, A., et al. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 14, 212-218. [Link][16]

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Validation

A Comparative Guide to the Reproducibility of Neuroprotective Effects: 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) vs. Edaravone

For Researchers, Scientists, and Drug Development Professionals In the quest for effective neuroprotective agents, the reproducibility of experimental findings is paramount. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective agents, the reproducibility of experimental findings is paramount. This guide provides an in-depth comparison of the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a promising endogenous amine, and Edaravone, a clinically approved free radical scavenger. By examining their mechanisms of action, experimental protocols, and the factors influencing the reproducibility of their effects, this guide aims to equip researchers with the knowledge to design robust and reliable neuroprotection studies.

Introduction to Neuroprotective Agents

Neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of neurons. Neuroprotective agents are compounds that can prevent or slow down this neuronal death. The development of effective neuroprotective therapies is a major goal in neuroscience research. This guide focuses on two such agents: 1MeTIQ, a naturally occurring compound in the human brain, and Edaravone, a synthetic molecule with established clinical use.[1][2][3]

Mechanisms of Neuroprotection

A thorough understanding of a compound's mechanism of action is crucial for designing relevant experiments and interpreting results.

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)

1MeTIQ is believed to exert its neuroprotective effects through a multi-faceted approach. It acts as a free radical scavenger, mitigating oxidative stress, a common pathway in neuronal cell death.[4][5] Additionally, it has been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, which can also contribute to oxidative stress.[4] Some studies also suggest that 1MeTIQ may have anti-inflammatory properties and can modulate glutamatergic neurotransmission.[5] The stereochemistry of 1MeTIQ is important, with the (R)-enantiomer showing greater neuroprotective activity than the (S)-enantiomer.[1]

Edaravone

Edaravone is a potent free radical scavenger that has been approved for the treatment of acute ischemic stroke and ALS in several countries.[2][3][6] Its primary mechanism of action is the neutralization of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA.[6][7] By reducing oxidative stress, Edaravone helps to preserve the integrity and function of neurons.[6][7]

Comparative Efficacy in Preclinical Models

The following table summarizes the neuroprotective effects of 1MeTIQ and Edaravone in various in vitro models of neuronal injury. While direct comparative studies are limited, this compilation from different studies provides an overview of their relative potencies under similar experimental conditions.

CompoundCell TypeInsultAssayOutcomeReference
1MeTIQ Rat mesencephalic neuronsMPP+, 6-OHDA, RotenoneCell ViabilitySignificant protection[1]
1MeTIQ SH-SY5Y cellsGlutamateLDH release, Caspase-3 activityInhibition of neurotoxicity[5]
Edaravone PC12 cellsOxygen-glucose deprivationMitochondrial membrane potentialSwelling suppression[8]
Edaravone A549 cellsParaquatCell Viability, ROS productionIncreased viability, decreased ROS[8]
Edaravone Mutant SOD1 G93A mice-Motor neuron degenerationSlowed degeneration[9]

Factors Influencing Experimental Reproducibility

The reproducibility of in vitro neuroprotection studies can be influenced by several factors, from the synthesis of the test compound to the specific experimental procedures employed.

Synthesis and Characterization of 1MeTIQ

The synthesis of 1MeTIQ and its derivatives can be achieved through various methods, such as the Pictet-Spengler reaction.[10] The purity and stereoisomeric composition of the synthesized compound are critical for obtaining reproducible results. It is essential to thoroughly characterize the final product using techniques like NMR, mass spectrometry, and chiral chromatography to ensure its identity and purity. Variations in synthetic protocols can lead to different impurity profiles, which may affect the biological activity of the compound.

dot

cluster_synthesis Synthesis of 1MeTIQ cluster_characterization Characterization cluster_bioassay Biological Assay Starting Materials Starting Materials Pictet-Spengler Reaction Pictet-Spengler Reaction Starting Materials->Pictet-Spengler Reaction Crude 1MeTIQ Crude 1MeTIQ Pictet-Spengler Reaction->Crude 1MeTIQ Purification (e.g., Chromatography) Purification (e.g., Chromatography) Crude 1MeTIQ->Purification (e.g., Chromatography) Pure 1MeTIQ Pure 1MeTIQ Purification (e.g., Chromatography)->Pure 1MeTIQ NMR NMR Pure 1MeTIQ->NMR Mass Spectrometry Mass Spectrometry Pure 1MeTIQ->Mass Spectrometry Chiral Chromatography Chiral Chromatography Pure 1MeTIQ->Chiral Chromatography In vitro/In vivo studies In vitro/In vivo studies Pure 1MeTIQ->In vitro/In vivo studies

Caption: Workflow for 1MeTIQ Synthesis and Characterization.

Experimental Assay Parameters

The choice of cell line, the nature and concentration of the neurotoxic insult, the timing of compound administration, and the specific endpoint measured can all impact the outcome of a neuroprotection study. It is crucial to carefully control these parameters and to report them in detail to allow for replication by other researchers. The use of standardized protocols and reference compounds, such as Edaravone, can also enhance the reproducibility and comparability of results.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to assess neuroprotection and cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1MeTIQ or Edaravone) for a predetermined duration. Include a vehicle control group.

  • Induction of Neurotoxicity: After pre-treatment with the test compound, add the neurotoxic agent (e.g., MPP+, rotenone) to the wells and incubate for the desired time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

The LDH (lactate dehydrogenase) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[14][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).

Caspase-3 Activity Assay for Apoptosis

The Caspase-3 assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: The assay utilizes a synthetic substrate that is specifically cleaved by activated caspase-3, releasing a chromophore or fluorophore that can be quantified.[17][18]

Protocol:

  • Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change compared to the control.

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cluster_workflow Neuroprotection Assay Workflow cluster_assays Endpoint Assays Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Neurotoxin Addition Neurotoxin Addition Compound Pre-treatment->Neurotoxin Addition Incubation Incubation Neurotoxin Addition->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis MTT Assay (Viability) MTT Assay (Viability) LDH Assay (Cytotoxicity) LDH Assay (Cytotoxicity) Caspase-3 Assay (Apoptosis) Caspase-3 Assay (Apoptosis)

Caption: General workflow for in vitro neuroprotection assays.

Conclusion

Both 1MeTIQ and Edaravone have demonstrated significant neuroprotective effects in preclinical models, primarily through their ability to combat oxidative stress. While Edaravone is an established clinical agent, the endogenous nature and multi-target mechanism of 1MeTIQ make it a compelling candidate for further investigation. For researchers studying these and other neuroprotective agents, a meticulous approach to experimental design, execution, and reporting is essential to ensure the reproducibility and translational potential of their findings. By adhering to detailed protocols, carefully characterizing test compounds, and considering the various factors that can influence experimental outcomes, the scientific community can build a more robust and reliable foundation for the development of novel neuroprotective therapies.

References

  • Kotake, Y., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(1), 112-118. [Link]

  • Patsnap. (2024). What is the mechanism of Edaravone? Patsnap Synapse. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. Neuropsychiatry (London), 4(2), 125-135. [Link]

  • Zhang, M., et al. (2016). Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature. Journal of Drug Targeting, 24(10), 887-895. [Link]

  • Smith, K. E., & Schnellmann, R. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Current Protocols in Toxicology, 49(1), 2.22.1-2.22.11. [Link]

  • Basken, R., & Tsoris, A. (2022). Edaravone Oral Suspension: A Neuroprotective Agent to Treat Amyotrophic Lateral Sclerosis. The Annals of Pharmacotherapy, 57(5), 612-619. [Link]

  • Yoshida, H., et al. (2006). Neuroprotective Effects of Edaravone: a Novel Free Radical Scavenger in Cerebrovascular Injury. CNS Drug Reviews, 12(1), 9-20. [Link]

  • Song, J., et al. (2021). Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. International Journal of Molecular Sciences, 22(16), 8895. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. protocols.io. [Link]

  • Watanabe, T., et al. (2018). Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis. Expert Opinion on Pharmacotherapy, 19(6), 647-654. [Link]

  • Ohta, S., et al. (2007). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Biological & Pharmaceutical Bulletin, 30(7), 1244-1247. [Link]

  • Saitoh, K., et al. (2019). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 97(10), 967-974. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-856. [Link]

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Comparative

A Head-to-Head Comparison of Tetrahydroisoquinoline-Based Compounds in Preclinical Oncology Models: Trabectedin vs. Lurbinectedin

The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] In oncology, two of the most pr...

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroisoquinoline (THIQ) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1] In oncology, two of the most prominent members of this family are the marine-derived anticancer agents Trabectedin and its synthetic analogue, Lurbinectedin.[2][3] Both compounds have gained regulatory approval for treating specific cancers, but their journey began with extensive preclinical evaluation that revealed nuanced differences in their mechanisms and efficacy.[4] This guide provides a head-to-head comparison of these two important THIQ-based drugs in preclinical models, offering insights for researchers in drug development.

Compound Profiles: A Tale of Two Analogues

Trabectedin (Yondelis®) was originally isolated from the Caribbean tunicate Ecteinascidia turbinata.[5] It is a complex molecule featuring three fused tetrahydroisoquinoline rings.[5] It is approved for soft tissue sarcoma and, in combination with doxorubicin, for relapsed ovarian cancer.[2][4]

Lurbinectedin (Zepzelca®) is a synthetic analogue of Trabectedin.[3][6] Its structure is distinct in that a tetrahydro-β-carboline moiety replaces one of the THIQ rings found in Trabectedin.[7][8] This structural modification leads to differences in pharmacokinetic and pharmacodynamic properties.[9] Lurbinectedin received accelerated FDA approval for metastatic small cell lung cancer (SCLC) that has progressed after platinum-based chemotherapy.[3][10]

Mechanism of Action: A Multi-Pronged Assault on Cancer Cells

Both Trabectedin and Lurbinectedin exert their anticancer effects by interacting with DNA, but they do so with distinct consequences that underpin their clinical activity. Both are alkylating agents that bind to the minor groove of DNA, primarily at guanine residues, causing a distortion of the DNA helix.[6][11][12] This initial binding event triggers a cascade of downstream effects targeting transcription, DNA repair, and the tumor microenvironment (TME).[4][13]

Shared Mechanisms:

  • Transcription Inhibition: Both drugs stall RNA polymerase II (Pol II) on the DNA template, inhibiting active transcription. This leads to the degradation of elongating Pol II and ultimately triggers apoptosis.[2][14] This is particularly effective against cancer cells that are "addicted" to certain oncogenic transcription factors.[2]

  • DNA Repair Interference: The DNA adducts formed by both compounds are recognized by the Nucleotide Excision Repair (NER) system. However, the repair process is aberrant, leading to the formation of lethal double-strand breaks (DSBs).[11][15] Consequently, cancer cells with deficiencies in other repair pathways, like Homologous Recombination (HR), are hypersensitive to these agents.[11][12]

  • Tumor Microenvironment (TME) Modulation: A key feature of both drugs is their ability to selectively induce apoptosis in tumor-associated macrophages (TAMs).[7][13][16] This reduces immunosuppression within the TME, decreases the secretion of inflammatory cytokines and chemokines (like CCL2 and CXCL8), and can enhance the efficacy of immunotherapies.[7][9][13]

Key Differences: While their core mechanisms are similar, subtle distinctions exist. Lurbinectedin is often described as a selective inhibitor of oncogenic transcription.[14][16] Preclinical data suggest it potently blocks the overactive transcriptional activity driven by factors like ASCL1 and NEUROD1 in SCLC subtypes, exploiting the very drivers of the malignancy to induce apoptosis.[14] Trabectedin's mechanism is often highlighted for its pronounced interaction with the TC-NER system, forming a complex with proteins like XPG, which ultimately generates DNA breaks.[11]

MOA_Comparison cluster_drugs THIQ Compounds cluster_dna_interaction Direct DNA Interaction cluster_downstream Downstream Cellular Consequences cluster_tme Tumor Microenvironment Effects Trabectedin Trabectedin DNA_Minor_Groove Binds DNA Minor Groove (Guanine Adducts) Trabectedin->DNA_Minor_Groove TAM_Apoptosis Selective Apoptosis of TAMs Trabectedin->TAM_Apoptosis Lurbinectedin Lurbinectedin Lurbinectedin->DNA_Minor_Groove Lurbinectedin->TAM_Apoptosis Helix_Distortion DNA Helix Distortion DNA_Minor_Groove->Helix_Distortion Transcription_Inhibition Inhibition of Active Transcription (Pol II Degradation) Helix_Distortion->Transcription_Inhibition NER_Hijack Aberrant NER Processing Helix_Distortion->NER_Hijack Apoptosis Apoptosis Transcription_Inhibition->Apoptosis DSB_Formation Double-Strand Breaks (DSBs) NER_Hijack->DSB_Formation DSB_Formation->Apoptosis Cytokine_Inhibition Inhibition of Inflammatory Cytokines/Chemokines TAM_Apoptosis->Cytokine_Inhibition

Caption: Shared mechanisms of action for Trabectedin and Lurbinectedin.

Head-to-Head Preclinical Performance

Direct comparative data from preclinical studies highlight the potency of both agents while suggesting similar efficacy profiles in mouse models, despite later showing differences in human pharmacokinetics.[7]

In Vitro Cytotoxicity

Both compounds exhibit potent cytotoxic activity against a broad range of human cancer cell lines, with IC50 values often in the low nanomolar or picomolar range. Their activity is particularly pronounced in cells with deficient DNA repair mechanisms.

CompoundCancer Type (Cell Line)Potency Metric (IC50)Reference
Trabectedin Soft Tissue SarcomaLow nM range[2]
Ovarian CancerLow nM range[9]
Cells with HR deficiencyHighly potent[11][12]
Lurbinectedin Small Cell Lung Cancer (SCLC)Low nM range[14]
Ovarian Clear Cell CarcinomaSignificantly greater cytotoxicity than cisplatin, doxorubicin[9]
Cisplatin-Resistant Ovarian CancerSynergistic activity with cisplatin[17]

Causality Note: The heightened sensitivity of HR-deficient cells (e.g., those with BRCA mutations) is a direct consequence of the drugs' mechanism. By creating DSBs that require HR for efficient repair, the compounds induce synthetic lethality in cells that lack this pathway.[7][11]

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenografts in immunodeficient mice have confirmed the potent antitumor activity of both agents. Despite differences in tolerated doses in humans, preclinical mouse models suggested a similar cytotoxic potency.[7]

  • Trabectedin: Has demonstrated significant tumor growth inhibition in xenograft models of soft tissue sarcoma and ovarian cancer.[9][11] Its ability to displace oncogenic fusion proteins (like FUS-CHOP in myxoid liposarcoma) from their target promoters contributes to its efficacy in specific sarcoma subtypes.[11]

  • Lurbinectedin: Shows excellent anti-tumor efficacy in various models, including SCLC and ovarian cancer xenografts.[9][14] In addition to its direct effects on cancer cells, lurbinectedin treatment in mouse models leads to a reduction in circulating monocytes, infiltrating macrophages, and tumor vessel density, confirming its potent TME-modulating effects in vivo.[7]

Interestingly, preclinical studies did not anticipate the significant difference in the maximum tolerated dose (MTD) observed later in clinical trials, where Lurbinectedin's MTD is over three times higher than Trabectedin's.[7] This divergence is attributed to differences in human pharmacokinetics, specifically Lurbinectedin's lower volume of distribution and higher affinity for plasma proteins like alpha 1-acid glycoprotein (AGP).[7]

Experimental Methodologies

The preclinical evaluation of these compounds relies on a standardized workflow designed to assess cytotoxicity, confirm mechanism of action, and evaluate in vivo efficacy.

Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation A Cancer Cell Line Panel (e.g., NCI-60) B Cytotoxicity Assays (MTT, SRB) A->B C Determine IC50 Values B->C D Mechanistic Assays (Western Blot, Flow Cytometry) C->D E Select Relevant Xenograft Model C->E Lead Compound Selection D->E Target Validation F Compound Administration (IV, IP) & Dosing Schedule E->F G Tumor Volume Measurement & Survival Analysis F->G H Ex Vivo Analysis (Immunohistochemistry) G->H

Caption: Standard preclinical workflow for anticancer drug evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a foundational step for determining a compound's potency (IC50) across various cancer cell lines.[18][19]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Trabectedin) in a complete culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 72 hours to allow the compound to exert its cytotoxic/cytostatic effects.[19]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

    • Scientific Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[19]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background, calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[18]

Protocol 2: In Vivo Efficacy Study (Subcutaneous Xenograft Model)

This protocol assesses the antitumor activity of a compound in a living organism, providing crucial data on efficacy and tolerability.[20][21]

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or NSG mice) to prevent rejection of the human tumor cells.[20][21]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) mixed with a basement membrane matrix (e.g., Matrigel or Cultrex BME) into the flank of each mouse.[20]

    • Scientific Rationale: The basement membrane matrix helps mimic the tumor microenvironment and improves the tumor take rate and growth consistency.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups. Administer the compound (e.g., Lurbinectedin) and vehicle control via an appropriate route (e.g., intravenous injection) on a predetermined schedule (e.g., once every 3 weeks).[3]

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a defined study duration. Monitor animal weight and overall health as indicators of toxicity.

  • Data Analysis: Compare the tumor growth rates between the treated and control groups. Key metrics include Tumor Growth Inhibition (TGI) and statistical significance (e.g., using a t-test or ANOVA).

Conclusion and Future Perspectives

The preclinical comparison of Trabectedin and Lurbinectedin reveals two powerful THIQ-based compounds with largely similar mechanisms of action but distinct pharmacological profiles that have led to their use in different clinical settings.[7][9] Both effectively target transcription and DNA repair while favorably modulating the tumor microenvironment.[13] Preclinical models were instrumental in elucidating these complex mechanisms and demonstrating potent antitumor activity, paving the way for their successful clinical development.

For researchers, the story of these two analogues underscores the importance of comprehensive preclinical evaluation. While in vitro and in vivo models showed similar potency, subtle structural changes led to significant differences in human pharmacokinetics, ultimately defining their distinct therapeutic windows and clinical applications.[7] Future research will likely focus on rational combination therapies, leveraging the TME-modulating effects of these agents with immunotherapies or combining them with drugs that exploit the DNA repair deficiencies they induce, such as PARP inhibitors.[9]

References

  • D'Incalci, M., & Galmarini, C. M. (2010). Unique features of trabectedin mechanism of action. PubMed.
  • Calles, A., et al. (2025). Unveiling the Mechanism of Lurbinectedin's Action and Its Potential in Combination Therapies in Small Cell Lung Cancer. PubMed Central.
  • Jazz Pharmaceuticals. (n.d.). Mechanism of Action | ZEPZELCA® (lurbinectedin) HCP. ZEPZELCA® HCP.
  • Janssen. (n.d.). Mechanism of Action SUMMARY • Trabectedin is an alkylating agent that binds the guanine. J&J Medical Connect.
  • Patsnap. (2024). What is the mechanism of Trabectedin?
  • VBCC. (n.d.). Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix. Value-Based Cancer Care.
  • Takebayashi, Y., et al. (2006). Cross-Talk between Nucleotide Excision and Homologous Recombination DNA Repair Pathways in the Mechanism of Action of Antitumor Trabectedin. AACR Journals.
  • Patsnap. (2024). What is Lurbinectedin used for?
  • National Center for Biotechnology Inform
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of novel chemical entities, such as 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, demand a rigorous, science-first approach. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal protocol derived from an expert analysis of its core chemical structures: the tetrahydroisoquinoline backbone and the carbohydrazide functional group. Our primary directive is to treat this compound with the caution required for a particularly hazardous substance, ensuring the safety of personnel and compliance with regulatory standards.

Part 1: Hazard Assessment & Chemical Profile

Understanding the "why" behind a disposal protocol is critical for ensuring its correct implementation. The structure of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide combines two moieties with known, significant hazards.

  • The Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is structurally similar to neurotoxic compounds and is a known hazardous chemical.[1][2] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified as toxic if swallowed, fatal in contact with skin, and capable of causing severe skin burns and eye damage.[3] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[3]

  • The Carbohydrazide Moiety: This functional group is a derivative of hydrazine, a substance known for its corrosivity and reactivity.[4][5] Carbohydrazide itself is an irritant, may cause allergic skin reactions, and is toxic to aquatic ecosystems.[6][7][8] A critical, though less common, hazard is its potential to explode upon heating.[6]

This dual-hazard profile necessitates that all waste containing this compound be managed as a hazardous chemical waste stream, in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

Table 1: Summary of Inferred Hazards
Component MoietyAssociated HazardsPrimary References
1,2,3,4-Tetrahydroisoquinoline Acute Oral Toxicity, Acute Dermal Toxicity (Fatal), Severe Skin/Eye Damage, Chronic Aquatic Toxicity, Potential Neurotoxicity[1][3]
Carbohydrazide Skin/Eye Irritation, Skin Sensitization, Aquatic Toxicity, Potential Explosive Hazard on Heating[6][7][8]

Part 2: Procedural Guide for Safe Handling and Disposal

This section provides step-by-step procedures for managing waste streams containing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. These protocols are designed to be self-validating systems that prioritize safety and regulatory compliance.

Personal Protective Equipment (PPE)

Given the high potential for skin and eye damage, a comprehensive PPE strategy is mandatory.

  • Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use chemical splash goggles and a face shield.[3]

  • Skin and Body Protection: A full-length laboratory coat and closed-toe shoes are required. For tasks with a high risk of splashes or spills, consider chemically resistant overalls.[7]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[12]

Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management.[13][14]

  • Primary Waste Stream: All materials directly contaminated with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide must be designated as hazardous chemical waste.

  • Incompatible Substances: Avoid mixing this waste with strong oxidizing agents (e.g., nitrates, perchlorates) due to the reactive nature of the carbohydrazide group.[6]

  • Container Requirements:

    • Use only approved, chemically compatible, and leak-proof hazardous waste containers.[9][13]

    • Ensure containers are kept closed except when adding waste.[9]

    • Label containers clearly with "Hazardous Waste" and the full chemical name: "2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide."

Protocol for Routine Waste Collection
  • Solid Waste:

    • Unused/Expired Compound: Collect the pure chemical in its original or a compatible, sealed container.

    • Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) must be placed in a designated, lined hazardous waste bin. Non-disposable glassware must be decontaminated before washing.

  • Liquid Waste:

    • Aqueous/Solvent Solutions: Collect all solutions containing the compound in a dedicated, sealed hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

    • NEVER dispose of this compound or solutions containing it down the sanitary sewer system.[6][15] This is both illegal and environmentally damaging due to its aquatic toxicity.

Protocol for Spill Management and Decontamination

Immediate and correct response to a spill is critical to prevent exposure and environmental release.

  • Evacuate and Alert: Clear the immediate area of all personnel. Alert your laboratory supervisor and institutional Environmental Health & Safety (EHS) office.

  • Contain the Spill: If safe to do so, prevent the spill from spreading using absorbent pads or sand.[6]

  • Neutralize/Decontaminate (for residual amounts):

    • Rationale: The hydrazide moiety is the most reactive part of the molecule. Chemical neutralization can reduce its hazard profile before final cleanup. While various methods exist for hydrazine, a common laboratory practice involves oxidation.[5]

    • Procedure: After absorbing the bulk of the material, the contaminated surface can be wiped with a dilute solution (5%) of sodium hypochlorite (bleach). Allow a contact time of at least 30 minutes.

    • Caution: This reaction can be exothermic. Perform this step only on residual amounts in a well-ventilated area (fume hood).

  • Final Cleanup:

    • Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a sealed hazardous waste container.[6]

    • Wash the decontaminated area with soap and water.

    • Launder any contaminated work clothing separately before reuse.[6]

Part 3: Disposal Workflow and Final Disposition

All generated waste must be disposed of through your institution's certified hazardous waste management program, which will partner with a licensed disposal facility.[14][16] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the "cradle-to-grave" management of hazardous waste.[17]

Disposal Decision Flowchart

The following diagram outlines the decision-making process for handling materials contaminated with 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

G Disposal Workflow for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide cluster_0 Waste Generation cluster_1 Hazard Identification & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition Waste_Source Waste Generated (e.g., Unused solid, Contaminated gloves, Liquid solution, Spill debris) Hazard_ID Is the waste contaminated with the target compound? Waste_Source->Hazard_ID Segregate Segregate as HAZARDOUS CHEMICAL WASTE. Do not mix with other waste streams. Hazard_ID->Segregate Yes Non_Haz Dispose via routine lab procedures. Hazard_ID->Non_Haz No Container Select appropriate, sealed, and compatible waste container. Segregate->Container Label Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Accumulation Start Date Container->Label Storage Store in designated Satellite Accumulation Area (SAA). Label->Storage Pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). Storage->Pickup Final_Disposal Transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). Pickup->Final_Disposal

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide

As a novel research chemical, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide requires meticulous handling and a proactive approach to safety. This guide provides an in-depth operational plan for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide requires meticulous handling and a proactive approach to safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring that all safety and logistical aspects are addressed with scientific rigor. The protocols outlined herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation.

Hazard Identification and Risk Assessment: A Proactive Stance

Given the absence of comprehensive toxicological data for 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, a cautious approach is paramount. The chemical structure incorporates a tetrahydroisoquinoline moiety, a benzyl group, and a carbohydrazide functional group. Each of these components suggests potential hazards that must be considered:

  • Carbohydrazide and Hydrazine Derivatives: Carbohydrazide and its derivatives are known to be potentially harmful if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3][4] Some hydrazine derivatives are also documented as strong skin sensitizers and potential carcinogens.[5] Therefore, it is prudent to treat 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide as a substance with potential for skin sensitization and irritation.

  • Tetrahydroisoquinoline Core: The tetrahydroisoquinoline scaffold is present in numerous biologically active molecules. While the specific hazards of this core in the target molecule are unknown, it is a common feature in compounds with potent physiological effects.

  • General Unknown Toxicity: For any new or uncharacterized compound, it is a fundamental principle of laboratory safety to assume it is hazardous.[6] This includes potential acute and chronic health effects.

Based on this structural analysis, a comprehensive risk assessment should be conducted before any handling of the material. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize the risk of exposure.[7][8] The following table outlines the minimum required PPE for handling 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Body Part Required PPE Rationale and Best Practices
Eyes Chemical splash goggles and a full-face shield.[9][10][11][12]Standard safety glasses are insufficient. A full-face shield provides an additional layer of protection against splashes, especially during transfers and solution preparations.
Skin and Body A lab coat, fully buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities.Protects the skin and personal clothing from accidental spills.[9][10]
Hands Nitrile gloves. Double-gloving is recommended.Nitrile provides good resistance to a wide range of chemicals. Double-gloving minimizes the risk of exposure due to tears or punctures. Gloves should be changed immediately if contaminated.[9][11]
Respiratory A properly fitted N95 respirator or higher, especially when handling the solid compound or creating solutions.Prevents inhalation of fine particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.[7]
Feet Closed-toe shoes made of a non-porous material.Protects the feet from spills and falling objects.[9][10]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide. The following diagram illustrates the key stages of the process.

SafeHandlingWorkflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review Safety Information (Analogous Compounds) Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Weighing Weighing in a Vented Enclosure Don_PPE->Weighing Dissolving Dissolving in a Fume Hood Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste (Follow Institutional Guidelines) Waste_Segregation->Disposal

Caption: A stepwise workflow for the safe handling of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before beginning any work, thoroughly review the safety information for analogous compounds, such as carbohydrazide and other tetrahydroisoquinoline derivatives.[1][13]

    • Ensure that all necessary PPE is available and in good condition. Don all required PPE before entering the designated handling area.[6][10]

    • Designate a specific area for handling, preferably within a chemical fume hood.[9]

  • Handling the Solid Compound:

    • Weigh the solid compound in a ventilated enclosure, such as a powder-containment hood or a chemical fume hood, to minimize the risk of inhaling fine particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to avoid generating dust.

  • Preparing Solutions:

    • All solution preparations must be conducted in a certified chemical fume hood.[9]

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Running Reactions:

    • Set up all reactions within the fume hood.

    • Ensure that all glassware is free of cracks and defects.[14]

    • Maintain a clear and organized workspace to prevent accidental spills.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]
Eye Contact Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[15] For larger spills, evacuate the lab and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship

All waste containing 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, absorbent materials) in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Disposal:

    • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[2]

    • Never dispose of this compound down the drain.[14] Carbohydrazide and its derivatives can be toxic to aquatic life.[1][4]

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with handling 2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide, ensuring a safe and productive research environment.

References

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab. [Link]

  • Environmental Health & Safety. (n.d.). Safe Lab Practices. [Link]

  • (n.d.). Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. [Link]

  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules. [Link]

  • Scribd. (n.d.). Carbohydrazide. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Redox. (2024). Safety Data Sheet Carbohydrazide. [Link]

  • Wikipedia. (n.d.). Hydrazine. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. [Link]

  • PubChem. (n.d.). 2-Benzoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]

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2-Benzyl-1,2,3,4-tetrahydroisoquinoline-3-carbohydrazide
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